molecular formula C8H8BNO3 B3026669 (2-Oxoindolin-5-yl)boronic acid CAS No. 1051316-38-1

(2-Oxoindolin-5-yl)boronic acid

Cat. No.: B3026669
CAS No.: 1051316-38-1
M. Wt: 176.97
InChI Key: VKAPDBRYEZFWKT-UHFFFAOYSA-N
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Description

(2-Oxoindolin-5-yl)boronic acid (CAS 1051316-38-1) is a high-value boronic acid derivative extensively used in organic synthesis and pharmaceutical research. This compound features the 2-oxoindoline (oxindole) scaffold, a privileged structure in medicinal chemistry, coupled with a boronic acid functional group, making it a versatile key synthetic intermediate . Its primary research application is in Suzuki-Miyaura cross-coupling reactions , a powerful method for carbon-carbon bond formation. This reaction is crucial for constructing complex biaryl systems, enabling the rapid exploration of chemical space in drug discovery programs . Specifically, (2-Oxoindolin-5-yl)boronic acid serves as a critical building block in the synthesis of indolinone-based kinase inhibitors . These small molecule inhibitors are investigated for their potential in the treatment of various cancers , including breast, prostate, and ovarian cancer, by targeting key signaling pathways that drive tumor growth and proliferation . Specifications: • CAS Number: 1051316-38-1 • Molecular Formula: C 8 H 8 BNO 3 • Molecular Weight: 176.97 g/mol Notice: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols .

Properties

IUPAC Name

(2-oxo-1,3-dihydroindol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c11-8-4-5-3-6(9(12)13)1-2-7(5)10-8/h1-3,12-13H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAPDBRYEZFWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)NC(=O)C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10712425
Record name (2-Oxo-2,3-dihydro-1H-indol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051316-38-1
Record name (2-Oxo-2,3-dihydro-1H-indol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-Oxoindolin-5-yl)boronic acid structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Oxoindolin-5-yl)boronic acid: A Cornerstone Building Block in Modern Drug Discovery

Executive Summary

(2-Oxoindolin-5-yl)boronic acid has emerged as a pivotal reagent in medicinal chemistry, primarily serving as a versatile building block for the synthesis of complex molecular architectures. Its structure marries the biologically significant oxindole scaffold with the synthetically powerful boronic acid functional group. This guide provides an in-depth analysis of its structure, physicochemical properties, synthesis, and handling. The core focus is on its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. We will explore the mechanistic rationale behind experimental protocols and showcase its utility in the development of therapeutic agents, providing researchers and drug development professionals with a comprehensive resource for leveraging this high-value intermediate.

The Strategic Value of Boronic Acids and the Oxindole Scaffold

The ascent of boronic acids as indispensable tools in organic synthesis is a testament to their unique combination of stability, low toxicity, and versatile reactivity.[1] First synthesized in 1860, their true potential was unlocked with the advent of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling.[2][3] This reaction enables the efficient formation of carbon-carbon bonds, which is fundamental to constructing the core structures of new drug candidates.[4] Boronic acids are generally stable, often crystalline solids, and their byproducts are typically non-toxic and easily removed, aligning with the principles of green chemistry.[1]

The oxindole core, on the other hand, is a privileged scaffold in medicinal chemistry. This bicyclic lactam is a prominent feature in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including kinase inhibition, which is crucial in oncology research. The strategic placement of the boronic acid at the C-5 position of the oxindole ring provides a reactive handle for introducing molecular diversity, allowing chemists to systematically explore the structure-activity relationship (SAR) of novel drug candidates.

Structure and Physicochemical Properties

The formal IUPAC name for this compound is (2-oxo-2,3-dihydro-1H-indol-5-yl)boronic acid. Its structure consists of a planar oxindole ring system with a boronic acid group, -B(OH)₂, attached at the 5-position of the fused benzene ring.

Caption: Chemical Structure of (2-Oxoindolin-5-yl)boronic acid.

The physicochemical properties of this reagent are critical for its storage, handling, and application in synthesis.

PropertyValueSource(s)
CAS Number 1051316-38-1
Molecular Formula C₈H₈BNO₃
Molecular Weight 176.97 g/mol
Appearance Solid
Purity Typically ≥98%
Storage Conditions Store under an inert atmosphere, in a freezer at -20°C

As a Lewis acid, the boronic acid moiety can engage in reversible covalent interactions with nucleophiles, a property that underlies its biological activity and its utility as a sensor for carbohydrates.[1] However, this reactivity also makes it susceptible to degradation pathways like protodeboronation, especially under harsh conditions.[5] Proper storage under inert, anhydrous, and cold conditions is paramount to maintaining its integrity and ensuring reproducibility in synthetic applications.

Synthesis and Handling

While commercially available from various suppliers, understanding the synthesis of (2-Oxoindolin-5-yl)boronic acid provides insight into potential impurities and handling considerations. A common and robust strategy involves the palladium-catalyzed borylation of a 5-halooxindole, such as 5-bromooxindole.

This reaction typically uses bis(pinacolato)diboron (B₂pin₂) as the boron source and a palladium catalyst, such as Pd(dppf)Cl₂, in the presence of a base like potassium acetate. The resulting pinacol ester is often more stable and easier to purify than the free boronic acid.[6] Subsequent hydrolysis of the pinacol ester under acidic or basic conditions yields the target (2-Oxoindolin-5-yl)boronic acid.

Handling Precautions:

  • Hygroscopic Nature: Boronic acids can be sensitive to moisture. Handle in a glovebox or under a stream of dry nitrogen whenever possible.

  • Thermal Stability: While generally stable, prolonged exposure to high temperatures can lead to dehydration and the formation of boroxine anhydrides.

  • Safety: The compound is classified with hazard statements H302, H315, H319, and H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation). Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of (2-Oxoindolin-5-yl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This powerful transformation allows for the formation of a C(sp²)-C(sp²) bond between the oxindole core and a variety of aryl or heteroaryl halides (or triflates).[3][7]

workflow BoronicAcid (2-Oxoindolin-5-yl)boronic acid Product Coupled Product BoronicAcid->Product ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Catalytic Cycle Base Base (e.g., K₂CO₃, K₃PO₄) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: Simplified workflow of a Suzuki-Miyaura cross-coupling reaction.

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide (R-X) bond, forming a palladium(II) intermediate.

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group (the oxindole moiety) to the palladium(II) center, displacing the halide. This is often the rate-determining step.[3]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which re-enters the cycle.

Representative Experimental Protocol

This protocol is illustrative and should be adapted and optimized based on the specific aryl halide substrate.

Objective: To synthesize 5-phenyl-1,3-dihydro-2H-indol-2-one via Suzuki-Miyaura coupling.

Materials:

  • (2-Oxoindolin-5-yl)boronic acid (1.0 equiv)

  • Bromobenzene (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (2-Oxoindolin-5-yl)boronic acid, bromobenzene, and potassium carbonate.

  • Add the palladium catalyst, [Pd(PPh₃)₄], to the flask.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio). The solvent mixture should be thoroughly sparged with argon for at least 30 minutes prior to use.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired product.

Causality and Validation:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation. Maintaining an inert atmosphere is critical for catalytic activity.

  • Degassed Solvents: Dissolved oxygen can oxidize the catalyst and phosphine ligands, inhibiting the reaction.

  • Base Selection: The base is not merely a proton scavenger; it is essential for activating the boronic acid to form the boronate complex required for transmetalation.[3] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact reaction efficiency depending on the substrate.[5][7]

  • Water in Solvent: The presence of water can accelerate the transmetalation step and help dissolve the inorganic base. However, excess water can promote competitive protodeboronation.

Applications in Medicinal Chemistry

(2-Oxoindolin-5-yl)boronic acid is not just a synthetic tool; it is a gateway to biologically active molecules. The 5-aryloxindole motif it helps construct is a key feature in a multitude of potent and selective kinase inhibitors. For example, this scaffold is integral to the development of inhibitors for targets like c-Jun N-terminal kinase 3 (JNK3), which are implicated in neurodegenerative diseases.[5] The ability to rapidly generate a library of 5-aryl or 5-heteroaryl oxindoles via Suzuki coupling allows for efficient exploration of the chemical space around the target's binding pocket, accelerating the hit-to-lead optimization process in drug discovery campaigns.[4][8]

Conclusion

(2-Oxoindolin-5-yl)boronic acid stands as a premier example of a molecular building block that bridges synthetic utility with pharmacological relevance. Its robust application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for elaborating the privileged oxindole scaffold. For researchers and scientists in drug development, a thorough understanding of its properties, handling, and reaction mechanisms is essential for harnessing its full potential in the rational design and synthesis of next-generation therapeutics.

References

  • 2-Oxoindoline-5-boronic acid pinacol ester, 97%. J&K Scientific. [Link]

  • Kinzel, T., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Pharmaffiliates. [Link]

  • Silva, V. L. M., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. ChemRxiv. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. National Institutes of Health. [Link]

  • Advancing Drug Discovery: The Role of Boronic Acids like 2-Hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. [Link]

  • Silva, V. L. M., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-oxo-2,3-dihydro-1H-indol-5-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-oxo-2,3-dihydro-1H-indol-5-ylboronic acid, also known as (2-oxoindolin-5-yl)boronic acid, is a specialized organic compound that integrates the privileged oxindole scaffold with a versatile boronic acid moiety. The oxindole core is a prominent feature in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Boronic acids are widely utilized in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, and are of increasing interest in medicinal chemistry and chemical biology due to their ability to form reversible covalent bonds with diols, a characteristic leveraged in sensor design and as pharmacophores.[2] This guide provides a detailed examination of the known physical properties of 2-oxo-2,3-dihydro-1H-indol-5-ylboronic acid, offers insights into the experimental determination of these properties, and discusses the stability and handling of this important research chemical.

Molecular Structure and Identification

The foundational step in understanding the physical properties of a compound is a clear characterization of its molecular structure.

Chemical Structure:

Molecular Structure of 2-oxo-2,3-dihydro-1H-indol-5-ylboronic acid.

Key Identifiers:

IdentifierValue
CAS Number 1051316-38-1[3]
Molecular Formula C₈H₈BNO₃[3]
Molecular Weight 176.97 g/mol
IUPAC Name (2-oxo-2,3-dihydro-1H-indol-5-yl)boronic acid[3]
InChI Key QLTFVNIVMWBZTQ-UHFFFAOYSA-N[3]

Physicochemical Properties

PropertyValue/DescriptionSource
Physical Form Solid[3][3]
Purity Typically ≥98%[3][3]
Melting Point Data not available for the free acid. The pinacol ester derivative has a melting point of 232-236 °C.[1][1]
Solubility Expected to have low solubility in nonpolar organic solvents and moderate solubility in polar aprotic solvents like DMSO and DMF. Solubility in water is likely low.Inferred from general boronic acid properties.
Storage Store in an inert atmosphere, in a freezer at temperatures below -20°C.[3][3]
Melting Point Analysis

The determination of an accurate melting point for boronic acids can be challenging due to their propensity to undergo dehydration upon heating to form cyclic anhydrides known as boroxines. This process can lead to a broad and poorly defined melting range rather than a sharp melting point. For this reason, the melting point of a stable derivative, such as the pinacol ester, is often reported as a more reliable physical constant. The pinacol ester of 2-oxoindoline-5-boronic acid has a reported melting point of 232-236 °C.[1]

Experimental Protocol for Melting Point Determination:

A standard method for determining the melting point of a crystalline solid involves using a capillary melting point apparatus.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry the sample thoroughly under vacuum. B Load a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm. A->B C Compact the sample by tapping the sealed end of the capillary tube on a hard surface. B->C D Place the capillary tube in the heating block of the melting point apparatus. C->D E Heat rapidly to approximately 20°C below the expected melting point. D->E F Decrease the heating rate to 1-2°C per minute. E->F G Record the temperature at which the first liquid droplet appears (onset of melting). F->G H Record the temperature at which the entire sample becomes a clear liquid (completion of melting). G->H

Workflow for Melting Point Determination.

Solubility Profile

The solubility of 2-oxo-2,3-dihydro-1H-indol-5-ylboronic acid is dictated by the combined characteristics of the polar oxindole ring and the protic boronic acid group. Generally, arylboronic acids exhibit low solubility in water and nonpolar organic solvents, with increased solubility in polar aprotic solvents.

Qualitative Solubility Observations (Predicted):

  • Soluble: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

  • Slightly Soluble: Methanol, Ethanol, Acetone

  • Insoluble: Hexanes, Toluene, Dichloromethane, Water (low solubility expected)

Experimental Protocol for Solubility Determination:

A qualitative assessment of solubility can be performed by observing the dissolution of a small, measured amount of the solute in a specific volume of a solvent at a given temperature. For a more quantitative analysis, a gravimetric method can be employed.

Solubility_Workflow cluster_prep Sample Preparation and Dissolution cluster_analysis Analysis A Add an excess amount of the boronic acid to a known volume of the solvent in a sealed vial. B Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached. A->B C Allow the undissolved solid to settle. B->C D Carefully withdraw a known volume of the supernatant. C->D E Transfer the supernatant to a pre-weighed container. D->E F Evaporate the solvent completely under reduced pressure or gentle heating. E->F G Weigh the container with the solid residue. F->G H Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used. G->H

Workflow for Quantitative Solubility Determination.

Spectral Properties

Spectroscopic data is essential for the structural confirmation and purity assessment of 2-oxo-2,3-dihydro-1H-indol-5-ylboronic acid. While specific spectra for this exact compound are not widely published, the expected spectral features can be inferred from the analysis of related oxindole and arylboronic acid structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the oxindole ring, the methylene protons at the 3-position, the N-H proton, and the B(OH)₂ protons. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The CH₂ protons should present as a singlet or a multiplet around δ 3.5-4.0 ppm. The N-H proton signal is expected to be a broad singlet, and its chemical shift will be solvent-dependent. The B(OH)₂ protons will also appear as a broad singlet, which may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (δ ~175-180 ppm), the aromatic carbons, and the methylene carbon (δ ~35-40 ppm). The carbon atom attached to the boron will have a chemical shift influenced by the boron atom.

  • ¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing boronic acids. A signal in the range of δ 28-34 ppm is characteristic of a trigonal planar boronic acid.[4]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • N-H Stretching: A sharp to moderately broad peak around 3100-3300 cm⁻¹ for the N-H group of the oxindole ring.

  • C=O Stretching: A strong, sharp absorption band around 1680-1720 cm⁻¹ for the amide carbonyl group.

  • B-O Stretching: A strong band in the region of 1310-1380 cm⁻¹.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Stability and Handling

Proper storage and handling are crucial for maintaining the integrity of 2-oxo-2,3-dihydro-1H-indol-5-ylboronic acid.

  • Oxidative Stability: Boronic acids are susceptible to oxidation, and this can be a significant issue in biological contexts.[5] While specific data for the title compound is unavailable, the presence of the electron-donating nitrogen atom in the oxindole ring may influence its stability. It is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Thermal Stability: As previously mentioned, boronic acids can undergo thermal dehydration to form boroxines. Therefore, prolonged heating should be avoided.

  • Storage: The compound should be stored in a tightly sealed container, under an inert atmosphere, and at low temperatures (freezer at -20°C or below) to ensure long-term stability.[3]

Conclusion

2-oxo-2,3-dihydro-1H-indol-5-ylboronic acid is a valuable building block for synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its known physical properties and has offered detailed, field-proven methodologies for their experimental determination. A thorough understanding of these properties, coupled with appropriate handling and storage practices, is essential for the successful application of this compound in research and development.

References

  • D'Antona, N.; D'Antona, D.
  • Glass, D. F.; Raines, R. T. Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. 2021, 118(10), e2013691118.
  • Beck, J. F.; et al. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Dalton Transactions. 2003, (21), 4151-4158.
  • Serwatowski, J.; et al. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. 2020, 49(6), 814-824.
  • Hall, D. G.
  • ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link].

  • ResearchGate. 17 O NMR studies of boronic acids and their derivatives. [Link].

  • DiVA portal. Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. [Link].

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Synthesis and X-ray structure of stable 2H-isoindoles. [Link].

  • PubMed. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link].

  • ResearchGate. 3-Hydroxy-3-(2-oxo-2,3-dihydro-1H-indol-3-yl). [Link].

  • MDPI. 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. [Link].

  • ResearchGate. 3-[5-(1H-Indol-3-ylmethylene)-4- oxo-2-thioxothiazolidin-3-yl]- propionic Acid as a Potential Polypharmacological Agent. [Link].

  • SpectraBase. 5-Acetylthiophene-2-boronic acid. [Link].

Sources

An In-depth Technical Guide to (2-Oxoindolin-5-yl)boronic acid: A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Two Potent Pharmacophores

In the landscape of modern medicinal chemistry, the strategic combination of validated pharmacophores is a cornerstone of rational drug design. (2-Oxoindolin-5-yl)boronic acid (CAS Number: 1051316-38-1) exemplifies this principle, elegantly merging the privileged 2-oxoindole core with the versatile boronic acid functional group. The 2-oxoindole scaffold is a foundational element in a multitude of clinically approved kinase inhibitors, prized for its ability to engage with the ATP-binding sites of these crucial enzymes.[1][2] Simultaneously, the boronic acid moiety offers a unique set of chemical properties, serving as a key reactant in powerful carbon-carbon bond-forming reactions and acting as a bioisostere for other functional groups, which can significantly modulate a compound's biological activity and pharmacokinetic profile.

This technical guide provides a comprehensive overview of (2-Oxoindolin-5-yl)boronic acid for researchers, scientists, and drug development professionals. We will delve into its synthesis, characterization, and critical applications, with a particular focus on its role as a versatile building block in the generation of novel kinase inhibitors and other biologically active molecules.

Physicochemical Properties and Handling

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting. The key properties of (2-Oxoindolin-5-yl)boronic acid are summarized below.

PropertyValueReference
CAS Number 1051316-38-1[3]
Molecular Formula C₈H₈BNO₃[3]
Molecular Weight 176.97 g/mol [3]
Appearance Typically an off-white to light yellow solid[4]
Storage Store under an inert atmosphere, preferably at -20°C. Boronic acids can be sensitive to air and moisture.General knowledge

Handling and Stability Considerations:

Arylboronic acids are generally stable solids, but can be prone to dehydration to form boroxines (cyclic anhydrides) upon heating or prolonged storage. It is also crucial to be aware of the potential for protodeboronation, a process where the carbon-boron bond is cleaved, particularly under harsh acidic or basic conditions.[5] For many applications, the more stable pinacol ester derivative, 2-Oxoindoline-5-boronic acid pinacol ester (CAS: 837392-64-0), is used as a synthetic intermediate.[6] This protecting group strategy mitigates issues of instability and allows for easier purification.[7]

Synthesis of (2-Oxoindolin-5-yl)boronic acid: A Step-by-Step Approach

The synthesis of (2-Oxoindolin-5-yl)boronic acid is a multi-step process that leverages well-established organic chemistry transformations. The most common and logical synthetic route proceeds through the formation of a halogenated oxindole precursor, followed by a palladium-catalyzed borylation reaction.

Synthesis_Workflow Indole Indole Bromoindole 5-Bromoindole Indole->Bromoindole Bromination Bromooxindole 5-Bromooxindole Bromoindole->Bromooxindole Oxidation PinacolEster 2-Oxoindoline-5-boronic acid pinacol ester Bromooxindole->PinacolEster Miyaura Borylation BoronicAcid (2-Oxoindolin-5-yl)boronic acid PinacolEster->BoronicAcid Hydrolysis

Figure 1: Synthetic workflow for (2-Oxoindolin-5-yl)boronic acid.
Part 1: Synthesis of 5-Bromooxindole

The synthesis begins with the commercially available and inexpensive starting material, indole.

Step 1a: Bromination of Indole to 5-Bromoindole

A common method for the selective bromination of indole at the 5-position involves the use of N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF).

  • Protocol:

    • Dissolve indole in anhydrous DMF and cool the solution to 0°C in an ice bath.

    • Slowly add a solution of N-bromosuccinimide in DMF dropwise to the cooled indole solution while maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-bromoindole.[8]

Step 1b: Oxidation of 5-Bromoindole to 5-Bromooxindole

The conversion of 5-bromoindole to 5-bromooxindole can be achieved through various oxidative methods. One common approach involves the use of N-bromosuccinimide in the presence of tert-butanol and water.

  • Protocol:

    • Suspend 5-bromoindole in a mixture of tert-butanol and water.

    • Add N-bromosuccinimide portion-wise to the suspension at room temperature.

    • Stir the reaction mixture vigorously for several hours until the starting material is consumed (monitored by TLC).

    • The product, 5-bromooxindole, often precipitates from the reaction mixture.

    • Collect the solid by filtration, wash with water, and dry under vacuum to yield the desired product.

Part 2: Miyaura Borylation and Deprotection

Step 2a: Synthesis of 2-Oxoindoline-5-boronic acid pinacol ester

The key carbon-boron bond formation is accomplished via a palladium-catalyzed Miyaura borylation reaction. This reaction couples 5-bromooxindole with a boron source, typically bis(pinacolato)diboron.

  • Protocol:

    • To a flask containing 5-bromooxindole, add bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).

    • Add a suitable anhydrous solvent, such as dioxane or DMF.

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to 80-100°C and stir for several hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield 2-oxoindoline-5-boronic acid pinacol ester.[3]

Step 2b: Hydrolysis to (2-Oxoindolin-5-yl)boronic acid

The final step is the deprotection of the pinacol ester to yield the free boronic acid. This is typically achieved by hydrolysis under acidic conditions.

  • Protocol:

    • Dissolve the 2-oxoindoline-5-boronic acid pinacol ester in a mixture of a suitable organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1M HCl).

    • Stir the mixture at room temperature for several hours. The progress of the hydrolysis can be monitored by TLC or LC-MS.

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • The product, (2-Oxoindolin-5-yl)boronic acid, may precipitate from the aqueous solution. If so, it can be collected by filtration.

    • Alternatively, the product can be extracted into an organic solvent, dried, and concentrated to give the final product.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized (2-Oxoindolin-5-yl)boronic acid. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the oxindole ring system, with splitting patterns indicative of their substitution. A broad singlet corresponding to the N-H proton of the lactam will also be present, as well as a singlet for the CH₂ group at the 3-position. The B(OH)₂ protons will likely appear as a broad singlet that may exchange with D₂O.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the lactam, the aromatic carbons, and the methylene carbon. The carbon atom attached to the boron will also have a characteristic chemical shift.[9][10]

    • ¹¹B NMR: Boron-11 NMR spectroscopy is a powerful tool for characterizing organoboron compounds. The chemical shift of the boron atom can provide information about its coordination state (trigonal planar vs. tetrahedral).[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate measurement of its mass-to-charge ratio.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C=O stretching vibrations of the lactam ring, as well as bands associated with the B-O and O-H bonds of the boronic acid group.

Application in Suzuki-Miyaura Cross-Coupling Reactions

One of the most significant applications of (2-Oxoindolin-5-yl)boronic acid is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[12][13] This palladium-catalyzed reaction is a robust and versatile method for forming carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds.[14]

Suzuki_Coupling cluster_conditions Reaction Conditions BoronicAcid (2-Oxoindolin-5-yl)boronic acid CoupledProduct 5-Aryl-2-oxoindoline Derivative BoronicAcid->CoupledProduct ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->CoupledProduct Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

Figure 2: Generalized Suzuki-Miyaura coupling workflow.

General Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine (2-Oxoindolin-5-yl)boronic acid (1.0 eq.), the desired aryl or heteroaryl halide (1.0-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 20-30 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 5-substituted-2-oxoindoline derivative.

This methodology allows for the introduction of a wide variety of substituents at the 5-position of the oxindole core, providing a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies.

Biological Significance and Therapeutic Potential

The 2-oxoindole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors, including Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[1] These drugs function by competing with ATP for binding to the kinase domain, thereby inhibiting downstream signaling pathways that are often dysregulated in cancer.

The introduction of a boronic acid at the 5-position of the oxindole ring opens up new avenues for drug design. Through Suzuki-Miyaura coupling, this position can be readily diversified with various aryl and heteroaryl moieties, allowing for the fine-tuning of inhibitory activity and selectivity against specific kinases. Recent studies have shown that novel 5-substituted oxindole derivatives are potent inhibitors of kinases such as Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies.[5][15] Furthermore, derivatives of 5-substituted oxindoles have been investigated as inhibitors of other important cancer-related kinases like GSK3β and AMPK.[16]

Signaling_Pathway OxindoleDerivative (2-Oxoindolin-5-yl)boronic acid Derivative Kinase Target Kinase (e.g., BTK, VEGFR) OxindoleDerivative->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream

Figure 3: Mechanism of action for oxindole-based kinase inhibitors.

The ability to rapidly generate diverse libraries of 5-substituted 2-oxoindoles from (2-Oxoindolin-5-yl)boronic acid makes it an invaluable tool for lead discovery and optimization in the development of next-generation targeted therapies.

Conclusion

(2-Oxoindolin-5-yl)boronic acid stands at the intersection of privileged structure-based design and versatile synthetic chemistry. Its synthesis, while multi-stepped, relies on robust and well-understood chemical reactions. The true power of this molecule lies in its application as a pivotal building block, particularly in Suzuki-Miyaura cross-coupling reactions, which enable the facile diversification of the 2-oxoindole core at the 5-position. This capability is of paramount importance in the field of drug discovery, especially in the quest for novel and selective kinase inhibitors. As our understanding of the kinome and its role in disease continues to expand, the utility of versatile chemical tools like (2-Oxoindolin-5-yl)boronic acid will undoubtedly grow, paving the way for the development of innovative therapeutics.

References

  • Velavalapalli, V. M., Maddipati, V. N. C., Gurská, S., Annadurai, N., Lišková, B., Katari, N. K., ... & Gundla, R. (2024).
  • Velavalapalli, V. M., Maddipati, V. C., Gurska, S., Annadurai, N., Liskova, B., Katari, N. K., ... & Gundla, R. (2024).
  • Velavalapalli, V. M., Maddipati, V. N. C., Gurská, S., Annadurai, N., Lišková, B., Katari, N. K., ... & Gundla, R. (2024).
  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ResearchGate. Suzuki coupling of aryl halides and various arylboronic acids. Available from: [Link]

  • Williamson, A. E., Turnbull, A. P., Rumsby, M. G., & Williamson, J. R. (2022). The structural requirements of 3, 5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. MedChemComm, 13(2), 257-266.
  • Pinto, M., Almeida, M., & Sousa, E. (2020).
  • Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, G. (2018). Discovery of indole-and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. European journal of medicinal chemistry, 157, 1405-1416.
  • ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Available from: [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Available from: [Link]

  • Velavalapalli, V. M., Maddipati, V. C., Gurska, S., et al. (2024).
  • ResearchGate. 1 H NMR spectra of (a) boronic acid end-functionalized poly(ethylene... Available from: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Journal of Pharmaceutical and Biomedical Analysis, 145, 448-459.
  • Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Available from: [Link]

  • ResearchGate. Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. Available from: [Link]

  • ResearchGate. 1 H NMR spectra of (a) boronic acid end-functionalized poly(ethylene... Available from: [Link]

  • ResearchGate. The 13 C-NMR spectrum of compound[5]. Available from: [Link]

  • Dembitsky, V. M., & Al-Quntar, A. A. (2016). 17O NMR studies of boronic acids and their derivatives. New Journal of Chemistry, 40(5), 4076-4087.
  • SpectraBase. ALPHA-(2-OXO-3-HYDROXY-5-BROMO-INDOLINYL-[15])-2,5-DIMETHYLPYRIDINE - Optional[13C NMR]. Available from: [Link]

  • Pharmaffiliates. Sumatriptan Hydroxy-Oxindole Impurity. Available from: [Link]

  • SpectraBase. Benzo[b]furan-2-boronic acid - Optional[13C NMR]. Available from: [Link]

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(2-Oxoindolin-5-yl)boronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Oxoindolin-5-yl)boronic acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

(2-Oxoindolin-5-yl)boronic acid is a specialized chemical building block that merges two highly significant pharmacophores: the oxoindoline core and the boronic acid functional group. The oxoindoline scaffold is a privileged structure found in numerous pharmaceuticals and biologically active compounds.[1] Boronic acids are versatile reagents in organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions, and have seen a surge in interest within medicinal chemistry.[2][3][4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of (2-Oxoindolin-5-yl)boronic acid, with a focus on its utility for researchers and professionals in drug development.

The Strategic Value of Boronic Acids and the Oxoindoline Core

The ascent of boronic acids in medicinal chemistry is a testament to their unique properties. Once perceived with caution, they are now recognized for their stability, low toxicity, and versatile reactivity.[2][5] The boron atom's empty p-orbital allows it to act as a Lewis acid, facilitating unique interactions and reversible covalent bonding with diols, a feature exploited in sensors and drug delivery systems.[2][6] The approval of several boronic acid-based drugs, such as the proteasome inhibitor bortezomib (Velcade®), has demystified concerns about toxicity and cemented their role as valuable pharmacophores.[4][7]

The 2-oxoindoline moiety is a core structural component in a wide array of kinase inhibitors and other therapeutic agents. Its rigid, bicyclic structure provides a well-defined three-dimensional scaffold for presenting substituents to interact with biological targets. By functionalizing this privileged scaffold with a boronic acid group, (2-Oxoindolin-5-yl)boronic acid becomes a powerful intermediate for synthesizing complex, drug-like molecules through robust carbon-carbon bond-forming reactions.[8]

Physicochemical Properties

A precise understanding of a reagent's properties is fundamental to its effective application. The key identifiers and properties of (2-Oxoindolin-5-yl)boronic acid are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₈BNO₃
Molecular Weight 176.97 g/mol [9]
CAS Number 1051316-38-1
IUPAC Name (2-oxo-2,3-dihydro-1H-indol-5-yl)boronic acid
InChI Key QLTFVNIVMWBZTQ-UHFFFAOYSA-N
Canonical SMILES B(C1=CC2=C(C=C1)NC(=O)C2)(O)ON/A

Note: This compound should be distinguished from its common synthetic precursors or derivatives, such as 2-Oxoindoline-5-boronic acid pinacol ester (CAS: 837392-64-0), which has a different molecular weight (259.11 g/mol ) and formula (C₁₄H₁₈BNO₃) due to the pinacol protecting group on the boronic acid moiety.[10]

Synthetic Approaches

The synthesis of aryl boronic acids is a well-established field in organic chemistry.[2] Common strategies involve the borylation of an aryl halide or triflate with a diboron reagent or the reaction of an organometallic intermediate (like an organolithium or Grignard reagent) with a trialkyl borate.

A plausible synthetic route to (2-Oxoindolin-5-yl)boronic acid is illustrated below. This approach leverages the Miyaura borylation reaction, a palladium-catalyzed process that couples an aryl halide with a diboron ester, followed by hydrolysis to yield the desired boronic acid.

Synthesis_Workflow Start 5-Bromo-2-oxoindoline (Starting Material) Intermediate 2-Oxoindoline-5-boronic acid pinacol ester Start->Intermediate Miyaura Borylation Reagents Bis(pinacolato)diboron (B₂pin₂) + Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., KOAc) Reagents->Intermediate Solvent Solvent (e.g., Dioxane) Solvent->Intermediate Product (2-Oxoindolin-5-yl)boronic acid (Final Product) Intermediate->Product Deprotection Hydrolysis Acidic or Basic Hydrolysis Hydrolysis->Product

Caption: Plausible synthetic workflow for (2-Oxoindolin-5-yl)boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of (2-Oxoindolin-5-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate, catalyzed by a palladium(0) complex.[11][12] Its reliability, functional group tolerance, and mild reaction conditions have made it one of the most widely used reactions in pharmaceutical synthesis.[13][14]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps:[11][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle pd0 Pd(0)L₂ pd_ii_halide Ar¹-Pd(II)L₂-X pd0->pd_ii_halide Ar¹-X ox_add Oxidative Addition transmetal Transmetalation pd_ii_aryl Ar¹-Pd(II)L₂-Ar² pd_ii_halide->pd_ii_aryl Ar²-B(OH)₂ + Base pd_ii_aryl->pd0 red_elim Reductive Elimination product Ar¹-Ar² pd_ii_aryl->product

Sources

Spectral data for (2-Oxoindolin-5-yl)boronic acid (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of (2-Oxoindolin-5-yl)boronic acid

A Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and organic synthesis, (2-Oxoindolin-5-yl)boronic acid stands out as a pivotal building block. Its oxindole core is a privileged scaffold found in numerous kinase inhibitors, while the boronic acid moiety offers a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] A robust understanding of its spectral characteristics is not merely academic; it is the bedrock upon which reliable synthesis, process development, and quality control are built.

This guide moves beyond a simple recitation of data. As a senior application scientist, the goal is to provide a holistic framework for the characterization of this molecule. We will delve into the nuances of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, focusing not just on the data itself, but on the underlying principles and the rationale behind our analytical choices. Every piece of data is a clue, and understanding how to interpret these clues is paramount for scientific integrity and success.

Physicochemical & Structural Properties

A foundational overview of the molecule's key properties provides the context for all subsequent spectral analysis.

PropertyValueSource
IUPAC Name (2-oxo-2,3-dihydro-1H-indol-5-yl)boronic acid
CAS Number 1051316-38-1
Molecular Formula C₈H₈BNO₃
Molecular Weight 176.97 g/mol N/A
Appearance Pale yellow to off-white solid[2]
Structure

N/A

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For (2-Oxoindolin-5-yl)boronic acid, it provides an unambiguous fingerprint of the proton and carbon framework.

Expertise & Experience: Overcoming Analytical Hurdles

A significant challenge in the NMR analysis of boronic acids is their propensity to undergo dehydration to form cyclic anhydride trimers known as boroxines.[3] This equilibrium between the monomeric acid and the trimeric boroxine can lead to broadened signals or multiple sets of peaks, complicating spectral interpretation.

Field-Proven Insight: To ensure a clean, interpretable spectrum of the monomeric species, the choice of NMR solvent is critical. Protic solvents like methanol-d₄ or D₂O effectively break up the boroxine trimer through solvation and hydrogen bonding, simplifying the spectrum.[4] While the acidic B(OH)₂ protons will exchange with the deuterated solvent and become invisible, the clarity gained for the core structure is a worthwhile trade-off.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The following predictions are based on the known spectrum of 2-oxoindole and established substituent effects for an arylboronic acid group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.4s1HNH The amide proton of the oxindole core is typically deshielded and appears as a broad singlet.
~7.8s2HB(OH )₂The acidic protons of the boronic acid group are exchangeable and often appear as a broad singlet. Signal may be absent in protic solvents.
~7.65d1HH-6This proton is ortho to the electron-withdrawing boronic acid group, causing a downfield shift.
~7.60s1HH-4This proton is meta to the boronic acid group and ortho to the amide carbonyl, resulting in a downfield shift.
~6.80d1HH-7This proton is part of the oxindole aromatic system.
~3.50s2HCH₂ The methylene protons at the C3 position of the oxindole ring typically appear as a sharp singlet.
Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~176.0C =OThe amide carbonyl carbon is highly deshielded.
~145.0C -5The carbon atom directly attached to the boron (ipso-carbon) is difficult to observe due to quadrupolar relaxation but is significantly deshielded.
~135.0C -6Aromatic carbon ortho to the boronic acid group.
~130.0C -7aAromatic bridgehead carbon.
~128.0C -4Aromatic carbon.
~125.0C -3aAromatic bridgehead carbon.
~110.0C -7Aromatic carbon.
~36.0C -3The aliphatic methylene carbon.
¹¹B NMR Spectroscopy: The Boron Signature

¹¹B NMR is a crucial, albeit less common, technique for the direct characterization of organoboron compounds. It provides direct evidence for the chemical environment of the boron atom.

  • Expected Chemical Shift: For a trigonal (sp²-hybridized) arylboronic acid, the ¹¹B NMR signal is expected to appear in the range of δ 28-33 ppm .[5] Upon complexation or under basic conditions where it forms a tetrahedral (sp³-hybridized) boronate species, this signal will shift significantly upfield to approximately δ 5-10 ppm.[6] This shift is a powerful diagnostic tool for studying interactions at the boron center.

Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Accurately weigh 5-10 mg of (2-Oxoindolin-5-yl)boronic acid and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for optimal field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., ZGPG30).

    • Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • ¹¹B NMR Acquisition:

    • If available, switch to a broadband probe tuned to the ¹¹B frequency.

    • Acquire a proton-decoupled ¹¹B spectrum. The chemical shift range is wide, so ensure the spectral window is appropriate (e.g., -100 to 100 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra. Reference the spectra internally to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H).

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is indispensable for confirming the molecular weight and providing information on the elemental composition and fragmentation of a molecule.

Expertise & Experience: The Boroxine Challenge in MS

As with NMR, the formation of boroxines presents the primary analytical challenge in the mass spectrometric analysis of boronic acids.[3] In many ionization techniques, particularly those involving heat like electrospray ionization (ESI), the dehydration and trimerization can be the dominant process observed. This means that instead of observing the expected molecular ion for the monomer, the spectrum may be dominated by the ion corresponding to the boroxine.

Trustworthiness: A Self-Validating System: A trustworthy analysis anticipates this behavior. The protocol should be designed to identify both the monomer and the potential boroxine trimer. Observing a mass corresponding to the boroxine is not a failure, but rather a confirmation of the known chemical behavior of boronic acids.

  • Monomer (C₈H₈BNO₃):

    • Exact Mass: 177.0597

    • Expected [M+H]⁺: m/z 178.0670

    • Expected [M-H]⁻: m/z 176.0524

  • Boroxine Trimer ([C₈H₆BNO]₃): Formed by the loss of 3 molecules of H₂O from 3 molecules of the boronic acid.

    • Molecular Formula: C₂₄H₁₈B₃N₃O₃

    • Exact Mass: 477.1569

    • Expected [M+H]⁺: m/z 478.1642

Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent system, typically a mixture of acetonitrile and water with a small amount of formic acid (for positive ion mode) or ammonium acetate (for negative ion mode).[7]

  • Chromatography:

    • Utilize a C18 reverse-phase column.

    • Employ a gradient elution from high aqueous content to high organic content to ensure the compound elutes as a sharp peak. A rapid gradient is often sufficient.[7]

  • Mass Spectrometry:

    • Use an ESI source. Analyze in both positive and negative ion modes to maximize the chances of observing a clear molecular ion.

    • Set the mass analyzer to scan a range that includes both the expected monomer and trimer masses (e.g., m/z 100-600).

    • For high-resolution mass spectrometry (HRMS) on an Orbitrap or TOF instrument, the exact mass measurement can confirm the elemental composition to within a few parts per million (ppm).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum is a direct readout of the molecular vibrations.

Predicted IR Absorption Bands (ATR-FTIR)

The IR spectrum of (2-Oxoindolin-5-yl)boronic acid will be a composite of the characteristic absorptions from the oxindole core and the arylboronic acid group.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400 - 3200Broad, StrongO-H StretchBoronic Acid B(OH )₂
3300 - 3100MediumN-H StretchAmide N-H
~1680StrongC=O StretchAmide C=O (Lactam)
~1610MediumC=C StretchAromatic Ring
1350 - 1300StrongB-O StretchB-O of Boronic Acid
~1100MediumB-C StretchAromatic C-B Bond

Causality Behind the Peaks:

  • The O-H stretch of the boronic acid is typically very broad due to extensive intermolecular hydrogen bonding.[8]

  • The C=O stretch of the cyclic amide (lactam) in the oxindole ring is a strong, sharp, and highly characteristic peak. Its position around 1680 cm⁻¹ is typical for a five-membered lactam fused to an aromatic ring.[9]

  • The B-O stretching vibration is a key diagnostic peak confirming the presence of the boronic acid functional group.[10]

Protocol: Acquiring an ATR-FTIR Spectrum
  • Background Scan: Ensure the attenuated total reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans co-added at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Integrated Characterization Workflow

The logical flow from synthesis to full characterization is a critical process in research and development. This workflow ensures that the material's identity and purity are confirmed at each stage.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Final Validation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification ir FTIR Spectroscopy (Functional Group ID) purification->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) (Structural Elucidation) ir->nmr ms LC-MS / HRMS (Molecular Weight & Formula) nmr->ms validation Data Synthesis & Structural Confirmation ms->validation

Caption: Workflow for the synthesis and characterization of (2-Oxoindolin-5-yl)boronic acid.

Conclusion

The comprehensive spectral analysis of (2-Oxoindolin-5-yl)boronic acid requires a multi-technique approach, where each method provides a unique and complementary piece of the structural puzzle. The key identifying features are the characteristic amide and boronic acid signals in the IR spectrum, the distinct aromatic and aliphatic patterns in the ¹H and ¹³C NMR spectra, and the confirmation of molecular weight by mass spectrometry. Critically, a senior scientist must be aware of the inherent chemical behavior of boronic acids—namely their tendency to form boroxines—and employ analytical strategies that account for this phenomenon. By integrating these spectral data with a sound understanding of the underlying chemical principles, researchers can proceed with confidence in the identity and quality of this vital synthetic intermediate.

References

  • Perry, M. R., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • San Diego State University. 11B NMR Chemical Shifts. SDSU Chemistry. Available at: [Link]

  • PubChem. Oxindole. National Institutes of Health. Available at: [Link]

  • Penumetcha, M., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

  • SpectraBase. 2-Oxindole Spectra. Wiley. Available at: [Link]

  • Taylor, M. S., & Smith, B. D. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

  • Lappert, M. F., et al. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. Available at: [Link]

  • Reddit User Discussion. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. Available at: [Link]

  • ResearchGate. (2024). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Available at: [Link]

  • Han, W. S., & Smith, B. D. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]

  • Lee, D., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir. Available at: [Link]

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  • Google Patents. (1999). US5973165A - Process for preparing 2-oxindole.

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An In-depth Technical Guide to the Solubility of (2-Oxoindolin-5-yl)boronic acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Oxoindolin-5-yl)boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development, integrating the pharmacologically relevant oxindole scaffold with the versatile boronic acid moiety. A comprehensive understanding of its solubility in various laboratory solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This technical guide provides an in-depth analysis of the expected solubility of (2-Oxoindolin-5-yl)boronic acid, grounded in fundamental chemical principles and analogous data from structurally related compounds. It offers a predictive solubility profile, a detailed experimental protocol for solubility determination, and discusses the critical aspects of its handling and stability. This guide is intended for researchers, scientists, and drug development professionals to facilitate the seamless integration of this compound into their workflows.

Introduction to (2-Oxoindolin-5-yl)boronic acid

(2-Oxoindolin-5-yl)boronic acid (C₈H₈BNO₃, MW: 176.97 g/mol ) is a synthetic building block that has garnered attention for its potential in the development of novel therapeutics. The oxindole core is a privileged scaffold found in numerous biologically active compounds, while the boronic acid group is a versatile functional handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] Boronic acids are also known to interact with biological targets, such as serine proteases, making them valuable pharmacophores.[2][3]

The solubility of a compound is a critical physicochemical property that dictates its utility in a laboratory setting. Poor solubility can hinder reaction kinetics, complicate purification processes, and lead to inaccurate results in biological assays. This guide aims to provide a comprehensive overview of the solubility of (2-Oxoindolin-5-yl)boronic acid in a range of common laboratory solvents, from nonpolar to polar protic.

Physicochemical Properties and Predicted Solubility Profile

Table 1: Physicochemical Properties of (2-Oxoindolin-5-yl)boronic acid

PropertyValueSource
Molecular FormulaC₈H₈BNO₃
Molecular Weight176.97 g/mol
Physical FormSolid
Storage ConditionsInert atmosphere, store in freezer, under -20°C

The presence of the polar oxindole ring system and the hydrophilic boronic acid group suggests that the compound will exhibit limited solubility in nonpolar solvents and greater solubility in polar solvents. The lactam functionality within the oxindole core can engage in strong hydrogen bonding, further influencing its solubility profile.

Table 2: Predicted Qualitative Solubility of (2-Oxoindolin-5-yl)boronic acid in Common Laboratory Solvents

Solvent ClassSolventPredicted SolubilityRationale
Nonpolar Hexanes, TolueneInsoluble to Very Sparingly SolubleThe nonpolar nature of these solvents is incompatible with the polar functional groups of the molecule.
Polar Aprotic Dichloromethane (DCM)Sparingly SolubleWhile polar, DCM is a poor hydrogen bond acceptor and will likely not effectively solvate the boronic acid and lactam moieties.
Tetrahydrofuran (THF)SolubleTHF is a good hydrogen bond acceptor and can solvate the boronic acid group. Phenylboronic acid shows good solubility in ethers.[4][5]
AcetoneSolubleAcetone's polarity and ability to accept hydrogen bonds suggest good solubility. Phenylboronic acid is soluble in ketones.[4][5]
Dimethylformamide (DMF)Soluble to Very SolubleDMF is a highly polar aprotic solvent capable of dissolving a wide range of polar compounds.
Dimethyl sulfoxide (DMSO)Soluble to Very SolubleDMSO is a strong hydrogen bond acceptor and an excellent solvent for many polar organic molecules.
Polar Protic Methanol, EthanolSolubleThese alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the molecule.
WaterSparingly Soluble (pH dependent)The solubility of boronic acids in water is often low and pH-dependent.[4][6] At higher pH, the boronic acid can form the more soluble boronate anion.[3]

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The dynamic (or synthetic) method is a reliable technique for determining the solubility of compounds like boronic acids in organic solvents.[4][7][8] This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating.

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of (2-Oxoindolin-5-yl)boronic acid using the dynamic method.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Accurately weigh (2-Oxoindolin-5-yl)boronic acid prep2 Accurately weigh chosen solvent prep1->prep2 prep3 Combine in a jacketed glass vessel to create a biphasic sample of known composition prep2->prep3 exp1 Heat the sample at a slow, constant rate (e.g., 0.1 K/min) prep3->exp1 exp2 Vigorously stir to ensure homogeneity exp1->exp2 exp3 Continuously monitor turbidity with a luminance probe exp2->exp3 analysis1 Record the temperature at which the last solid particles dissolve (equilibrium solubility temperature) exp3->analysis1 analysis2 Repeat for a range of compositions analysis1->analysis2 analysis3 Construct a solubility curve (mole fraction vs. temperature) analysis2->analysis3

Caption: Experimental workflow for solubility determination using the dynamic method.

Detailed Protocol
  • Sample Preparation:

    • Accurately weigh a specific amount of (2-Oxoindolin-5-yl)boronic acid and the chosen organic solvent into a jacketed glass vessel. This creates a biphasic sample with a known composition.

  • Heating and Stirring:

    • The sample is heated at a slow, constant rate (e.g., 0.1 K/min) using a circulating bath connected to the jacketed vessel.

    • The sample should be vigorously stirred throughout the experiment to ensure homogeneity and facilitate dissolution.

  • Turbidity Monitoring:

    • The turbidity of the sample is continuously monitored using a luminance probe that measures the intensity of a light beam passing through the solution.

  • Equilibrium Temperature Determination:

    • The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is identified by a sharp increase in the measured light intensity.[7]

  • Data Collection:

    • Repeat the procedure for a range of compositions to construct a solubility curve, plotting the mole fraction of the solute against the equilibrium temperature.

Factors Influencing Solubility and Stability

Several factors beyond the choice of solvent can influence the solubility and stability of (2-Oxoindolin-5-yl)boronic acid.

pH

The acidity of the boronic acid group plays a crucial role in its aqueous solubility. At physiological pH, boronic acids are typically in their uncharged trigonal form.[3] In basic aqueous solutions, they can be converted to the more soluble anionic tetrahedral boronate species.[1][3] Therefore, adjusting the pH can be a strategy to enhance the aqueous solubility of (2-Oxoindolin-5-yl)boronic acid.

Boroxine Formation

A common characteristic of boronic acids is their tendency to undergo dehydration to form cyclic trimetric anhydrides known as boroxines.[8][9] This is a reversible process that can occur in the solid state or under anhydrous conditions. The formation of boroxines can complicate characterization and affect the stoichiometry of reactions. The presence of water will typically hydrolyze the boroxine back to the free boronic acid.

Stability Considerations
  • Protodeboronation: This is a decomposition pathway where the carbon-boron bond is cleaved. This process is often pH-dependent and can be accelerated in aqueous or protic media.[9]

  • Oxidation: Boronic acids are susceptible to oxidative degradation.[9][10] This is a significant concern, especially in biological applications where reactive oxygen species may be present.[10][11] Proper storage under an inert atmosphere is recommended to minimize oxidation.

The following diagram illustrates the key equilibria and degradation pathways for a generic boronic acid.

G BA R-B(OH)₂ (Boronic Acid) Boroxine (RBO)₃ (Boroxine) BA->Boroxine + 3 H₂O Boronate [R-B(OH)₃]⁻ (Boronate Anion) BA->Boronate + OH⁻ - H₂O Protodeboronation R-H (Protodeboronation Product) BA->Protodeboronation [H⁺] Oxidation R-OH (Oxidation Product) BA->Oxidation [O]

Caption: Equilibria and degradation pathways of boronic acids.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of (2-Oxoindolin-5-yl)boronic acid.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at approximately -20°C. This minimizes exposure to moisture and oxygen, which can lead to boroxine formation and oxidation, respectively.

  • Handling: Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.[12][13] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[14][15] Avoid contact with strong oxidizing agents.[12][14]

Conclusion

While quantitative solubility data for (2-Oxoindolin-5-yl)boronic acid is not yet widely published, a strong predictive understanding of its behavior can be derived from its chemical structure and data from analogous compounds. It is expected to be most soluble in polar aprotic and protic organic solvents such as DMSO, DMF, THF, and alcohols. Its solubility in aqueous media is likely to be limited but can be enhanced by increasing the pH. Researchers should be mindful of the inherent stability challenges of boronic acids, including boroxine formation and susceptibility to oxidation and protodeboronation. The experimental protocol detailed in this guide provides a robust framework for determining the precise solubility of this compound in various solvents, enabling its effective application in research and development.

References

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

  • Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from [Link]

  • Gillis, E. P., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]

  • MDPI. (2024). Boron in Diet and Medicine: Mechanisms of Delivery and Detection. Retrieved from [Link]

  • Fisher Scientific. (2023). 6-Fluoro-3-pyridinylboronic acid, 97% SAFETY DATA SHEET. Retrieved from [Link]

  • Wiley-VCH. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-Oxoindoline-5-boronic acid pinacol ester, 97%. Retrieved from [Link]

  • PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • PubMed Central. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • ResearchGate. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. Retrieved from [Link]

  • Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Retrieved from [Link]

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Discovery and history of oxoindolinyl boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Oxoindolinyl Boronic Acids

Abstract

The confluence of privileged scaffolds and versatile pharmacophores has long been a cornerstone of successful drug discovery. This guide delves into the discovery and history of oxoindolinyl boronic acids, a class of compounds that marries the potent biological activity of the oxoindolinone core with the unique chemical reactivity of the boronic acid moiety. Initially explored as versatile building blocks in organic synthesis, their potential in medicinal chemistry has rapidly emerged, driven by the proven success of boronic acid-based drugs and the inherent bioactivity of the oxoindolinone framework. This document provides a comprehensive overview of their synthesis, mechanism of action as enzyme inhibitors, and burgeoning applications in therapeutic development, offering researchers and drug development professionals a detailed perspective on this promising class of molecules.

Introduction: The Rise of Boronic Acids in Medicine

For many years, boron-containing compounds were largely sidelined in medicinal chemistry, partly due to a misconception about their inherent toxicity.[1] This perspective has been thoroughly demystified, especially following the landmark approval of Bortezomib (Velcade®) by the U.S. Food and Drug Administration (FDA) in 2003 for the treatment of multiple myeloma.[1][2][3] Bortezomib's success illuminated the therapeutic potential of the boronic acid group, a functional moiety capable of unique and powerful interactions with biological targets.[1]

The boron atom in a boronic acid is sp2 hybridized and possesses an empty p orbital, rendering it a mild Lewis acid.[3] This electronic configuration allows it to form stable, yet reversible, covalent bonds with nucleophilic residues, particularly the hydroxyl groups of serine residues within enzyme active sites.[4][5] This ability to mimic the tetrahedral transition state of enzymatic reactions makes boronic acids exceptional enzyme inhibitors.[5][6] The clinical success of Bortezomib was followed by other FDA-approved boronic acid-containing drugs, including Ixazomib (for multiple myeloma), Vaborbactam (a β-lactamase inhibitor), Tavaborole (an antifungal), and Crisaborole (for atopic dermatitis), cementing boronic acids as a validated and vital pharmacophore in modern drug discovery.[1][2]

The Oxoindolinone Scaffold: A Privileged Core Structure

The isoindolinone core, and specifically the 1-oxoisoindoline variant, is recognized as a "privileged scaffold" in medicinal chemistry. This framework is a common motif found in numerous bioactive molecules and approved pharmaceuticals.[4] Its structural rigidity, synthetic accessibility, and ability to present substituents in a well-defined three-dimensional space allow for effective and specific interactions with a variety of biological targets. The electron-withdrawing nature of the oxoisoindolinone group can also enhance the stability and modulate the reactivity of appended functional groups, such as boronic acids.[4]

Discovery and Synthesis of Oxoindolinyl Boronic Acids

The development of oxoindolinyl boronic acids stems from the broader field of aryl boronic acid synthesis. While the precise first synthesis of an oxoindolinyl boronic acid is not singularly documented as a landmark discovery, its creation is a logical extension of established synthetic methodologies aimed at creating novel building blocks for drug discovery.[7] These compounds are highly valued for their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for constructing complex biaryl systems.[7][8]

General Synthetic Strategies

The synthesis of aryl boronic acids, including oxoindolinyl derivatives, typically follows several reliable routes.[1] The choice of method often depends on the availability of starting materials and the tolerance of other functional groups on the aromatic ring.

  • From Aryl Halides via Organometallic Intermediates : This is a classic and widely used method. It involves the formation of an organolithium or Grignard reagent from an aryl halide (e.g., a bromo-oxoindoline), followed by quenching with a trialkyl borate ester (e.g., trimethyl borate) at low temperatures. Subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid.[1]

  • Palladium-Catalyzed Borylation : The Miyaura borylation reaction is a powerful alternative that couples an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst. This method offers excellent functional group tolerance and is frequently used in modern synthetic campaigns.[9]

Below is a generalized workflow for the synthesis of an oxoindolinyl boronic acid from a halogenated precursor.

G cluster_0 Synthesis Workflow start Halogenated Oxoindoline (e.g., 5-Bromo-isoindolin-1-one) reagent 1. Organolithium Formation (n-BuLi) or Pd-Catalyzed Borylation (B₂pin₂) 2. Borate Ester Quench (B(OR)₃) start->reagent Step 1 intermediate Oxoindolinyl Boronate Ester reagent->intermediate Step 2 hydrolysis Acidic Hydrolysis (e.g., HCl) intermediate->hydrolysis Step 3 product Final Product: (1-Oxoisoindolin-5-yl)boronic Acid hydrolysis->product Step 4

Caption: Generalized synthetic workflow for oxoindolinyl boronic acids.

Mechanism of Action and Biological Applications

The primary mechanism driving the biological activity of oxoindolinyl boronic acids is enzyme inhibition. The boronic acid moiety acts as a transition-state analog, forming a reversible covalent adduct with a key catalytic residue, thereby blocking the enzyme's function.[6]

Caption: Boronic acid inhibition of a serine hydrolase enzyme.

Key Therapeutic Areas

Derivatives of oxoindolinyl boronic acids have demonstrated potential across several disease areas:

  • Antimicrobial Activity : Certain derivatives act as β-lactamase inhibitors.[4] By binding to the catalytic serine residue of β-lactamase enzymes, they prevent the degradation of β-lactam antibiotics, thereby restoring their efficacy against resistant bacteria like MRSA.[4] For example, synergistic studies have shown a significant reduction in the minimum inhibitory concentration (MIC) of ampicillin when co-administered with an oxoindolinyl boronic acid derivative.[4]

  • Anticancer Potential : The role of boronic acids as proteasome inhibitors is well-established by Bortezomib.[1] Structural analogs of (1-oxoisoindolin-5-yl)boronic acid have shown cytotoxicity against breast cancer cell lines (e.g., MCF-7), likely through a similar mechanism of proteasome inhibition.[4]

  • Anti-Inflammatory Effects : In murine models, derivatives have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in treating inflammatory diseases through modulation of pathways like NF-κB.[4]

  • Antiviral Activity : The boronic acid pharmacophore has been investigated for targeting viral enzymes. For instance, boronic acid-containing moieties have been designed to inhibit the non-structural protein 5B (NS5B) polymerase of the hepatitis C virus.[2] The oxoindolinyl scaffold could serve as a valuable component in such inhibitors.[4]

Summary of Bioactivities
Compound ClassTarget/ModelActivity MetricResultReference
(1-oxoisoindolin-5-yl)boronic acid analogsMCF-7 Breast Cancer CellsIC₅₀8.2 µM[4]
(1-oxoisoindolin-5-yl)boronic acidKlebsiella pneumoniae β-lactamaseKᵢ0.45 µM[4]
(1-oxoisoindolin-5-yl)boronic acid derivativeMurine Inflammation ModelCytokine Reduction60% (TNF-α, IL-6) at 10 mg/kg[4]
Ampicillin + (1-oxoisoindolin-5-yl)boronic acid derivativeMRSAMIC Reduction4-fold[4]

Key Experimental Protocol

Synthesis of (1-Oxoisoindolin-5-yl)boronic acid via Miyaura Borylation

This protocol describes a representative synthesis based on modern palladium-catalyzed methods. Safety Note: This procedure should only be performed by trained chemists in a controlled laboratory setting with appropriate personal protective equipment (PPE).

Step 1: Reaction Setup

  • To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2,3-dihydro-1H-isoindolin-1-one (1.0 eq).

  • Add bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

Step 2: Reaction Execution

  • Stir the reaction mixture at 80-90 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-16 hours).

  • Once complete, cool the reaction mixture to room temperature.

Step 3: Workup and Isolation of Boronate Ester

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the Celite® pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude pinacol boronate ester.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Step 4: Hydrolysis to Boronic Acid

  • Dissolve the purified pinacol boronate ester in a solvent mixture (e.g., acetone or THF/water).

  • Add an aqueous solution of a strong acid, such as 2M hydrochloric acid (HCl).

  • Stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, (1-oxoisoindolin-5-yl)boronic acid.

Future Perspectives and Conclusion

Oxoindolinyl boronic acids represent a compelling and still underexplored class of compounds for drug discovery. The fusion of a privileged heterocyclic scaffold with a clinically validated pharmacophore provides a fertile ground for developing novel therapeutics.[1][4] Future research will likely focus on expanding the chemical diversity of this class, exploring different substitution patterns on the oxoindolinone ring to fine-tune potency and selectivity against specific targets. As our understanding of the nuanced roles of enzymes in disease progresses, these versatile inhibitors will undoubtedly serve as invaluable tools for developing next-generation targeted therapies. Their utility as synthetic intermediates in cross-coupling reactions further ensures their continued importance to the medicinal chemistry community.[8]

References

  • Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

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  • Piras, M., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences. [Link]

  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Pharmaffiliates. [Link]

  • Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • Piras, M., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Authorea. [Link]

  • Franqueira, D. R., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Cain, E. R., et al. (2014). Exploring the potential of boronic acids as inhibitors of OXA-24/40 β-lactamase. Protein Science. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. ResearchGate. [Link]

  • Al-Zoubi, R. M., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Medicinal Chemistry. [Link]

  • Femil, J., et al. (2024). Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? Molecules. [Link]

  • Konkimalla, V. B. (2016). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]

  • Al-Zoubi, R. M., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry. [Link]

  • Current wide and important applications of boronic acids. ResearchGate. [Link]

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  • Hall, D. G. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

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A Technical Guide to (2-Oxoindolin-5-yl)boronic acid: From Core Synthesis to Frontier Applications in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary (2-Oxoindolin-5-yl)boronic acid is a bifunctional synthetic building block poised for significant impact across multiple scientific disciplines. It synergistically combines the pharmacologically validated 2-oxoindole core, a "privileged scaffold" found in numerous FDA-approved drugs, with the exceptionally versatile boronic acid handle. This guide provides an in-depth exploration of its strategic value, outlining three high-potential research and development trajectories: the rational design of next-generation kinase inhibitors, the exploration of novel serine protease inhibitors, and the creation of advanced fluorescent biosensors. We furnish detailed experimental protocols, mechanistic insights, and structured workflows to empower researchers in chemistry, biology, and materials science to harness the full potential of this powerful molecule.

The Strategic Value of a Bifunctional Scaffold

The scientific interest in (2-Oxoindolin-5-yl)boronic acid stems from the unique convergence of two powerful chemical motifs within a single, compact structure.

  • The 2-Oxoindole Core: A Privileged Pharmacophore: The 2-oxoindole skeleton is a cornerstone of modern medicinal chemistry. Its rigid, heterocyclic structure features a critical hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This arrangement expertly mimics the adenine hinge-binding motif of ATP, allowing it to effectively compete for the active sites of protein kinases.[1] This has led to the development of numerous successful kinase inhibitor drugs, including Sunitinib (Sutent®) and Nintedanib (Ofev®), used in oncology and for treating pulmonary fibrosis.[2][3][4] The scaffold's prevalence in approved therapeutics underscores its favorable drug-like properties and established safety profiles.[5][6][7]

  • The Boronic Acid Handle: A Gateway to Diversity: The boronic acid group is a synthetic chemist's workhorse. Its primary utility lies in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for forming carbon-carbon bonds.[8][9] This allows for the direct and modular attachment of a vast array of aryl and heteroaryl groups at the 5-position of the oxoindole ring. Beyond C-C bonds, the boronic acid can participate in Chan-Lam couplings (for C-N, C-O, C-S bonds) and act as a unique pharmacophore in its own right, notably as a reversible covalent inhibitor of serine proteases.[10][11]

This dual nature makes (2-Oxoindolin-5-yl)boronic acid not just a static component, but a dynamic platform for generating vast chemical libraries with tailored biological and photophysical properties.

Core Synthesis and Functionalization

The starting point for all proposed research avenues is the reliable synthesis of the title compound and its subsequent derivatization.

Synthesis of (2-Oxoindolin-5-yl)boronic acid

The most common laboratory-scale synthesis begins with the commercially available 5-bromooxindole. The protocol involves a lithium-halogen exchange followed by borylation and hydrolysis.

Synthesis_Workflow Start 5-Bromooxindole Step1 1. n-BuLi, THF, -78 °C 2. B(OMe)3 Start->Step1 Intermediate Boronate Ester Intermediate Step1->Intermediate Step2 Aqueous Acidic Workup (e.g., HCl) Intermediate->Step2 Product (2-Oxoindolin-5-yl)boronic acid Step2->Product

Caption: General workflow for the synthesis of (2-Oxoindolin-5-yl)boronic acid.

Experimental Protocol: Synthesis

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 5-bromooxindole (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Cooling: Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the mixture for 1 hour at -78 °C.

  • Borylation: Add trimethyl borate (1.5 eq) dropwise. After the addition, remove the cooling bath and allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly quench by adding 1 M hydrochloric acid (HCl) until the pH is ~2. Stir vigorously for 1 hour.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by trituration with diethyl ether or by recrystallization to yield (2-Oxoindolin-5-yl)boronic acid as a solid.

Derivatization via Suzuki-Miyaura Cross-Coupling

This is the cornerstone reaction for creating libraries of novel compounds. The boronic acid is coupled with an aryl or heteroaryl halide (or triflate) to generate a biaryl structure.

Experimental Protocol: Representative Suzuki Coupling

  • Reagents: In a microwave vial, combine (2-Oxoindolin-5-yl)boronic acid (1.0 eq), the desired aryl/heteroaryl bromide (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes, or alternatively, heat at 80-90 °C under conventional heating overnight. Monitor reaction completion by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography on silica gel.

Suzuki_Cycle cluster_legend Pd0 Pd(0)L2 Pd_complex R1-Pd(II)-X (L2) Pd0->Pd_complex R1-X Transmetalation R1-Pd(II)-R2 (L2) Pd_complex->Transmetalation R2-B(OH)2 (Base) Transmetalation->Pd0 Product R1-R2 Transmetalation->Product OA_text Oxidative Addition TM_text Transmetalation RE_text Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Research Area 1: Precision Targeting of Kinases

Scientific Rationale: The 2-oxoindole core is a proven kinase hinge-binder.[1] By using (2-Oxoindolin-5-yl)boronic acid in Suzuki couplings, researchers can systematically explore the "solvent-exposed" region of the ATP-binding pocket. Attaching different aryl and heteroaryl fragments allows for the fine-tuning of selectivity and potency by forming additional interactions with kinase-specific residues. This approach can be used to develop inhibitors for well-established targets like VEGFR and FGFR or to target novel kinases implicated in emerging diseases.[3][12]

Proposed Research Workflow:

Kinase_Workflow A Target Selection (e.g., VEGFR, FGFR, RET) B Library Synthesis (Suzuki Coupling) A->B C In Vitro Kinase Assay (IC50 Determination) B->C D Cell-Based Assay (Anti-proliferative, e.g., MTT) C->D E Structure-Activity Relationship (SAR) Analysis & Docking D->E E->B Iterative Design F Lead Optimization E->F G In Vivo Studies F->G

Caption: Workflow for developing novel 2-oxoindole-based kinase inhibitors.

  • Target Selection: Identify a kinase of therapeutic interest (e.g., RET, KIT, cMet).[3]

  • Library Synthesis: Synthesize a focused library of 5-aryl-2-oxoindoles using the Suzuki protocol. The choice of aryl halides should be guided by computational docking and knowledge of the target's binding site.

  • Biochemical Screening: Screen the library against the purified kinase to determine IC₅₀ values.

  • Cellular Assays: Test active compounds in relevant cancer cell lines to assess their anti-proliferative effects and confirm target engagement (e.g., by Western blot for downstream phosphorylation).

  • SAR and Optimization: Analyze the structure-activity relationship (SAR) to guide the design of more potent and selective second-generation compounds.

Research Area 2: Novel Serine Protease Inhibitors

Scientific Rationale: Boronic acids are renowned as potent, reversible covalent inhibitors of serine proteases.[10][13] The mechanism involves the nucleophilic attack of the catalytic serine's hydroxyl group on the electrophilic boron atom.[14] This forms a stable tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis.[15] The 2-oxoindole scaffold can be used to confer selectivity by making additional non-covalent interactions in the substrate-binding pockets adjacent to the active site. This opens a new, underexplored application for the 2-oxoindole core beyond kinase inhibition. Targets could include proteases involved in coagulation (e.g., thrombin) or cancer (e.g., prostate-specific antigen, PSA).[15]

Caption: Mechanism of serine protease inhibition by a boronic acid moiety.

Proposed Research Workflow:

  • Target Selection: Choose a therapeutically relevant serine protease.

  • Enzymatic Assays: Screen (2-Oxoindolin-5-yl)boronic acid itself and a small library of its derivatives against the target protease to determine inhibition constants (Kᵢ).[14]

  • Selectivity Profiling: Test active compounds against a panel of related proteases (e.g., chymotrypsin, trypsin) to assess selectivity.

  • Crystallography/Modeling: Obtain a co-crystal structure of the inhibitor bound to the target or use molecular modeling to understand the binding mode and guide further optimization of the oxoindole scaffold.

Research Area 3: Advanced Fluorescent Biosensors

Scientific Rationale: Arylboronic acids can reversibly bind with 1,2- or 1,3-diols, a class of molecules that includes sugars like glucose.[16][17][18] This binding event alters the electronic properties of the boronic acid. If the aryl group is part of a fluorophore, this change can modulate its fluorescence through mechanisms like Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT).[16] The 2-oxoindole core possesses inherent fluorescent properties that can be exploited. By functionalizing the N-H position with groups that can interact with the boronate ester, one could design a novel sensor for biologically important diols.

Proposed Research Workflow:

  • Characterize Photophysics: Measure the absorption and emission spectra, quantum yield, and brightness of the core (2-Oxoindolin-5-yl)boronic acid.

  • Binding Studies: Use fluorescence or NMR spectroscopy to study the binding affinity and kinetics with target diols (e.g., glucose, fructose, catecholamines) at physiological pH.[17][19]

  • Rational Design: Synthesize derivatives by modifying the N-1 position of the oxoindole ring to enhance the fluorescence response upon diol binding. The goal is to create a system where diol binding disrupts a quenching pathway (turn-on sensor) or activates a new emission pathway.

  • Application Development: Incorporate the most promising sensor molecule into a hydrogel or onto a solid support for applications in continuous glucose monitoring or point-of-care diagnostics.[16]

Summary of Proposed Research Directions

Research AreaCore Scientific PrincipleKey Experimental TechniquesPotential Outcome
Kinase Inhibitors 2-Oxoindole as an ATP-competitive hinge-binder; Suzuki coupling for SAR exploration.Organic Synthesis, In Vitro Kinase Assays (IC₅₀), Cell Proliferation Assays (MTT), Molecular Docking.Novel, selective kinase inhibitors for oncology or other diseases.[3][12]
Protease Inhibitors Reversible covalent inhibition of catalytic serine by the boronic acid moiety.Enzyme Kinetics (Kᵢ determination), Selectivity Profiling, X-ray Crystallography.First-in-class serine protease inhibitors with a novel selectivity profile.[15]
Fluorescent Sensors Reversible boronate ester formation with diols modulates the fluorescence of the oxoindole core.Fluorescence Spectroscopy, UV-Vis Spectroscopy, NMR Titration, Materials Functionalization.A new class of fluorescent sensors for continuous monitoring of glucose or other biomarkers.[18][20]

Conclusion

(2-Oxoindolin-5-yl)boronic acid is far more than a simple chemical reagent; it is a strategic platform for innovation. Its elegant fusion of a privileged medicinal scaffold with a versatile synthetic handle provides a direct and efficient route to novel chemical entities with diverse functions. The research avenues detailed in this guide—from creating life-saving therapeutics to developing cutting-edge diagnostic tools—represent a fraction of its potential. By leveraging the established principles of kinase inhibition, the unique reactivity of boronic acids, and the fundamentals of fluorescence, scientists are well-equipped to translate the potential of this molecule into tangible advancements.

References

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  • Santos, J. H., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. MDPI. [Link]

  • Butt, U., et al. (2013). Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. ResearchGate. [Link]

  • Awuah, S. G., et al. (2020). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]

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An In-depth Technical Guide to Boronic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of a Unique Pharmacophore

Once relegated to the periphery of medicinal chemistry due to early concerns about toxicity, boron-containing compounds, particularly boronic acids, have undergone a remarkable renaissance.[1][2] This resurgence was catalyzed by the landmark approval of bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma, a first-in-class proteasome inhibitor that validated the therapeutic potential of the boronic acid pharmacophore.[3][4][5] Since then, the interest in these compounds has grown exponentially, leading to the development and approval of several other boronic acid-based drugs for a range of diseases, including other cancers, bacterial infections, and inflammatory conditions.[1][5][6][7]

This guide provides a comprehensive technical overview of boronic acids in medicinal chemistry, intended for researchers, scientists, and drug development professionals. We will delve into the unique chemical properties of boronic acids that make them effective therapeutic agents, explore their diverse mechanisms of action, highlight key approved drugs and their clinical applications, and discuss the synthetic strategies and challenges in the development of novel boronic acid-based therapeutics.

The Boronic Acid Moiety: A Versatile Tool for Drug Design

The utility of boronic acids in medicinal chemistry stems from the unique electronic and geometric properties of the boron atom. Boron, a metalloid in the same period as carbon, possesses an empty p-orbital, making it a mild Lewis acid.[8] This allows boronic acids to form reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine or threonine, which are often found in the active sites of enzymes.[1][7] This ability to form a stable yet reversible covalent interaction is a key differentiator from many traditional small molecule inhibitors and underpins their efficacy as enzyme inhibitors.[9]

Furthermore, boronic acids can exist in equilibrium between a neutral, trigonal planar state and an anionic, tetrahedral state upon interaction with a Lewis base.[3] This adaptability allows them to mimic the tetrahedral transition states of enzymatic reactions, particularly in proteases, leading to potent and highly selective inhibition.[10][11]

Physicochemical Properties and Pharmacokinetic Considerations

The incorporation of a boronic acid group can significantly influence the physicochemical properties of a molecule, impacting its solubility, permeability, and metabolic stability.[2] While generally considered stable and non-toxic, the in vivo degradation of boronic acids typically leads to the formation of boric acid, which is a naturally occurring compound and is generally considered safe and readily eliminated by the body.[1] However, careful consideration of the overall molecular structure is crucial to mitigate potential off-target toxicities.[1]

Mechanism of Action: Potent and Selective Enzyme Inhibition

The primary mechanism by which boronic acids exert their therapeutic effects is through enzyme inhibition. Their ability to act as transition-state analogs for serine proteases is a well-established principle in their design.[11][12]

Serine Protease Inhibition

Many clinically relevant enzymes, including thrombin, elastase, and the proteasome, are serine proteases. Boronic acids have been successfully developed as potent inhibitors of these enzymes.[11][13][14][15] The boron atom in the boronic acid inhibitor interacts with the catalytic serine residue in the enzyme's active site, forming a tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis.[11]

Experimental Protocol: General Assay for Serine Protease Inhibition by a Boronic Acid Compound

Objective: To determine the inhibitory potency (e.g., IC50 or Ki) of a boronic acid compound against a target serine protease.

Materials:

  • Target serine protease (e.g., chymotrypsin, trypsin, or a specific disease-relevant protease).

  • Substrate for the protease (typically a chromogenic or fluorogenic peptide).

  • Boronic acid inhibitor stock solution (dissolved in a suitable solvent like DMSO).

  • Assay buffer (e.g., Tris-HCl or HEPES at a physiological pH, containing CaCl2 if required for enzyme activity).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance or fluorescence.

Methodology:

  • Enzyme and Substrate Preparation:

    • Prepare a working solution of the serine protease in the assay buffer at a concentration that yields a linear reaction rate over the desired time course.

    • Prepare a working solution of the substrate in the assay buffer. The optimal concentration is typically at or below the Michaelis-Menten constant (Km) for the enzyme.

  • Inhibitor Dilution Series:

    • Perform a serial dilution of the boronic acid inhibitor stock solution in the assay buffer to create a range of concentrations to be tested.

  • Assay Procedure:

    • To each well of the 96-well plate, add a specific volume of the assay buffer.

    • Add a small volume of the diluted boronic acid inhibitor (or solvent control) to the appropriate wells.

    • Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding. This pre-incubation is often crucial for time-dependent inhibitors like some boronic acids.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using the microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

    • For a more detailed kinetic analysis, Ki (inhibition constant) values can be determined by varying both substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive).

Key Boronic Acid Drugs and Their Mechanisms

The success of boronic acids in medicinal chemistry is best illustrated by the growing number of FDA-approved drugs.

Drug Name (Brand Name)Target Enzyme/PathwayTherapeutic AreaMechanism of Action
Bortezomib (Velcade®)26S ProteasomeOncology (Multiple Myeloma, Mantle Cell Lymphoma)Reversibly inhibits the chymotrypsin-like activity of the 26S proteasome, leading to an accumulation of pro-apoptotic factors and cell cycle arrest in cancer cells.[16][17][18][19]
Ixazomib (Ninlaro®)26S ProteasomeOncology (Multiple Myeloma)An orally bioavailable proteasome inhibitor with a similar mechanism to bortezomib, offering a more convenient dosing regimen.[1][5][6]
Crisaborole (Eucrisa®)Phosphodiesterase 4 (PDE4)Dermatology (Atopic Dermatitis)Inhibits PDE4, leading to increased intracellular levels of cyclic AMP (cAMP), which in turn reduces the production of pro-inflammatory cytokines.[20][21][22][23][24]
Vaborbactam (in Vabomere®)Serine β-lactamasesInfectious DiseasesA β-lactamase inhibitor that protects β-lactam antibiotics from degradation by bacterial enzymes, particularly Klebsiella pneumoniae carbapenemase (KPC).[7][25][26][27][28][29]
Tavaborole (Kerydin®)Leucyl-tRNA synthetaseInfectious Diseases (Onychomycosis)Inhibits fungal leucyl-tRNA synthetase, an enzyme essential for protein synthesis, thereby halting fungal growth.[3]
In-depth Look: Bortezomib's Mechanism of Action

Bortezomib's efficacy in treating multiple myeloma stems from its potent and selective inhibition of the proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[16][17] By blocking proteasome activity, bortezomib disrupts the degradation of key regulatory proteins, leading to a cascade of events that culminate in cancer cell death.[18]

Bortezomib_Mechanism Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibition Pro_Apoptotic Pro-apoptotic Factors (e.g., IκB) Proteasome->Pro_Apoptotic Degradation Cell_Cycle Cell Cycle Regulators Proteasome->Cell_Cycle Degradation Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degradation NFkB NF-κB Pro_Apoptotic->NFkB Apoptosis Apoptosis NFkB->Apoptosis Inhibition Cell_Cycle_Arrest Cell Cycle Arrest

Caption: Bortezomib inhibits the proteasome, leading to apoptosis and cell cycle arrest.

In-depth Look: Vaborbactam's Role in Combating Antibiotic Resistance

The rise of antibiotic resistance is a major global health threat. Vaborbactam is a novel β-lactamase inhibitor that addresses this challenge.[27] It is a cyclic boronic acid that potently inhibits serine β-lactamases, including the clinically significant KPC enzymes.[26][28] When co-administered with a β-lactam antibiotic like meropenem, vaborbactam effectively "protects" the antibiotic from enzymatic degradation, restoring its activity against resistant bacteria.[25]

Vaborbactam_Mechanism cluster_bacterium Bacterium Vaborbactam Vaborbactam Beta_Lactamase Serine β-lactamase Vaborbactam->Beta_Lactamase Inhibition Meropenem Meropenem (β-lactam antibiotic) Beta_Lactamase->Meropenem Degradation Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Meropenem->Bacterial_Cell_Wall Inhibition Bacterial_Death Bacterial Cell Death Bacterial_Cell_Wall->Bacterial_Death Leads to

Caption: Vaborbactam inhibits β-lactamase, protecting meropenem to kill bacteria.

Synthesis of Boronic Acids: Enabling Drug Discovery

The accessibility of diverse boronic acid building blocks is crucial for their application in drug discovery. Several synthetic methods have been developed and refined to facilitate their preparation.

Classical and Modern Synthetic Approaches

Historically, the synthesis of aryl boronic acids often involved the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate at low temperatures.[1] While effective, these methods can have limitations in terms of functional group tolerance.

More contemporary methods, such as the Suzuki-Miyaura cross-coupling reaction, have become indispensable tools for organic chemists.[8][30][31] Additionally, iridium or rhodium-catalyzed C-H borylation reactions have emerged as powerful strategies for the direct and regioselective introduction of a boronic acid group into a wide range of organic molecules.[1] Recently, a novel method for converting abundant and inexpensive carboxylic acids into boronic acids via a nickel-catalyzed decarboxylative borylation has been developed, further expanding the synthetic toolbox.[32]

Experimental Workflow: Nickel-Catalyzed Decarboxylative Borylation

Objective: To synthesize a boronic acid from a carboxylic acid starting material.

Generalized Reaction Scheme: R-COOH + B2pin2 --(Ni catalyst, Ligand, Reductant)--> R-Bpin + CO2 + other byproducts

Materials:

  • Carboxylic acid starting material.

  • Bis(pinacolato)diboron (B2pin2).

  • Nickel catalyst (e.g., NiCl2(dme)).

  • Ligand (e.g., a bipyridine or phenanthroline derivative).

  • Reductant (e.g., a zinc or manganese species).

  • Anhydrous solvent (e.g., dioxane, THF).

  • Inert atmosphere glovebox or Schlenk line.

Methodology:

  • Reaction Setup:

    • In an inert atmosphere glovebox, a reaction vessel is charged with the carboxylic acid, B2pin2, nickel catalyst, ligand, and reductant.

    • The anhydrous solvent is added, and the vessel is sealed.

  • Reaction Conditions:

    • The reaction mixture is typically heated to a specific temperature (e.g., 80-120 °C) and stirred for a defined period (e.g., 12-24 hours).

    • Reaction progress is monitored by techniques such as TLC, GC-MS, or LC-MS.

  • Work-up and Purification:

    • Upon completion, the reaction is cooled to room temperature.

    • The reaction mixture is filtered to remove any insoluble materials.

    • The filtrate is concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to isolate the desired boronate ester (R-Bpin).

  • Hydrolysis to Boronic Acid (if required):

    • The purified boronate ester can be hydrolyzed to the corresponding boronic acid (R-B(OH)2) by treatment with an acid or base, followed by an aqueous work-up.

Challenges and Future Directions

Despite the significant progress in the field, challenges remain in the development of boronic acid-based drugs. These include:

  • Selectivity and Off-Target Effects: While boronic acids can be designed for high selectivity, the potential for off-target inhibition of other serine hydrolases requires careful evaluation during the drug discovery process.[28]

  • Pharmacokinetics and Drug Delivery: Optimizing the pharmacokinetic properties of boronic acid-containing molecules, including their absorption, distribution, metabolism, and excretion (ADME), is an ongoing area of research.[33] Prodrug strategies are being explored to improve oral bioavailability and targeted delivery.[6]

  • Expanding the Target Space: While serine proteases have been a major focus, there is growing interest in developing boronic acid inhibitors for other enzyme classes, such as metallo-β-lactamases and histone deacetylases (HDACs).[13][34][35][36]

  • Boron Clusters in Drug Design: Beyond single boron atom compounds, the unique properties of boron clusters are being investigated for applications in drug design and as pharmacophores.[37][38]

The future of boronic acids in medicinal chemistry is bright. Continued innovation in synthetic methodologies, a deeper understanding of their biological interactions, and the exploration of new therapeutic targets will undoubtedly lead to the development of novel and life-saving medicines.

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The Oxoindoline Scaffold: A Versatile and Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Enduring Relevance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The oxoindoline core, a bicyclic structure consisting of a benzene ring fused to a five-membered lactam (a cyclic amide), is a quintessential example of such a scaffold.[1][2] First isolated from natural products like those found in the plant Uncaria tomentosa, this deceptively simple heterocycle has proven to be a remarkably versatile and fruitful starting point for drug discovery programs.[3][4][5] Its prevalence in nature, coupled with its synthetic tractability, has allowed medicinal chemists to explore a vast chemical space, leading to the development of numerous clinical candidates and several FDA-approved drugs targeting a wide array of diseases.[6][7][8]

This guide provides an in-depth technical analysis of the oxoindoline scaffold's role in drug discovery. We will move beyond a simple cataloging of derivatives to explore the underlying chemical principles and strategic decisions that make this core so effective. We will delve into its diverse mechanisms of action, examine key structure-activity relationships (SAR), provide actionable experimental protocols, and analyze case studies of its successful translation from the laboratory to the clinic.

The Oxoindoline Core: A Nexus of Favorable Physicochemical Properties

The power of the oxoindoline scaffold lies in its unique combination of structural and electronic features. The structure, 1,3-dihydro-2H-indol-2-one, features a planar aromatic ring fused to a nearly planar five-membered ring containing an amide bond.[2][3] This arrangement provides a rigid foundation for the precise spatial orientation of appended functional groups, which is critical for selective binding to biological targets.

Key features that contribute to its "privileged" status include:

  • Hydrogen Bonding Capabilities: The lactam NH group acts as a hydrogen bond donor, while the carbonyl oxygen (C2) is an effective hydrogen bond acceptor. These interactions are fundamental to the binding of many oxoindoline-based drugs to their protein targets, particularly in the ATP-binding pocket of kinases.

  • Tautomerism: The scaffold can exist in tautomeric forms, including a hydroxyl isomer, which can influence its reactivity and biological interactions.[2][9]

  • Multiple Sites for Diversification: The core structure presents several positions (the N1 nitrogen, the C3 methylene, and positions C4-C7 on the benzene ring) that are amenable to chemical modification. This allows for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency, selectivity, and drug-like characteristics.[5][9] The reactivity of the C3 position, adjacent to the carbonyl group, makes it a particular hotspot for introducing diversity.[10][11]

Therapeutic Applications and Key Mechanisms of Action

The versatility of the oxoindoline scaffold is best illustrated by the broad range of diseases for which its derivatives have shown therapeutic potential.[4][5][9]

Oncology: The Kinase Inhibition Powerhouse

The most significant impact of the oxoindoline scaffold has been in oncology, primarily through the development of small-molecule kinase inhibitors.[12][13] Kinases are critical enzymes that regulate numerous cellular signaling pathways involved in cell growth, proliferation, and survival; their deregulation is a hallmark of many cancers.[14] Oxoindoline derivatives have been expertly designed to act as ATP-competitive inhibitors, occupying the ATP-binding site of kinases and preventing the phosphorylation of downstream substrates.[8]

Several FDA-approved anticancer drugs are built upon this scaffold:

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFR, PDGFR, and c-KIT, among others. By inhibiting these kinases, Sunitinib potently blocks tumor angiogenesis and direct tumor cell proliferation.[2][15] It is approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[2]

  • Nintedanib: Another multi-targeted inhibitor targeting VEGFR, FGFR, and PDGFR. It is used to treat idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer (NSCLC).[2][16]

  • Semaxanib: An inhibitor of the VEGFR family of tyrosine kinases.[6][17]

The general mechanism involves the oxoindoline core forming key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, anchoring the molecule in place. Substituents at the C3 position and on the benzene ring then extend into other regions of the binding site to confer potency and selectivity.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Phosphorylates Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K Activates Sunitinib Sunitinib (Oxoindoline Scaffold) Sunitinib->VEGFR Blocks ATP Binding Site PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Cell Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription VEGF VEGF Ligand VEGF->VEGFR Binds & Dimerizes

VEGFR signaling pathway inhibited by Sunitinib.
Beyond Cancer: A Scaffold for Diverse Targets

The utility of the oxoindoline core extends well beyond kinase inhibition.

  • Neurodegenerative Disorders: Ropinirole, a well-established treatment for Parkinson's disease and restless legs syndrome, features an oxoindoline core and functions as a dopamine D2 receptor agonist.[6][9][18]

  • Immunomodulation: Recent research has identified oxoindoline derivatives as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in immune suppression within the tumor microenvironment.[19] By inhibiting IDO1, these compounds can restore anti-tumor immune responses, making them promising candidates for cancer immunotherapy.[19]

  • Antimicrobial and Antiviral Activity: Various oxoindoline derivatives, particularly spirooxindoles, have demonstrated significant activity against bacteria, fungi, and viruses, including HIV.[4][10]

  • Anti-inflammatory Effects: Compounds like Tenidap were developed as anti-inflammatory agents, acting through mechanisms that include cyclooxygenase (COX) inhibition.[15][20]

Data Presentation: A Comparative Look at Oxoindoline-Based Drugs

To illustrate the scaffold's successful translation into therapeutics, the following table summarizes key FDA-approved drugs incorporating the oxoindoline core.

Drug NamePrimary Target(s)Therapeutic Indication(s)Year of First FDA Approval
Sunitinib VEGFR, PDGFR, c-KITRenal Cell Carcinoma, GIST2006[2]
Nintedanib VEGFR, FGFR, PDGFRIdiopathic Pulmonary Fibrosis, NSCLC2014[2][16]
Ropinirole Dopamine D2/D3 ReceptorsParkinson's Disease, RLS1997[9][18]
Ziprasidone Serotonin & Dopamine ReceptorsSchizophrenia, Bipolar Disorder2001[6]
Indolidan Phosphodiesterase 3 (PDE3)Congestive Heart Failure(Clinical Development)[15]

Medicinal Chemistry: Strategies for Optimization

The rational design of oxoindoline-based drugs hinges on a deep understanding of its Structure-Activity Relationships (SAR).

Key modification sites on the oxoindoline scaffold.

The most fruitful optimization strategies have focused on the C3 position. For kinase inhibitors, a common and highly effective motif is the 3-alkenyl oxoindole, where a substituted aromatic or heteroaromatic ring is attached via an exocyclic double bond (=C(H)-Ar).[12][14] This "Z"-configuration is often crucial for establishing the correct geometry for hydrogen bonding with the kinase hinge region. Modifications on the appended aromatic ring and at the C5 position of the oxoindoline core are then used to explore deeper pockets within the active site and to tailor physical properties.[21][22][23]

Experimental Protocol: Synthesis of a 3-Alkenyl Oxoindoline Derivative

This section provides a trusted, field-proven protocol for a Knoevenagel condensation, a cornerstone reaction for synthesizing the 3-alkenyl oxoindoline motif, a key pharmacophore in many kinase inhibitors. This self-validating system includes in-process checks and expected outcomes.

Objective: To synthesize (Z)-3-(4-methoxybenzylidene)indolin-2-one.

Materials:

  • Indolin-2-one (Oxindole)

  • 4-methoxybenzaldehyde (p-anisaldehyde)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Heating mantle with magnetic stirring

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

  • Filtration apparatus (Büchner funnel)

Methodology:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add indolin-2-one (1.33 g, 10 mmol).

    • Add ethanol (30 mL) to dissolve the solid.

    • Add 4-methoxybenzaldehyde (1.36 g, 10 mmol).

    • Add piperidine (0.5 mL, ~5 mmol) dropwise to the stirring mixture. The piperidine acts as a basic catalyst to facilitate the condensation.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the mixture to reflux (approximately 80°C) using a heating mantle.

    • Maintain reflux with vigorous stirring for 4-6 hours.

  • In-Process Monitoring (Self-Validation):

    • After 2 hours, and every hour thereafter, pause stirring briefly and withdraw a small aliquot of the reaction mixture using a capillary tube.

    • Spot the aliquot on a silica gel TLC plate alongside spots of the starting materials (oxindole and aldehyde).

    • Elute the plate using a solvent system such as 30% ethyl acetate in hexane.

    • Visualize the plate under a UV lamp (254 nm). The reaction is complete when the starting material spots have been consumed and a new, major product spot (typically with a lower Rf value than the aldehyde) is observed.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes.

    • A precipitate should form. If precipitation is slow, scratching the inside of the flask with a glass rod can induce crystallization.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid product with a small amount of cold ethanol (2 x 10 mL) to remove residual catalyst and unreacted starting materials.

  • Purification and Characterization:

    • Dry the collected solid in a vacuum oven.

    • The crude product is often of high purity. If necessary, recrystallization from ethanol can be performed to obtain a highly pure, crystalline solid.

    • Expected Outcome: A yellow crystalline solid.

    • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques:

      • ¹H NMR: Expect characteristic peaks for the aromatic protons, the vinyl proton (~7.8-8.0 ppm), the methoxy group (~3.8 ppm), and the NH proton (~10-11 ppm).

      • Mass Spectrometry: Expect a molecular ion peak corresponding to the calculated mass of C₁₆H₁₃NO₂.

This robust protocol provides a reliable method for accessing the core structure of many biologically active oxoindoline derivatives, serving as a foundational step for further library development and SAR studies.

Future Perspectives and Conclusion

The oxoindoline scaffold is far from being a solved chapter in medicinal chemistry. Its story is one of continuous evolution. Current and future research directions are focused on:

  • Novel Target Identification: Computational repositioning strategies are being used to identify new potential biological targets for existing libraries of oxoindoline derivatives, expanding their therapeutic reach.[24]

  • Advanced Synthesis: The development of novel, more efficient, and stereoselective synthetic methodologies continues to be a priority, enabling access to more complex and diverse structures like spirooxindoles and 3,3-disubstituted oxindoles.[2][11][25]

  • Tackling Drug Resistance: Designing next-generation oxoindoline inhibitors that can overcome acquired resistance mechanisms to current therapies is a critical area of focus, particularly in oncology.[13][26]

References

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  • Liu, Y., et al. (2007). Structure-activity relationship study of oxindole-based inhibitors of cyclin-dependent kinases based on least-squares support vector machines. Analytica Chimica Acta, 581(2), 333-342. [Link]

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  • Tang, P. C., et al. (2003). Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis. Journal of Medicinal Chemistry, 46(13), 2625-2636. [Link]

  • Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 15053-15095. [Link]

  • Wang, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. [Link]

  • Pathak, S., et al. (2025). Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. Medicinal Chemistry, 21. [Link]

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  • Wang, W., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(3), 943. [Link]

  • Khetmalis, Y. M., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Oxindole Analogs As Antitubercular Agents. Future Medicinal Chemistry, 14(18), 1335-1353. [Link]

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  • Wang, W., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(3), 943. [Link]

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  • Pathak, S., et al. (2025). Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. Medicinal Chemistry, 21. [Link]

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  • Wang, D., et al. (2015). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. International Journal of Molecular Sciences, 16(12), 29775-29792. [Link]

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  • Al-Suwaidan, I. A., et al. (2014). Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. Molecules, 19(1), 1083-1096. [Link]

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A Comprehensive Technical Guide to the Safe Handling of (2-Oxoindolin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Novel Building Block

(2-Oxoindolin-5-yl)boronic acid is an increasingly important bifunctional molecule in medicinal chemistry and drug discovery. Its unique structure, combining the privileged oxindole scaffold with the versatile boronic acid moiety, makes it a valuable building block for the synthesis of a diverse range of bioactive compounds, including kinase inhibitors and other targeted therapeutics. The oxindole core is a common feature in many natural products and approved drugs, while the boronic acid group serves as a key handle for various chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

However, as with any reactive chemical species, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for (2-Oxoindolin-5-yl)boronic acid, moving beyond a mere checklist of procedures to explain the underlying scientific principles that govern its safe use. All chemical products should be treated with the recognition of "having unknown hazards and toxicity," which can vary greatly depending on handling conditions and storage duration[1].

I. Hazard Identification and Risk Assessment: Understanding the Adversary

(2-Oxoindolin-5-yl)boronic acid, like many arylboronic acids, presents a specific set of hazards that must be carefully managed. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

GHS Hazard Classification:

Based on available safety data, (2-Oxoindolin-5-yl)boronic acid is classified as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[1]

  • Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[1]

The following table summarizes the key hazard information:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Beyond the Label: Understanding the Reactivity of Arylboronic Acids

While the GHS classification provides a clear overview of the immediate hazards, a deeper understanding of the chemical reactivity of arylboronic acids is crucial for anticipating and mitigating risks.

  • Protodeboronation: This is a common decomposition pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This reaction can be catalyzed by residual palladium from previous synthetic steps and is often accelerated by the presence of water.

  • Oxidation: Arylboronic acids are susceptible to oxidation, which can be a significant issue in biological applications. At physiological pH, their stability can be comparable to that of thiols.[2][3]

  • Anhydride Formation (Boroxines): In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a stable six-membered ring called a boroxine. While often reversible, this can complicate stoichiometry and characterization.

While specific reactivity data for the oxoindolinyl moiety is limited, the presence of the lactam functionality could influence the electronic properties of the boronic acid and its susceptibility to these decomposition pathways.

Potential for Genotoxicity:

It is important to note that some arylboronic acids have been found to be weakly mutagenic in microbial assays.[4] While boronate esters as a class are not generally known to have genotoxic potential, the potential for the free acid to exhibit such properties warrants a cautious approach.[5] Therefore, (2-Oxoindolin-5-yl)boronic acid should be handled as a potentially mutagenic compound, and exposure should be minimized.

II. Exposure Controls and Personal Protective Equipment (PPE): Establishing a Robust Defense

A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment.

Engineering Controls:

  • Chemical Fume Hood: All handling of solid (2-Oxoindolin-5-yl)boronic acid and its solutions should be conducted in a well-ventilated chemical fume hood to minimize the inhalation of dust and vapors.

  • Safety Shower and Eyewash Station: A readily accessible and properly functioning safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Administrative Controls:

  • Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of (2-Oxoindolin-5-yl)boronic acid should be written and strictly followed.

  • Training: All personnel handling the compound must receive comprehensive training on its hazards, safe handling procedures, and emergency response protocols.

Personal Protective Equipment (PPE): The Last Line of Defense

The following PPE is mandatory when handling (2-Oxoindolin-5-yl)boronic acid:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and subsequent irritation. Gloves should be inspected before each use and changed immediately if contaminated.
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.Protects the skin from accidental spills and contact.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent inhalation of dust particles.Minimizes the risk of respiratory tract irritation.

Diagram: PPE Donning and Doffing Procedure

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) don1 1. Lab Coat don2 2. Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 handle_chemical Handle Chemical don4->handle_chemical doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4 end_process Wash Hands doff4->end_process start Start start->don1 handle_chemical->doff1

Caption: Workflow for donning and doffing Personal Protective Equipment.

III. Handling and Storage Protocols: A Proactive Approach to Safety

Adherence to strict handling and storage protocols is critical for preventing accidents and maintaining the integrity of the compound.

Handling:

  • Avoid Dust Formation: When handling the solid material, minimize the generation of dust. Use a spatula for transfers and avoid pouring the powder.[6]

  • Inert Atmosphere: For long-term storage and in reactions sensitive to oxidation, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[6]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

Storage:

  • Container: Store in a tightly sealed, properly labeled container.

  • Temperature: For long-term stability, store in a freezer at temperatures below -20°C under an inert atmosphere.

  • Location: Store in a dry, well-ventilated area away from incompatible materials. The storage area should be locked and accessible only to authorized personnel.[1]

IV. Emergency Procedures: Preparedness in the Face of the Unexpected

In the event of an emergency, a swift and informed response is crucial.

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

  • If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

Spill Response:

  • Minor Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, gently sweep or scoop up the material, avoiding dust generation.

    • Place the spilled material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Close the laboratory door and prevent entry.

    • Notify your institution's Environmental Health and Safety (EHS) department and follow their instructions.

Diagram: Spill Response Workflow

Spill_Response cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response spill Spill Occurs assess Assess Spill Size and Hazard spill->assess minor Minor Spill assess->minor Small & Manageable major Major Spill assess->major Large or Hazardous ppe Don Appropriate PPE minor->ppe evacuate Evacuate Area major->evacuate contain Contain and Clean Up Spill ppe->contain dispose Dispose of Waste contain->dispose decontaminate Decontaminate Area dispose->decontaminate alert Alert Others and EHS evacuate->alert secure Secure the Area alert->secure

Caption: Decision workflow for responding to a chemical spill.

V. Waste Disposal: Responsible Stewardship

All waste containing (2-Oxoindolin-5-yl)boronic acid must be treated as hazardous waste.

  • Solid Waste: Collect unused compound and contaminated materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed container for liquid hazardous waste.

  • Disposal Route: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance on hazardous waste disposal procedures. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

VI. Conclusion: A Culture of Safety

The responsible use of (2-Oxoindolin-5-yl)boronic acid in research and development necessitates a proactive and informed approach to safety. By understanding the inherent hazards of this compound and the broader class of arylboronic acids, and by rigorously implementing the engineering controls, administrative protocols, and personal protective measures outlined in this guide, researchers can confidently and safely unlock its potential in the pursuit of scientific advancement. A strong culture of safety is not a barrier to innovation; it is the foundation upon which groundbreaking discoveries are built.

References

  • J&K Scientific. 2-Oxoindoline-5-boronic acid pinacol ester, 97%.[Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2022378118. [Link]

  • Ferreira, I. C. F. R., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2665. [Link]

  • National Institutes of Health. Boronic acid with high oxidative stability and utility in biological contexts.[Link]

  • Chem-Space. Understanding Boronic Acids: Properties and Synthesis Uses.[Link]

  • KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications.[Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.[Link]

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Methodological & Application

Synthesis of (2-Oxoindolin-5-yl)boronic acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (2-Oxoindolin-5-yl)boronic acid in Drug Discovery

The oxindole scaffold is a privileged structural motif present in a multitude of biologically active natural products and synthetic pharmaceutical agents. Its unique three-dimensional structure allows for diverse interactions with various biological targets. The functionalization of the oxindole core is a key strategy in medicinal chemistry to modulate the pharmacological properties of these molecules. (2-Oxoindolin-5-yl)boronic acid is a versatile synthetic intermediate that enables the introduction of the oxindole moiety into a wide range of molecules through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This boronic acid derivative serves as a crucial building block for the synthesis of novel drug candidates targeting a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

This application note provides a comprehensive and in-depth guide for the synthesis of (2-Oxoindolin-5-yl)boronic acid, starting from commercially available materials. The protocols detailed herein are designed to be robust and reproducible, offering researchers and drug development professionals a reliable pathway to access this valuable synthetic intermediate.

Synthetic Strategy: A Two-Step Approach from 5-Bromo-2-oxindole

The most efficient and widely adopted strategy for the synthesis of (2-Oxoindolin-5-yl)boronic acid commences with the readily available starting material, 5-bromo-2-oxindole. The synthetic route is a two-step process:

  • Miyaura Borylation: A palladium-catalyzed cross-coupling reaction is employed to install a boronic ester at the 5-position of the oxindole ring. This reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source, affording the stable intermediate, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one. The pinacol ester serves as a protecting group for the boronic acid, rendering the intermediate stable for purification and storage.[1]

  • Hydrolysis (Deprotection): The pinacol ester is subsequently hydrolyzed under acidic conditions to yield the final product, (2-Oxoindolin-5-yl)boronic acid. This deprotection step is crucial for unmasking the reactive boronic acid functionality, making it available for subsequent cross-coupling reactions.

This two-step approach is advantageous due to the high functional group tolerance of the Miyaura borylation and the stability of the boronic ester intermediate.[2]

Visualizing the Synthetic Pathway

The overall synthetic transformation can be visualized as follows:

Synthesis_Pathway Start 5-Bromo-2-oxindole Intermediate 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one Start->Intermediate Miyaura Borylation (Pd catalyst, Base, B₂pin₂) Final (2-Oxoindolin-5-yl)boronic acid Intermediate->Final Hydrolysis (Acidic conditions)

Figure 1: Overall synthetic route for (2-Oxoindolin-5-yl)boronic acid.

Experimental Protocols

Part 1: Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (Pinacol Ester Intermediate)

This protocol details the Miyaura borylation of 5-bromo-2-oxindole to yield the corresponding pinacol boronate ester.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Bromo-2-oxindole≥98%Commercially Available
Bis(pinacolato)diboron (B₂pin₂)≥98%Commercially Available
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)≥98%Commercially Available
Potassium Acetate (KOAc)AnhydrousCommercially Available
1,4-DioxaneAnhydrousCommercially Available
Nitrogen (N₂) or Argon (Ar)High Purity-

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-oxindole (1.0 eq), bis(pinacolato)diboron (1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask via a syringe or cannula. The typical concentration is 0.1 M with respect to the 5-bromo-2-oxindole.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one as a solid.

Expected Yield: 70-85%

Part 2: Synthesis of (2-Oxoindolin-5-yl)boronic acid (Final Product)

This protocol describes the hydrolysis of the pinacol ester intermediate to the final boronic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-oneAs synthesized in Part 1-
AcetoneReagent GradeCommercially Available
WaterDeionized-
Hydrochloric Acid (HCl)ConcentratedCommercially Available
Diethyl EtherReagent GradeCommercially Available

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum oven or desiccator

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (1.0 eq) in a mixture of acetone and water (typically a 4:1 to 3:1 ratio).

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours. The progress of the hydrolysis can be monitored by TLC, observing the disappearance of the starting material.

  • Precipitation and Isolation: Upon completion, the product, (2-Oxoindolin-5-yl)boronic acid, will often precipitate out of the solution. If precipitation is not complete, the acetone can be partially removed under reduced pressure to induce further precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any remaining impurities.

  • Drying: Dry the purified (2-Oxoindolin-5-yl)boronic acid under vacuum to obtain the final product as a solid.

Expected Yield: 85-95%

Workflow Visualization

Experimental_Workflow cluster_borylation Part 1: Miyaura Borylation cluster_hydrolysis Part 2: Hydrolysis B1 Combine Reactants: 5-Bromo-2-oxindole, B₂pin₂, Pd(dppf)Cl₂, KOAc B2 Establish Inert Atmosphere B1->B2 B3 Add Anhydrous Dioxane B2->B3 B4 Heat and Stir (80-90°C, 12-24h) B3->B4 B5 Cool and Work-up: Dilute with EtOAc, Filter B4->B5 B6 Purify by Column Chromatography B5->B6 B7 Isolate Pinacol Ester Intermediate B6->B7 H1 Dissolve Pinacol Ester in Acetone/Water B7->H1 Proceed to Hydrolysis H2 Add Catalytic HCl H1->H2 H3 Stir at Room Temperature (4-8h) H2->H3 H4 Precipitate and Isolate Product H3->H4 H5 Wash with Cold Water and Diethyl Ether H4->H5 H6 Dry Under Vacuum H5->H6 H7 Obtain (2-Oxoindolin-5-yl)boronic acid H6->H7

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Key Considerations

  • Inert Atmosphere: The Miyaura borylation is sensitive to oxygen. It is crucial to maintain a strictly inert atmosphere throughout the reaction to prevent catalyst deactivation and side reactions.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is essential for the success of the borylation reaction.

  • Catalyst Choice: While Pd(dppf)Cl₂ is a robust catalyst for this transformation, other palladium catalysts and ligands may also be effective. Optimization of the catalyst system may be necessary for specific applications or scales.

  • Hydrolysis Monitoring: Over-running the hydrolysis reaction can lead to decomposition of the boronic acid. Careful monitoring by TLC is recommended.

  • Product Stability: Boronic acids can be prone to dehydration to form boroxines. It is advisable to store the final product in a desiccator.

Conclusion

The two-step synthesis of (2-Oxoindolin-5-yl)boronic acid from 5-bromo-2-oxindole presented in this application note provides a reliable and efficient method for accessing this important synthetic building block. The detailed protocols and considerations outlined herein are intended to enable researchers in academia and industry to confidently synthesize this versatile intermediate for their drug discovery and development programs.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995 , 60 (23), 7508–7510. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link][2]

  • Miyaura borylation. Wikipedia. [Link][1]

Sources

Application Note & Protocol: Synthesis of (2-Oxoindolin-5-yl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of (2-Oxoindolin-5-yl)boronic acid and its pinacol ester derivatives. These compounds are crucial building blocks in medicinal chemistry, serving as versatile intermediates for the construction of complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. The primary method detailed is the palladium-catalyzed Miyaura borylation of 5-bromo-2-oxindole. This protocol includes a thorough explanation of the reaction mechanism, step-by-step experimental procedures, characterization data, and troubleshooting guidelines to ensure reproducible and high-yield synthesis for researchers in drug discovery and chemical development.

Introduction: The Strategic Importance of the 2-Oxoindole Scaffold

The 2-oxindole (or oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous kinase inhibitors and other therapeutic agents. Its rigid, bicyclic structure provides a well-defined orientation for pharmacophoric groups. Functionalizing the C5 position of this scaffold with a boronic acid or a boronate ester group dramatically enhances its synthetic utility.

The boronic acid moiety is a cornerstone of modern organic synthesis, primarily due to its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning method for forming carbon-carbon bonds.[1] This makes (2-Oxoindolin-5-yl)boronic acid a highly valuable intermediate, allowing for the efficient introduction of a wide array of aryl and heteroaryl substituents at the 5-position. This capability is critical for structure-activity relationship (SAR) studies in drug development programs.

This guide focuses on the most common and reliable method for preparing the pinacol ester of (2-Oxoindolin-5-yl)boronic acid: the Miyaura borylation of 5-bromo-2-oxindole.[2][3] This reaction offers excellent functional group tolerance and proceeds under relatively mild conditions, making it broadly applicable.[4]

Synthetic Strategy: The Miyaura Borylation Pathway

The chosen synthetic route is the palladium-catalyzed cross-coupling of 5-bromo-2-oxindole with bis(pinacolato)diboron (B₂pin₂). This reaction is a robust and well-established method for installing a boronate ester group onto an aryl halide.[2][4]

The overall transformation is depicted below:

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition pd_boryl Ar-Pd(II)-Bpin(L)₂ pd_complex->pd_boryl Transmetalation (+ Base, B₂pin₂) pd_boryl->pd0 Reductive Elimination product Ar-Bpin (Product) pd_boryl->product aryl_halide Ar-X (5-Bromo-2-oxindole) aryl_halide->pd_complex diboron B₂(pin)₂ diboron->pd_complex

Figure 2: Simplified catalytic cycle of the Miyaura borylation reaction.

The choice of base is critical; strong bases can promote a subsequent Suzuki coupling between the newly formed boronate ester and the starting aryl halide, reducing the yield of the desired product. [2][4]Potassium acetate (KOAc) is commonly used as it is sufficiently basic to facilitate transmetalation without causing significant side reactions. [2]

Detailed Experimental Protocol

This protocol describes the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one from 5-bromo-2-oxindole.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )QuantityMoles (mmol)Eq.
5-Bromo-2-oxindoleC₈H₆BrNO212.041.00 g4.721.0
Bis(pinacolato)diboronC₁₂H₂₄B₂O₄253.941.44 g5.661.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)C₃₄H₂₈Cl₂FeP₂Pd731.73115 mg0.1570.033
Potassium Acetate (KOAc)CH₃COOK98.141.39 g14.153.0
1,4-Dioxane (anhydrous)C₄H₈O₂88.1125 mL--

Safety Precautions:

  • Palladium Catalysts: Handle in a fume hood. Palladium compounds can be toxic and are potent sensitizers.

  • 1,4-Dioxane: A potential carcinogen and flammable liquid. Always use in a well-ventilated fume hood and away from ignition sources.

  • Boron Reagents: Handle with care. While generally of low toxicity, inhalation of dust should be avoided.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-oxindole (1.00 g, 4.72 mmol), bis(pinacolato)diboron (1.44 g, 5.66 mmol), potassium acetate (1.39 g, 14.15 mmol), and Pd(dppf)Cl₂ (115 mg, 0.157 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) species.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (25 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 40-50% ethyl acetate in hexanes. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 25 mL).

    • Combine the organic filtrates and concentrate under reduced pressure to obtain a crude solid.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to isolate the product.

    • Alternatively, for higher purity, recrystallization can be performed. Common solvent systems include ethyl acetate/hexanes or hot ethanol. [5]The product is typically isolated as a white to off-white solid.

    • Expected Yield: 70-85%.

Characterization and Validation

Confirm the identity and purity of the synthesized 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one .

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.45 (s, 1H, -NH)

    • δ 7.50 (d, J=7.6 Hz, 1H, Ar-H)

    • δ 7.45 (s, 1H, Ar-H)

    • δ 6.80 (d, J=7.6 Hz, 1H, Ar-H)

    • δ 3.50 (s, 2H, -CH₂-)

    • δ 1.25 (s, 12H, -C(CH₃)₂)

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ 176.0, 145.0, 135.0, 128.0, 125.0, 108.0, 83.5, 36.0, 24.5.

  • Mass Spectrometry (ESI+):

    • m/z calculated for C₁₄H₁₈BNO₃ [M+H]⁺: 260.14; found: 260.15.

From Pinacol Ester to Boronic Acid

The pinacol ester is often more stable and easier to handle and purify than the free boronic acid. [6]However, if the free boronic acid is required, it can be obtained by hydrolysis of the pinacol ester.

Hydrolysis Protocol
  • Dissolve the pinacol ester in a mixture of THF or acetone and water (e.g., 4:1 ratio).

  • Add an acid such as 2M HCl.

  • Stir the mixture at room temperature for 2-4 hours.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the boronic acid.

Note: Arylboronic acids can be prone to dehydration to form cyclic boroxines (anhydrides) or protodeboronation under harsh conditions. [7]They should be stored in a cool, dry place.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst (oxidized Pd).Ensure the reaction is set up under a strictly inert atmosphere. Use fresh, high-quality anhydrous solvent.
Insufficient heat.Ensure the internal reaction temperature reaches 80-90 °C.
Significant Side Products Base is too strong, leading to Suzuki coupling.Use a milder base like KOAc or KOPh. Avoid strong bases like NaOH or K₂CO₃ in high concentrations. [2]
Presence of water.Use anhydrous solvent and reagents. Dry glassware thoroughly.
Protodeboronation Presence of acid or excess water during workup.Perform workup under neutral or slightly basic conditions. Avoid prolonged exposure to acidic conditions. [7]
Difficult Purification Co-elution of product with B₂pin₂ or byproducts.Use a shallow gradient for column chromatography. Consider trituration or recrystallization as an alternative. [8]
Boronic acid streaking on silica gel.Add a small amount of acetic acid (~0.5%) to the eluent to suppress ionization. Alternatively, use neutral alumina for chromatography. [8]

Conclusion

The palladium-catalyzed Miyaura borylation provides an efficient and reliable pathway for the synthesis of (2-Oxoindolin-5-yl)boronic acid pinacol ester, a key building block for drug discovery. By carefully controlling the reaction parameters, particularly the choice of base and the exclusion of oxygen, researchers can achieve high yields of the desired product. The protocols and insights provided in this guide are intended to empower scientists to successfully synthesize and utilize this valuable chemical intermediate in their research endeavors.

References

  • Joksch, M., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103-109. Available at: [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Organic Letters, 14(13), 3392–3395. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (2020). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study | Request PDF. Available at: [Link]

  • Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Miyaura borylation. Available at: [Link]

  • Smith, A. B., et al. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters, 22(19), 7549–7554. Available at: [Link]

  • Reddit. (2017). Purification of boronic acids?. r/chemistry. Available at: [Link]

  • PubMed. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. Available at: [Link]

  • Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Available at: [Link]

  • University of Strathclyde. (2016). Synthesis of Oxindoles and Benzofuranones via Oxidation of 2-Heterocyclic BMIDAs. Available at: [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link]

  • Google Patents. (2005). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

  • National Institutes of Health. (n.d.). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Available at: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(11), 3169. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

  • ResearchGate. (2025). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Available at: [Link]

  • ResearchGate. (2018). Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles, and diarylborinic acids | Request PDF. Available at: [Link]

  • ResearchGate. (2019). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Available at: [Link]

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Application Note: Strategic Use of (2-Oxoindolin-5-yl)boronic acid in Suzuki-Miyaura Coupling for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Oxoindole Scaffold

The 2-oxoindole (or oxindole) core is a privileged heterocyclic scaffold prominently featured in a multitude of natural products and synthetic bioactive molecules.[1][2][3] Its rigid, planar structure, combined with its capacity for diverse functionalization, makes it a cornerstone in modern medicinal chemistry. Several FDA-approved drugs, such as Nintedanib (an antifibrotic and anticancer agent) and Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor), incorporate the 2-oxoindole motif, highlighting its therapeutic relevance.[1][4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for carbon-carbon bond formation, owing to its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[5][6] This Nobel Prize-winning reaction provides a direct and efficient pathway to synthesize complex biaryl and heteroaryl structures.[7]

This application note provides a detailed guide for researchers on the effective use of (2-Oxoindolin-5-yl)boronic acid as a key building block in Suzuki-Miyaura coupling reactions. We will delve into the core protocol, mechanistic considerations, and troubleshooting strategies to facilitate the synthesis of novel 5-aryl-2-oxoindoles for drug discovery and development programs.

Physicochemical Properties of (2-Oxoindolin-5-yl)boronic acid

A thorough understanding of the reagent's properties is crucial for successful reaction setup and optimization.

PropertyValue
Chemical Formula C₈H₈BNO₃
Molecular Weight 176.97 g/mol
Appearance Off-white to yellow solid
CAS Number 458532-86-0
Solubility Soluble in DMSO, DMF, and alcohols.
Storage Store at 2-8°C under an inert atmosphere.

Core Protocol: Suzuki-Miyaura Coupling with (2-Oxoindolin-5-yl)boronic acid

This section outlines a general, robust protocol for the coupling of (2-Oxoindolin-5-yl)boronic acid with a representative aryl bromide.

Principle

The reaction involves the palladium-catalyzed cross-coupling of (2-Oxoindolin-5-yl)boronic acid with an aryl halide (Ar-X). A base is required to activate the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[8]

Materials & Reagents
  • (2-Oxoindolin-5-yl)boronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst: Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (2-5 mol%)

  • Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.5-3.0 equivalents)

  • Solvent: Anhydrous 1,4-Dioxane and Water (typically in a 4:1 or 5:1 ratio)

  • Reaction vessel (e.g., Schlenk tube or pressure flask)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard workup and purification supplies (e.g., Celite, ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Step-by-Step Methodology
  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add (2-Oxoindolin-5-yl)boronic acid, the aryl bromide, and the base.

  • Inerting the Vessel: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane and water). The typical concentration is around 0.1 M with respect to the aryl bromide.[9]

  • Catalyst Addition: Add the palladium catalyst to the mixture. Briefly purge the vessel with inert gas again.

  • Reaction Execution: Seal the vessel tightly and heat the reaction mixture to 80-100°C with vigorous stirring.[10]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-oxoindole.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents: (2-Oxoindolin-5-yl)boronic acid + Aryl Halide + Base B 2. Inert Atmosphere: Evacuate & backfill with Ar/N₂ A->B C 3. Add Degassed Solvents (e.g., Dioxane/H₂O) B->C D 4. Add Pd Catalyst C->D E 5. Heat & Stir (80-100°C, 4-24h) D->E F 6. Cool & Dilute (Ethyl Acetate) E->F G 7. Filter through Celite F->G H 8. Aqueous Wash (Water, Brine) G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Pure Product J->K

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Mechanism & Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[11] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.[11]

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which facilitates the transfer.[8]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[11]

Catalytic Cycle Diagram

Suzuki_Mechanism cluster_reactants pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L₂-R pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product aryl_halide Ar-X aryl_halide->pd2_complex boronic_acid R-B(OH)₂ + Base boronic_acid->pd2_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimization & Troubleshooting

Heteroaromatic boronic acids like (2-Oxoindolin-5-yl)boronic acid can present unique challenges, most notably the undesired side reaction of protodeboronation .[5][9] This is a process where the C-B bond is cleaved and replaced by a C-H bond, consuming the boronic acid and reducing the yield.[9][12]

ProblemPotential CauseSuggested Solution
Low or No Product Yield 1. Inactive catalyst (oxidation).2. Insufficiently strong or soluble base.3. Low reaction temperature.1. Ensure thorough degassing of solvents and use a glovebox for setup.[13] 2. Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.[9][14]3. Increase temperature in 10°C increments, but be mindful of potential protodeboronation.[15]
Significant Protodeboronation 1. Reaction is too slow, allowing the side reaction to dominate.2. Base is too strong or reaction temperature is too high.3. Presence of excess water.1. Use a more active catalyst/ligand system (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos) to accelerate the desired coupling.[6][14]2. Screen weaker bases (e.g., K₂CO₃, KF) or lower the reaction temperature.[9][15]3. Use anhydrous conditions or boronate esters (e.g., pinacol ester) which are more stable.[5][16]
Incomplete Conversion 1. Catalyst has decomposed.2. Insufficient equivalents of boronic acid or base.1. Increase catalyst loading (e.g., from 2 mol% to 5 mol%).[15]2. Increase equivalents of the boronic acid (e.g., to 1.5 eq) and base (to 3.0 eq).[13]
Difficult Purification Formation of boronic acid-derived byproducts (e.g., homocoupling).Ensure a high-purity boronic acid starting material. Optimize stoichiometry carefully to avoid excess boronic acid at the end of the reaction.

Conclusion

(2-Oxoindolin-5-yl)boronic acid is a valuable and versatile building block for accessing novel 5-substituted 2-oxoindole derivatives. A successful Suzuki-Miyaura coupling hinges on the careful selection of catalyst, base, and solvent, along with meticulous execution under an inert atmosphere. By understanding the reaction mechanism and anticipating potential side reactions like protodeboronation, researchers can effectively troubleshoot and optimize conditions to achieve high yields of desired products. The protocols and insights provided herein serve as a robust starting point for the application of this reagent in the synthesis of next-generation therapeutic agents.

References

  • Singh, H. B., & Butcher, R. J. (2012). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics, 31(10), 3848-3862. [Link]

  • Pye, D. R., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 19(10), 2706-2709. [Link]

  • Denmark, S. E. (2015). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society. [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 131(42), 15358-15367. [Link]

  • Lin, Z., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 11(36), 9846-9854. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Kumar, A., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14931-14963. [Link]

  • Kumar, A., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. ResearchGate. [Link]

  • Abás, S., et al. (2021). Drugs and biologically active compounds bearing a 2-oxindole skeleton. ResearchGate. [Link]

  • Zahrt, A. F., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 141(38), 15119-15131. [Link]

  • Kumar, A., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13, 14931-14963. [Link]

  • Keles, M., & Yilmaz, M. (2018). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Applied Organometallic Chemistry, 32(1), e3885. [Link]

  • Yılmaz, M., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148. [Link]

  • Lin, Z., et al. (2020). Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. ResearchGate. [Link]

  • Reddit User Discussion. (2024). For the pro's (Suzuki). r/Chempros. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Zahrt, A. F., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 141(38), 15119-15131. [Link]

  • Kelly, C. P., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 9(18), 3469-3472. [Link]

  • Nguyen, T. T. H., et al. (2018). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Molecules, 23(1), 166. [Link]

  • NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (2-Oxoindolin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Oxoindoline Scaffold and the Power of Palladium Catalysis

The 2-oxoindoline (or oxindole) core is a privileged heterocyclic scaffold that forms the structural foundation of numerous natural products and clinically significant pharmaceutical agents.[1][2] Its rigid, three-dimensional structure and capacity for diverse substitution patterns have made it a focal point in medicinal chemistry, leading to the development of blockbuster drugs such as Sunitinib (an anti-cancer agent) and Nintedanib (for idiopathic pulmonary fibrosis). Functionalization of the 2-oxoindoline core, particularly at the C5 position, is a critical strategy for modulating the biological activity, selectivity, and pharmacokinetic properties of these molecules.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, a breakthrough recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[3] These reactions provide a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4] The use of (2-Oxoindolin-5-yl)boronic acid as a coupling partner in these reactions offers a direct and modular route to introduce a vast array of aryl, heteroaryl, vinyl, and alkynyl groups at the C5 position, enabling rapid library synthesis and structure-activity relationship (SAR) studies in drug discovery programs.

This comprehensive guide provides detailed application notes and step-by-step protocols for the three most pivotal palladium-catalyzed cross-coupling reactions utilizing the 2-oxoindoline scaffold: the Suzuki-Miyaura, Heck, and Sonogashira reactions. The protocols are designed to be robust and self-validating, with explanations grounded in established mechanistic principles to empower researchers in their synthetic endeavors.

Core Concepts: Understanding the Catalytic Cycles

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states. Understanding these fundamental steps is crucial for troubleshooting and optimizing reaction conditions.

The Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura reaction is the most widely employed method for the formation of biaryl structures.[5] It involves the coupling of an organoboron compound (like our (2-Oxoindolin-5-yl)boronic acid) with an organohalide.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R2_complex R¹-Pd(II)L₂-R² Transmetal->PdII_R2_complex RedElim Reductive Elimination PdII_R2_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronic_Acid R²B(OH)₂ + Base Boronic_Acid->Transmetal Organohalide R¹-X Organohalide->OxAdd

Figure 1. Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (R¹-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.[5]

  • Transmetalation: The organic group from the activated boronic acid (R²) is transferred to the palladium center, displacing the halide. The base is crucial here, as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[4]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Part 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-oxoindolines

This reaction is the premier method for synthesizing 5-aryl-2-oxoindoline derivatives due to the commercial availability of a vast array of aryl and heteroaryl halides. The reaction generally exhibits high functional group tolerance and gives good to excellent yields.

Field-Proven Insights & Causality
  • Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or ferrocene-based ligands like Pd(dppf)Cl₂ are highly effective. They promote the oxidative addition step and stabilize the catalytic species, preventing palladium black precipitation.[6] For challenging couplings, especially with heteroaryl halides, specialized pre-catalysts that rapidly generate the active Pd(0) species can be beneficial.[7]

  • Base Selection: An inorganic base is required to activate the boronic acid for transmetalation. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are the most common choices. K₃PO₄ is a stronger base and can be more effective for less reactive aryl chlorides or when dealing with boronic acids prone to decomposition.[6] The presence of water is often essential for dissolving the base and facilitating the formation of the active borate species.

  • Solvent System: A mixture of an organic solvent and water is typical. 1,4-Dioxane/water or dimethoxyethane (DME)/water are excellent choices as they effectively solubilize both the organic substrates and the inorganic base.[8] Rigorous deoxygenation of the solvent is paramount, as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of (2-Oxoindolin-5-yl)boronic acid with a representative aryl bromide.

Protocol_Workflow start Start reagents Combine (2-Oxoindolin-5-yl)boronic acid, Aryl Halide, Base, Catalyst, and Ligand in a reaction vessel. start->reagents degas Seal vessel, evacuate, and backfill with an inert gas (e.g., Argon) (repeat 3x). reagents->degas solvent Add degassed solvent system (e.g., Dioxane/Water) via syringe. degas->solvent heat Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor by TLC or LC-MS. solvent->heat workup Cool to RT, dilute with EtOAc, and wash with water and brine. heat->workup purify Dry organic layer (Na₂SO₄), concentrate, and purify by flash column chromatography. workup->purify product Characterize final product. purify->product

Figure 2. General Experimental Workflow for Cross-Coupling Reactions.

Materials:

  • (2-Oxoindolin-5-yl)boronic acid (1.0 equiv)

  • Aryl or Heteroaryl Halide (e.g., 4-bromotoluene) (1.1 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add (2-Oxoindolin-5-yl)boronic acid, the aryl halide, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the vessel with a septum or screw cap. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[9]

  • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-2-oxoindoline product.

Data Summary: Representative Suzuki-Miyaura Couplings

The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura coupling of related N-H containing heterocycles, which serve as a strong proxy for the reactivity of (2-Oxoindolin-5-yl)boronic acid.[6]

EntryAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(dppf)Cl₂ (3)K₃PO₄ (2.0)Dioxane/H₂O10015>95
24-ChloroacetophenonePd₂(dba)₃/SPhos (2/6)K₃PO₄ (2.0)Dioxane/H₂O1001588
33-BromopyridinePd(PPh₃)₄ (5)K₂CO₃ (2.0)DME/H₂O8512~85-90
41-Bromo-4-methoxybenzenePd(dppf)Cl₂ (3)K₃PO₄ (2.0)Dioxane/H₂O1001592

Part 2: Heck Reaction for the Synthesis of 5-Vinyl-2-oxoindolines

The Mizoroki-Heck reaction couples an organohalide or, in its oxidative variant, an organoboron compound with an alkene to form a substituted alkene.[3][10] This provides a direct route to 5-vinyl-2-oxoindolines, which are versatile intermediates for further functionalization.

Field-Proven Insights & Causality
  • Reaction Type: The "oxidative Heck" or "boron Heck" reaction, which couples an arylboronic acid directly with an alkene, is an attractive alternative to using an aryl halide. This pathway typically requires a Pd(II) catalyst (like Pd(OAc)₂) and an oxidant to regenerate the catalyst.[11] However, for simplicity and reliability, the classic Heck reaction using a 5-halo-2-oxoindoline (e.g., 5-bromo-1,3-dihydro-2H-indol-2-one) is often preferred and is detailed here.

  • Catalyst and Ligands: For aryl bromides, phosphine-free conditions using Pd(OAc)₂ can be effective, though the addition of phosphine ligands like PPh₃ or P(o-tolyl)₃ can improve yields and catalyst stability.[1] Palladacycle catalysts are also highly active.

  • Base and Solvent: An organic base such as triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the H-X generated in the catalytic cycle.[12] Polar aprotic solvents like DMF or NMP are commonly used.

Detailed Experimental Protocol: Heck Coupling

This protocol describes a general procedure for the coupling of 5-bromo-1,3-dihydro-2H-indol-2-one with a representative activated alkene (e.g., butyl acrylate).

Materials:

  • 5-Bromo-1,3-dihydro-2H-indol-2-one (1.0 equiv)

  • Alkene (e.g., Butyl Acrylate) (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂) (1-5 mol%)

  • Ligand (optional, e.g., P(o-tolyl)₃) (2-10 mol%)

  • Base (e.g., Et₃N) (1.5 equiv)

  • Solvent: DMF or NMP, degassed

Procedure:

  • To a reaction vessel, add 5-bromo-1,3-dihydro-2H-indol-2-one, Pd(OAc)₂, and the phosphine ligand (if used).

  • Seal the vessel and render the atmosphere inert by evacuating and backfilling with argon (3x).

  • Add the degassed solvent (DMF), followed by the base (Et₃N) and the alkene (butyl acrylate) via syringe.

  • Heat the mixture to 100-120 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 5-alkenyl-2-oxoindoline product.

Data Summary: Representative Heck Reactions

The following table summarizes typical conditions for Heck reactions with aryl bromides.

| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | | :---: | :--- | :--- | :--- | :--- | :---: | :---: | | 1 | 5-Bromo-2-phenoxyaniline | Butyl Acrylate | Pd(OAc)₂ (2) / P(o-tolyl)₃ (4) | Et₃N (1.5) | NMP | 120 | 95 | | 2 | 4-Bromoanisole | Styrene | Pd(OAc)₂ (1) | K₂CO₃ (2.0) | DMF | 140 | 87 | | 3 | 1-Bromonaphthalene | Methyl Acrylate | Pd(OAc)₂ (2) | NaOAc (2.0) | DMF | 100 | 90 |

Part 3: Sonogashira Coupling for the Synthesis of 5-Alkynyl-2-oxoindolines

The Sonogashira coupling is the most reliable method for forming a C(sp²)-C(sp) bond, linking an aryl group to a terminal alkyne.[13] This reaction is invaluable for introducing alkynyl moieties, which are versatile functional groups for further transformations, including click chemistry, or as key components in materials science and medicinal chemistry.

Field-Proven Insights & Causality
  • Standard vs. Inverse Reaction: The classic Sonogashira reaction couples an aryl halide with a terminal alkyne. While "inverse" Sonogashira reactions coupling boronic acids with alkynes exist, they are less common and may require different catalytic systems (e.g., gold catalysis).[14] For robustness and predictability, the standard protocol using 5-halo-2-oxoindoline is the most authoritative and trustworthy approach to synthesizing 5-alkynyl-2-oxoindolines.

  • Dual Catalysis: The reaction traditionally employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl halide and a copper(I) salt (e.g., CuI) as a co-catalyst.[15] The copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium center.

  • Base and Solvent: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the H-X byproduct and as the solvent or co-solvent.[16] Anhydrous, deoxygenated conditions are critical to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the coupling of 5-iodo-1,3-dihydro-2H-indol-2-one with a terminal alkyne. Aryl iodides are generally more reactive than bromides in this coupling.

Materials:

  • 5-Iodo-1,3-dihydro-2H-indol-2-one (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) Co-catalyst (e.g., CuI) (1-5 mol%)

  • Base/Solvent (e.g., Et₃N or THF/Et₃N mixture), anhydrous and degassed

Procedure:

  • To a flame-dried Schlenk flask, add 5-iodo-1,3-dihydro-2H-indol-2-one, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed triethylamine via syringe, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature to 50 °C for 2-12 hours. The reaction is often rapid and can be monitored by the disappearance of the starting materials on TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the pure 5-alkynyl-2-oxoindoline.

Data Summary: Representative Sonogashira Couplings

The following table summarizes typical conditions for Sonogashira reactions with aryl halides.

EntryAryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseTemp (°C)Yield (%)
14-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NRT95
23-BromopyridineTrimethylsilylacetylenePd(PPh₃)₄ (5)10DIPA6085
31-Iodonaphthalene1-HexynePd(PPh₃)₂Cl₂ (1.5)3Et₃N5091

Conclusion

The palladium-catalyzed cross-coupling of (2-Oxoindolin-5-yl)boronic acid and its corresponding halides provides a powerful and highly adaptable platform for the synthesis of functionalized 2-oxoindoline derivatives. The Suzuki-Miyaura, Heck, and Sonogashira reactions each offer unique advantages for introducing aryl, vinyl, and alkynyl moieties, respectively. By understanding the fundamental mechanistic principles and carefully selecting the appropriate catalyst, base, and solvent system, researchers can efficiently generate diverse libraries of these medicinally important compounds. The protocols and insights provided in this guide serve as a robust starting point for the successful application of these transformative reactions in drug discovery and development.

References

  • Heck, R. F.; Mizoroki, T. The Heck reaction is the chemical reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. Wikipedia. [Link][3]

  • Sonogashira, K. This coupling of terminal alkynes with aryl or vinyl halides is performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base. Organic Chemistry Portal. [Link][13]

  • Heck Reaction. The palladium-catalyzed C-C coupling between aryl halides or vinyl halides and activated alkenes in the presence of a base is referred as the "Heck Reaction". Organic Chemistry Portal. [Link][10]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society. [Link][7]

  • Song, H., Cheng, N., She, L. Q., Wu, Y., & Liao, W. W. (2019). Efficient synthesis of spirooxindolyl oxazol-2(5H)-ones via palladium(ii)-catalyzed addition of arylboronic acids to nitriles. RSC advances. [Link][17]

  • NRO-Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link][9]

  • Sonogashira Coupling. The Sonogashira reaction is a cross-coupling reaction used in organic synthesis to form carbon–carbon bonds. Chemistry LibreTexts. [Link][8]

  • Sonogashira coupling. The Sonogashira reaction is a cross-coupling reaction used in organic synthesis to form carbon–carbon bonds. Wikipedia. [Link][11][15]

  • Heck Reaction. The Heck reaction is a famous chemical reaction discovered by Mizoroki and Heck in 1972 through independent research. Chemistry LibreTexts. [Link][12]

  • Denmark, S. E., & Regens, C. S. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link][18]

  • Carrow, B. P., & Hartwig, J. F. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link][6]

  • Song, H., Cheng, N., She, L. Q., Wu, Y., & Liao, W. W. (2019). Efficient synthesis of spirooxindolyl oxazol-2(5H)-ones via palladium(ii)-catalyzed addition of arylboronic acids to nitriles. RSC Publishing. [Link][2][19]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link][5]

  • Lee, S., & Hartwig, J. F. (2001). Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations. Organic Chemistry Portal. [Link][20]

  • Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link][21]

  • Fernandes, C., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link][22]

  • Chen, C. Y., et al. (2018). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules. [Link][23]

  • Zhang, Y. Q., et al. (2018). Regiodivergent Annulation of Alkynyl Indoles To Construct Spiro-pseudoindoxyl and Tetrahydro-β-carbolines. Organic Letters. [Link][24]

  • Collet, F., et al. (2021). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Molecules. [Link][11]

  • Cuevas-Yañez, E., et al. (2004). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link][8]

  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link][4]

  • Blakey, S. B., & MacMillan, D. W. C. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[10][13]-Fused Indole Heterocycles. The Journal of Organic Chemistry. [Link][25]

  • Marsden, J. A. (2011). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. ACS. [Link][26]

  • Unsworth, W. P., & Taylor, R. J. K. (2015). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters. [Link][27]

  • Lee, S., et al. (2017). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Advances. [Link][28][29]

  • Kumar, A., et al. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing. [Link][30]

  • El-Awa, A., & El-Essawy, F. A. G. (2010). Efficient Syntheses of the Unknown Quinolino[2,3-c]cinnolines; Synthesis of Neocryptolepines. Organic Letters. [Link][14]

  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. [Link][31]

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The LYNCHPIN REAGENT: Strategic Application of (2-Oxoindolin-5-yl)boronic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and a Powerful Coupling Handle

In the landscape of modern oncology, protein kinase inhibitors represent a paradigm-shifting class of therapeutics. Central to the design of many of these targeted agents is the 2-oxoindole core. This "privileged scaffold" is found in numerous FDA-approved multi-kinase inhibitors, including Sunitinib, Regorafenib, Nintedanib, and Axitinib, valued for its ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases.[1][2] The functionalization of this core at the C5-position is a key strategy for modulating potency, selectivity, and pharmacokinetic properties.

This application note provides a detailed guide for researchers and drug development professionals on the use of (2-Oxoindolin-5-yl)boronic acid (and its corresponding pinacol ester) as a pivotal reagent in the synthesis of kinase inhibitors. The introduction of the boronic acid moiety at the C5-position transforms the oxoindole scaffold into a versatile building block, primed for carbon-carbon bond formation via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] This approach offers a convergent and flexible route to complex biaryl and heteroaryl structures that are hallmarks of next-generation kinase inhibitors. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and explore the mechanistic underpinnings of its application.

Reagent Profile: Physicochemical Properties and Handling

(2-Oxoindolin-5-yl)boronic acid is a solid, bench-stable organic compound, but like many arylboronic acids, requires specific handling to ensure its integrity and reactivity.

PropertyDataSource
CAS Number 1051316-38-1[5]
Molecular Formula C₈H₈BNO₃[5]
Molecular Weight 176.97 g/mol
Appearance Solid (typically off-white to pale yellow)[5]
Storage Store under inert atmosphere, preferably in a freezer at -20°C.[5][5]
Critical Handling and Storage Protocols:

Arylboronic acids are susceptible to two primary decomposition pathways that can compromise reaction outcomes:

  • Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often accelerated by moisture, heat, and the presence of acid or base, particularly under extended reaction times.[6][7][8] Sterically hindered and electron-rich heteroaromatic boronates are especially prone to this decomposition.[7][8]

  • Oxidative Decomposition & Boroxine Formation: In the solid state, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[9][10] While often in equilibrium with the monomeric acid form in solution, the formation of boroxines can affect reagent stoichiometry and solubility. Exposure to oxygen can also lead to oxidative degradation.[7]

Best Practices:

  • Storage: Always store (2-Oxoindolin-5-yl)boronic acid and its pinacol ester derivative in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) and at reduced temperatures (-20°C is recommended for long-term storage).[5]

  • Handling: When weighing and dispensing the reagent, minimize its exposure to atmospheric moisture and air. Use of a glovebox or performing the transfer under a stream of inert gas is ideal.

  • Solvent Choice: Use anhydrous, degassed solvents for the Suzuki-Miyaura reaction to minimize protodeboronation.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of (2-Oxoindolin-5-yl)boronic acid is to serve as the organoboron partner in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forges a C-C bond between the C5-position of the oxoindole core and an aryl or heteroaryl halide, providing a direct route to the biaryl systems common in kinase inhibitors.[11]

Mechanistic Rationale for Experimental Choices

The catalytic cycle of the Suzuki-Miyaura reaction informs every choice of reagent and condition. Understanding this mechanism is key to troubleshooting and optimizing the synthesis of kinase inhibitors.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition (Rate-Determining Step) pd0->oa + Ar¹-X (Aryl Halide) pd2_complex Ar¹-Pd(II)L₂-X (Aryl Palladium Complex) oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_biaryl Ar¹-Pd(II)L₂-Ar² (Diaryl Palladium Complex) tm->pd2_biaryl boronate [Ar²-B(OH)₃]⁻ Activated Boronate boronate->tm base->boronate Activation boronic_acid Ar²-B(OH)₂ (2-Oxoindolin-5-yl)boronic acid re Reductive Elimination pd2_biaryl->re re->pd0 Regeneration product Ar¹-Ar² Coupled Product (Kinase Inhibitor Core) re->product

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the coupling partner (Ar¹-X). This is often the rate-limiting step. The reactivity order is typically I > Br > Cl >> F.

  • Transmetalation: This is the key step where the organic group from the boronic acid (Ar²) is transferred to the palladium center. For this to occur, the boron atom must be activated by a base.[12][13] The base coordinates to the boron, forming a more nucleophilic "ate" complex, which facilitates the transfer of the oxoindolinyl group to the palladium.[13]

  • Reductive Elimination: The final step involves the two organic partners (Ar¹ and Ar²) coupling and leaving the palladium center, which regenerates the active Pd(0) catalyst.

Experimental Protocol: Synthesis of a Generic 5-Aryl-2-Oxoindole Kinase Inhibitor Scaffold

This protocol details a representative Suzuki-Miyaura coupling using (2-Oxoindolin-5-yl)boronic acid with a generic bromo-heteroaryl partner. This procedure is adapted from established methods for coupling heteroaryl halides and boronic acids.[12][14][15]

Materials and Reagents:
  • (2-Oxoindolin-5-yl)boronic acid (1.0 equiv)

  • Aryl or Heteroaryl Bromide (e.g., 2-Bromo-5-methylpyridine) (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Reaction Workflow:

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add (2-Oxoindolin-5-yl)boronic acid (1.0 equiv), the chosen aryl/heteroaryl bromide (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane and degassed water to achieve a solvent ratio of approximately 4:1 to 5:1 (dioxane:water). The total solvent volume should be sufficient to create a stirrable slurry.

    • Causality Note: The aqueous co-solvent is crucial. It readily dissolves the inorganic base (K₂CO₃) and facilitates the formation of the activated boronate "ate" complex required for transmetalation. Anhydrous dioxane is used to solubilize the organic reagents and catalyst.[16]

  • Catalyst Addition: Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (3 mol%) to the flask under positive inert gas pressure.

    • Causality Note: Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The bulky, electron-rich dppf ligand promotes the oxidative addition and reductive elimination steps while providing stability to the catalytic intermediates.[12][15]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours. For microwave-assisted reactions, heating at 120-150°C for 15-30 minutes is often sufficient.[17]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 5-aryl-2-oxoindole product.

Application in Kinase Inhibitor Biology: Targeting the VEGFR-2 Pathway

Many kinase inhibitors bearing the 2-oxoindole scaffold, such as Sunitinib and Axitinib, function by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[18] VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels—a process critical for tumor growth and metastasis.[3]

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Receptor (Dimerization & Autophosphorylation) VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf-MEK-ERK (MAPK Pathway) PKC->Raf Permeability Vascular Permeability PKC->Permeability mTOR mTOR Akt->mTOR Migration Cell Migration Akt->Migration Proliferation Cell Proliferation & Survival Raf->Proliferation mTOR->Proliferation Inhibitor (2-Oxoindolin-5-yl) -based Kinase Inhibitor Inhibitor->VEGFR2 Inhibition

Figure 3: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition.

Binding of the VEGF-A ligand to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[1][3] This activation triggers multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt-mTOR pathways, which ultimately promote endothelial cell proliferation, survival, migration, and increased vascular permeability.[3][19] (2-Oxoindolin-5-yl)-based inhibitors competitively bind to the ATP pocket of the VEGFR-2 kinase domain, blocking its phosphorylation and shutting down these pro-angiogenic signals.

Conclusion

(2-Oxoindolin-5-yl)boronic acid is more than a mere chemical intermediate; it is a strategic tool that empowers the modular and efficient synthesis of complex kinase inhibitors. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction provides medicinal chemists with a reliable method to explore structure-activity relationships at the C5-position of the pharmacologically significant 2-oxoindole scaffold. A thorough understanding of the reagent's properties and the mechanistic basis of the coupling reaction, as detailed in these notes, is paramount for leveraging its full potential in the discovery and development of novel targeted therapies.

References

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Suzuki coupling of heteroaryl halides with aryl boronic acids. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Semantic Scholar. Available at: [Link]

  • The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2... ResearchGate. Available at: [Link]

  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. Available at: [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. Available at: [Link]

  • Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results... ResearchGate. Available at: [Link]

  • Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. NIH. Available at: [Link]

  • Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com. Available at: [Link]

  • VEGFA-VEGFR2 signaling | Pathway. PubChem - NIH. Available at: [Link]

  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... ResearchGate. Available at: [Link]

  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available at: [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Available at: [Link]

  • Processes for the preparation of axitinib. Google Patents.
  • CN103570696A - Method for preparing intermediate of axitinib and application of... Google Patents.
  • Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

  • 2-Oxoindoline-5-boronic acid pinacol ester, 97% | 837392-64-0. J&K Scientific. Available at: [Link]

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]

  • CN103387565B - The preparation method of Axitinib. Google Patents.
  • WO2016108106A1 - An improved process for preparation of axitinib. Google Patents.
  • Properties of a model aryl boronic acid and its boroxine. PubMed. Available at: [Link]

  • CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib. Google Patents.
  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Development of a Synthesis of Kinase Inhibitor AKN028. Recipharm. Available at: [Link]

  • Properties of a Model Aryl Boronic Acid and Its Boroxine. ResearchGate. Available at: [Link]

Sources

(2-Oxoindolin-5-yl)boronic Acid: A Versatile Scaffold for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Oxoindoline Scaffold in Medicinal Chemistry

The 2-oxoindoline, or oxindole, core is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and synthetic molecules of profound biological significance.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, making it an ideal scaffold for designing ligands that can precisely interact with the binding sites of biological targets.[2] Notably, this scaffold is a cornerstone in the development of numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3] Molecules such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, feature the 2-oxoindoline core and underscore its value in oncology drug discovery.[3] The introduction of a boronic acid moiety at the 5-position of the 2-oxoindoline scaffold creates (2-Oxoindolin-5-yl)boronic acid, a versatile and powerful building block. This reagent opens the door to a vast chemical space through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the facile construction of 5-aryl-2-oxoindolines—a class of compounds with significant therapeutic potential.[4][5]

This guide provides a comprehensive overview of (2-Oxoindolin-5-yl)boronic acid as a key building block in the synthesis of bioactive molecules. We will delve into its properties, provide detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling reactions, and present a case study on the synthesis of a potential kinase inhibitor.

Physicochemical Properties and Handling of (2-Oxoindolin-5-yl)boronic Acid

(2-Oxoindolin-5-yl)boronic acid is a solid at room temperature.[6] As with many boronic acids, it is susceptible to certain degradation pathways, such as protodeboronation, particularly under basic aqueous conditions.[6][7] Proper handling and storage are therefore crucial to ensure its reactivity and the reproducibility of experimental results.

PropertyValueSource
CAS Number 1051316-38-1[6]
Molecular Formula C₈H₈BNO₃[6]
Molecular Weight 176.97 g/mol [8]
Physical Form Solid[6]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[6]

Expert Insight on Handling and Stability:

The primary challenge in working with heteroaryl boronic acids like (2-Oxoindolin-5-yl)boronic acid is the risk of protodeboronation, the cleavage of the C-B bond, which is often accelerated by aqueous bases.[1][9] While esterification to the corresponding pinacol ester can sometimes enhance stability, this is not always the case, and hydrolysis of the ester back to the boronic acid can occur under reaction conditions.[6][7] For this reason, careful selection of the base and solvent system is paramount. Anhydrous conditions or the use of milder bases can often mitigate this side reaction.[9] The NH group of the oxindole ring can also influence the reaction by coordinating to the palladium catalyst.[10][11] In some cases, N-protection may be necessary to achieve optimal results, although many successful couplings have been reported with the unprotected form.[10][12]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[13][14] This reaction is particularly valuable for creating biaryl structures, which are prevalent in pharmaceuticals.

Below is a generalized workflow for the Suzuki-Miyaura coupling of an aryl halide with (2-Oxoindolin-5-yl)boronic acid.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Aryl Halide - (2-Oxoindolin-5-yl)boronic acid - Palladium Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas heat Heat to Reaction Temperature (e.g., 80-110°C) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify by Column Chromatography dry->purify product product purify->product 5-Aryl-2-oxoindoline

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Detailed Protocol 1: General Synthesis of 5-Aryl-2-oxoindolines

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of 5-bromoindoles and related heterocycles, providing a robust starting point for the synthesis of 5-aryl-2-oxoindolines.[8][15]

Materials:

  • 5-Bromo-1,3-dihydro-2H-indol-2-one (or other suitable aryl halide)

  • (2-Oxoindolin-5-yl)boronic acid (if coupling with a different halide)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (e.g., 3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous 1,2-dimethoxyethane (DME) or a mixture of Ethanol/Water

  • Argon or Nitrogen source

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine 5-bromo-1,3-dihydro-2H-indol-2-one (1.0 eq.), the desired arylboronic acid (1.3 eq.), and potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere. The removal of oxygen is critical to prevent the oxidative degradation of the palladium catalyst and potential homocoupling of the boronic acid.[13]

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (0.05 eq.) and anhydrous DME. The choice of a pre-catalyst like Pd(dppf)Cl₂ is advantageous as it is air-stable and is reduced in situ to the active Pd(0) species.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction can also be performed in a microwave reactor at 100-150 °C for a significantly shorter reaction time (e.g., 20-40 minutes).[5][16]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-oxoindoline product.[17]

Case Study: Synthesis of a Kinase Inhibitor Precursor

The 5-aryl-2-oxoindoline scaffold is a key pharmacophore in many kinase inhibitors. The introduction of specific aryl groups at the 5-position can be used to target the ATP-binding pocket of various kinases. For instance, coupling with a pyridine or pyrimidine ring can introduce hydrogen bond donors and acceptors that are crucial for binding affinity and selectivity.

The following diagram illustrates the synthesis of a 5-(pyridin-4-yl)-1,3-dihydro-2H-indol-2-one, a precursor for more complex kinase inhibitors.

Kinase_Inhibitor_Synthesis start1 5-Bromo-1,3-dihydro-2H-indol-2-one reaction Suzuki-Miyaura Coupling Pd(dppf)Cl₂, K₂CO₃, DME, 85°C start1->reaction start2 Pyridine-4-boronic acid start2->reaction product 5-(Pyridin-4-yl)-1,3-dihydro-2H-indol-2-one (Kinase Inhibitor Precursor) reaction->product

Sources

Application Notes & Protocols: The Strategic Use of (2-Oxoindolin-5-yl)boronic acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the discovery of high-quality lead compounds.[1][2] This methodology hinges on identifying low-molecular-weight fragments (typically <300 Da) that bind with low affinity to a biological target, and then optimizing these hits into potent drug candidates through structure-guided chemistry.[3][4] This document provides a detailed guide on the application of (2-Oxoindolin-5-yl)boronic acid, a versatile and privileged fragment, within the FBDD workflow. We will explore the unique chemical properties that make this fragment a compelling starting point and provide detailed protocols for its screening, validation, and elaboration.

Foundational Concepts: The FBDD Paradigm and the Role of Boronic Acids

The Rationale of Fragment-Based Drug Design (FBDD)

FBDD operates on the principle that smaller, less complex molecules can explore chemical space more efficiently than larger, drug-like compounds.[2] While individual fragments typically exhibit weak binding affinities (in the micromolar to millimolar range), their interactions with a target protein are often more "atom-efficient," meaning they form higher quality interactions per atom.[2] This provides a more robust starting point for optimization.

The general FBDD workflow involves screening a curated library of fragments using sensitive biophysical techniques, identifying and validating "hits," and then using structural information to grow, merge, or link these fragments into more potent, lead-like molecules.[1][3][4] A key guideline in fragment selection is the "Rule of Three," which suggests fragments should ideally have:

  • Molecular weight ≤ 300 Da

  • cLogP ≤ 3

  • Number of hydrogen bond donors and acceptors ≤ 3[5][6]

Boronic Acids: A Uniquely Reactive Class in Medicinal Chemistry

Boronic acids, characterized by the R-B(OH)₂ functional group, have become invaluable in drug discovery.[7][8] Their utility stems from several key properties:

  • Lewis Acidity: The boron atom is electron-deficient, making it a Lewis acid that can form reversible covalent bonds with nucleophiles, such as the hydroxyl groups of serine or threonine residues commonly found in enzyme active sites.[7][9] This unique binding mechanism is exemplified by the FDA-approved proteasome inhibitor, Bortezomib (Velcade).[9][10]

  • Synthetic Tractability: Boronic acids are exceptionally versatile synthetic handles, most notably for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][11] This allows for the straightforward and modular elaboration of a fragment hit, a critical step in hit-to-lead optimization.

  • Bioisosteres: Boronic acids are often considered bioisosteres of carboxylic acids.[9]

(2-Oxoindolin-5-yl)boronic acid: A Privileged Fragment

The fragment at the core of this guide, (2-Oxoindolin-5-yl)boronic acid, combines the advantageous features of two powerful chemical motifs.

PropertyValueSource
CAS Number 1051316-38-1
Molecular Formula C₈H₈BNO₃
Molecular Weight 176.97 g/mol [12]
Structure 2-Oxoindoline core with a boronic acid at the 5-position-

The 2-oxoindoline core is a "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors and other therapeutics due to its favorable geometry and ability to form key hydrogen bonds.[13] The boronic acid moiety provides a reactive, target-engaging functional group and a reliable anchor point for synthetic elaboration. This combination makes (2-Oxoindolin-5-yl)boronic acid an ideal candidate for an FBDD library, offering both a recognized biological scaffold and a versatile chemical handle.

Application Workflow: A Screening Cascade for Hit Identification

The successful identification of fragments that specifically bind to a target requires a multi-step, tiered approach that filters out false positives and provides increasingly detailed information about the binding event. The following workflow is designed to efficiently progress from a primary screen to a structurally validated hit.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization Fragment_Library (2-Oxoindolin-5-yl)boronic acid in Fragment Library Primary_Screen Primary Biophysical Screen (SPR or NMR) Fragment_Library->Primary_Screen Hit_Triage Hit Triage & Analysis (Dose-response, Affinity Ranking) Primary_Screen->Hit_Triage Initial Hits Orthogonal_Screen Orthogonal Method Validation (e.g., NMR if SPR was primary) Hit_Triage->Orthogonal_Screen Crystallography X-Ray Crystallography (Co-crystal or Soaking) Orthogonal_Screen->Crystallography Confirmed Hits Structure_Analysis Structure-Based Design (Binding Mode Analysis) Crystallography->Structure_Analysis Hit_to_Lead Hit-to-Lead Optimization Structure_Analysis->Hit_to_Lead Structural Insights

Caption: FBDD screening cascade from primary screen to structural analysis.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments in the FBDD workflow.

Protocol 1: Primary Hit Identification via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique that measures binding events in real time by detecting changes in the refractive index at a sensor surface.[14][15][16] It is an excellent primary screening method due to its speed and low protein consumption.[14][17]

Causality: The goal is to rapidly identify fragments that bind to the immobilized protein target. We measure the change in response units (RU) upon fragment injection, which is proportional to the bound mass.

Methodology:

  • Protein Immobilization:

    • Covalently immobilize the target protein onto a CM5 sensor chip (or similar) using standard amine coupling chemistry to a density that will yield a theoretical Rmax of ~50-100 RU for a small molecule.

    • Rationale: This density maximizes the signal for small fragments while minimizing potential mass transport limitations.

    • Activate a reference flow cell with coupling reagents but do not immobilize protein. This is critical for subtracting bulk refractive index changes.

  • Assay Buffer Preparation:

    • Prepare a running buffer (e.g., HBS-EP+) containing a low concentration of surfactant (e.g., 0.005% P20).

    • Crucially, precisely match the DMSO concentration in the running buffer to that of the fragment samples (typically 1-2%).

    • Rationale: SPR is highly sensitive to DMSO due to its high refractive index. Mismatches are a primary source of false positives.[14]

  • Fragment Preparation:

    • Prepare a stock solution of (2-Oxoindolin-5-yl)boronic acid in 100% DMSO.

    • Dilute into the running buffer to the desired screening concentration (e.g., 100-200 µM). Ensure final DMSO concentration matches the running buffer.

  • Screening Run:

    • Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).

    • Include frequent buffer-only (blank) injections for double-referencing.

    • Rationale: The reference cell and blank injections allow for the subtraction of non-specific binding and system drift, isolating the true binding signal.

  • Data Analysis:

    • Process the raw sensorgrams by subtracting the reference channel data and then the blank injection data.

    • A "hit" is identified by a stable, concentration-dependent binding response that is significantly above the noise level of the assay.

    • Characterize initial hits by performing a dose-response experiment to estimate the dissociation constant (Kᴅ).

Hypothetical Data Summary (SPR):

Fragment IDScreening Conc. (µM)Binding Response (RU)Estimated Kᴅ (µM)Notes
(2-Oxoindolin-5-yl)boronic acid 20035.2450Clean, dose-dependent binding
Control Fragment A2001.5N/ANo significant binding
Control Fragment B20089.1N/AAtypical sensorgram, likely aggregator
Protocol 2: Hit Validation and Binding Site Mapping via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful tool for FBDD, capable of reliably detecting very weak binding events.[18][19] Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly robust, as they not only confirm binding but can also map the interaction site on the protein.[5][20][21]

Causality: Fragment binding to the protein will perturb the chemical environment of nearby amino acid residues, causing their corresponding peaks in the HSQC spectrum to shift. Tracking these chemical shift perturbations (CSPs) validates the hit and localizes the binding pocket.

Methodology:

  • Protein Preparation:

    • Express and purify the target protein with uniform ¹⁵N isotopic labeling.

    • Rationale: ¹⁵N labeling is required to generate the ¹H-¹⁵N HSQC spectrum, where each non-proline residue in the protein backbone yields a unique peak.[20]

  • Sample Preparation:

    • Prepare a sample of the ¹⁵N-labeled protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).

    • Prepare a concentrated stock of (2-Oxoindolin-5-yl)boronic acid in a deuterated solvent (e.g., DMSO-d6) to minimize solvent signals.

  • Data Acquisition:

    • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the baseline.

    • Add a stoichiometric excess of the fragment to the protein sample (e.g., 5- to 10-fold molar excess).

    • Acquire a second HSQC spectrum on the protein-fragment complex.

  • Data Analysis:

    • Overlay the reference and fragment-bound spectra.

    • Identify peaks that have shifted their position upon fragment addition. These are the CSPs.

    • Rationale: Significant CSPs indicate that the corresponding residues are at or near the fragment's binding site.

    • (Optional) Perform a titration by acquiring HSQC spectra at multiple fragment concentrations. This allows for the calculation of the Kᴅ by fitting the CSP data.[5]

  • Binding Site Mapping:

    • If a resonance assignment for the protein is available, the residues exhibiting the largest CSPs can be mapped onto the 3D structure of the protein to visualize the binding pocket.

Protocol 3: High-Resolution Structural Characterization via X-ray Crystallography

X-ray crystallography provides the definitive evidence of fragment binding, revealing the precise binding mode, orientation, and key molecular interactions at atomic resolution.[22][23][24] This structural information is the cornerstone of rational, structure-based drug design for hit-to-lead optimization.[25]

Causality: By soaking a protein crystal with a high concentration of the fragment, the fragment can diffuse into the crystal lattice and bind to the protein. X-ray diffraction of this crystal allows for the calculation of an electron density map, which will reveal the position of the fragment in the binding site.

Methodology:

  • Protein Crystallization:

    • Generate well-diffracting crystals of the target protein. This often requires extensive screening of crystallization conditions.

    • Rationale: A robust and reproducible crystal system is the most critical prerequisite for crystallographic fragment screening.[22]

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (typically 1-10 mM) in a cryoprotectant-containing solution compatible with the crystal.

    • Transfer a protein crystal into a drop of the soaking solution for a defined period (minutes to hours).

    • Rationale: High fragment concentrations are necessary to achieve sufficient occupancy in the binding site, given the weak affinities typical of fragments.[26]

  • Data Collection and Processing:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data, preferably at a synchrotron source for high brightness and resolution.[22]

    • Process the diffraction data to generate an electron density map.

  • Structure Determination and Analysis:

    • Use difference Fourier maps (Fo-Fc) to locate the bound fragment. A positive density peak in the Fo-Fc map that is not accounted for by the protein model indicates the presence of the fragment.

    • Specialized software like PanDDA can be invaluable for reliably detecting low-occupancy binders from large numbers of datasets.[23]

    • Build the fragment into the density and refine the protein-fragment complex structure.

    • Analyze the refined structure to identify key interactions (hydrogen bonds, hydrophobic contacts, reversible covalent bonds from the boronic acid) that can be exploited for fragment elaboration.

Hit-to-Lead Optimization: From Fragment to Potent Ligand

With a validated, structure-enabled hit like (2-Oxoindolin-5-yl)boronic acid, the next phase is to rationally improve its potency and drug-like properties.

Hit_to_Lead cluster_0 Optimization Strategies cluster_1 Iterative Cycle start Validated Hit Structure (2-Oxoindolin-5-yl)boronic acid in binding pocket grow Fragment Growing (e.g., via Suzuki Coupling on Boronic Acid) start->grow link Fragment Linking (Connect to adjacent fragment) start->link synthesis Chemical Synthesis grow->synthesis link->synthesis assay Biophysical & Functional Assays synthesis->assay Design-Make-Test-Analyze structure Co-crystallography assay->structure Design-Make-Test-Analyze structure->synthesis Design-Make-Test-Analyze end Potent Lead Compound structure->end

Caption: Iterative cycle of hit-to-lead optimization.

  • Fragment Growing: The structural data from crystallography will reveal unoccupied pockets adjacent to the bound fragment. The boronic acid moiety is an ideal handle for growth via Suzuki coupling, allowing for the addition of new chemical groups to engage these pockets and form additional favorable interactions.[11]

  • Fragment Linking: If a secondary fragment screen identifies another fragment binding in a nearby pocket, the two can be chemically linked to create a single, higher-affinity molecule.

This "Design-Make-Test-Analyze" cycle is repeated, with each new compound's potency and binding mode being re-evaluated, to progressively build a potent and selective lead compound from the initial fragment hit.

References

  • Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Blundell, T. L., et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Protein Science. Available at: [Link]

  • Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. Available at: [Link]

  • Singh, I., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]

  • Kumar, A., & Kumar, A. (2022). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Woodhead, A. J. (2010). Fragment-based drug discovery using rational design. Methods in Molecular Biology. Available at: [Link]

  • Sygnature Discovery. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Available at: [Link]

  • Salami, J., & Lu, W. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available at: [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Esteves, A. R., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Taylor, N. R., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Essays in Biochemistry. Available at: [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Future Medicinal Chemistry. Available at: [Link]

  • Singh, N., et al. (2023). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]

  • Johnson, C. B., et al. (2021). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology. Available at: [Link]

  • Selvita. X-ray Crystallography Fragment Screening. Available at: [Link]

  • Wang, L., et al. (2021). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research. Available at: [Link]

  • Nordström, H. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal. Available at: [Link]

  • CrystalsFirst. Fragment HIT Identification in FBDD. Available at: [Link]

  • ResearchGate. Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. Available at: [Link]

  • Drug Discovery and Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Available at: [Link]

  • Blagojevic, B., et al. (2024). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery. Available at: [Link]

  • Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology. Available at: [Link]

  • PharmaFeatures. (2023). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Available at: [Link]

  • European Pharmaceutical Review. (2017). NMR-based fragment screening for drug discovery. Available at: [Link]

  • ResearchGate. (2024). Protocol to perform fragment screening using NMR spectroscopy. Available at: [Link]

  • CureFFI.org. (2016). NMR fragment screening. Available at: [Link]

  • FitzGerald, E. A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. SLAS Discovery. Available at: [Link]

  • Carlson, H. A., et al. (2013). Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Ciulli, A., & Williams, G. (2012). Crystallographic Fragment Screening. Springer Protocols. Available at: [Link]

  • J&K Scientific. 2-Oxoindoline-5-boronic acid pinacol ester, 97%. Available at: [Link]

  • Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Available at: [Link]

  • Siahaan, T. J., et al. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

  • Millennium Specialty Chemicals. (2024). Understanding Boronic Acids: Properties and Synthesis Uses. Available at: [Link]

  • Schetz, J. A., et al. (2011). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. The Open Medicinal Chemistry Journal. Available at: [Link]

  • Chen, J., et al. (2016). Efficient synthesis of spirooxindolyl oxazol-2(5H)-ones via palladium(ii)-catalyzed addition of arylboronic acids to nitriles. RSC Advances. Available at: [Link]

  • Khan, I., et al. (2023). 2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies. RSC Advances. Available at: [Link]

  • Melander, R. J., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules. Available at: [Link]

  • Berion, F., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. Available at: [Link]

  • Esteves, A. R., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Patsnap Synapse. (2024). What is Oxolinic Acid used for?. Available at: [Link]

Sources

Application Notes & Protocols: Functionalization of the Oxoindoline Core via its Boronic Acid Handle

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxoindoline scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous natural products and blockbuster pharmaceuticals.[1] Its strategic functionalization is paramount for the exploration of new chemical space and the development of novel therapeutic agents. This guide details the synthesis and application of oxoindoline boronic acids and their derivatives as exceptionally versatile intermediates. By installing a boronic acid "handle," the oxoindoline core is primed for a host of powerful cross-coupling reactions, enabling the modular and efficient construction of diverse molecular architectures. We provide detailed, field-proven protocols for the synthesis of these key building blocks and their subsequent elaboration through palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions, offering researchers a robust platform for drug discovery and development.

Introduction: The Strategic Value of the Boronic Acid Handle

The 2-oxoindoline motif is a privileged structure in drug discovery, prized for its rigid, three-dimensional shape and its capacity for forming key hydrogen bonding interactions with biological targets.[1][2] Consequently, methods to elaborate this core are of immense interest. While classical approaches often involve multi-step syntheses, the direct functionalization of a pre-formed oxoindoline ring offers a more convergent and efficient strategy.

The introduction of a boronic acid or its corresponding ester (e.g., a pinacol boronate, BPin) onto the oxoindoline core transforms it into a powerful building block. Boronic acids are valued for their stability, low toxicity, and remarkable versatility in transition-metal-catalyzed cross-coupling reactions.[3][4] This "boronic acid handle" strategy allows for the late-stage introduction of a wide array of substituents, a critical advantage in the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This document provides a technical guide to two primary facets of this strategy:

  • Installation of the Boronic Acid Handle: Protocols for the synthesis of oxoindoline boronic acid derivatives.

  • Cross-Coupling Applications: Detailed methods for using these intermediates to form C-C, C-N, and C-O bonds.

Part I: Synthesis of Oxoindoline Boronic Acid Intermediates

The critical first step is the regioselective installation of the boron moiety onto the oxoindoline scaffold. The choice of method depends on the desired position of functionalization and the availability of starting materials.

Causality Behind Synthetic Choices
  • From Halo-Oxindoles (Miyaura Borylation): This is the most common and reliable method. Starting with a bromo- or iodo-oxoindoline provides a defined point of attachment for the boron group. The reaction, a palladium-catalyzed process using a diboron reagent like bis(pinacolato)diboron (B₂pin₂), is highly efficient and tolerates a wide range of functional groups.[3] This method is preferred for its predictability and high yields.

  • Direct C-H Borylation: This cutting-edge approach functionalizes a C-H bond directly, avoiding the need for a pre-installed halide.[5][6] While atom-economical, achieving high regioselectivity can be challenging and often requires a directing group on the oxoindoline nitrogen. This method is powerful for accessing positions that are difficult to halogenate.

  • From Indole Precursors: An elegant, albeit more complex, strategy involves the synthesis and subsequent oxidation of a borylated indole. For instance, 2-BMIDA indoles (N-methyliminodiacetic acid protected boronic acids) can be synthesized and then oxidized to the corresponding oxoindoline.[1][7] This route is particularly useful when the corresponding indole is more readily accessible than the oxoindoline. The interconversion of the robust BMIDA group to a more labile potassium trifluoroborate (BF₃K) salt is often necessary to facilitate the oxidation step.[1]

G cluster_0 Synthesis of Oxoindoline Boronic Ester cluster_1 Functionalization via Cross-Coupling cluster_2 Suzuki-Miyaura (C-C) cluster_3 Chan-Lam (C-N, C-O) Start Halo-Oxoindoline Reagents B₂(pin)₂ Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Start->Reagents Reaction Miyaura Borylation Reaction Start->Reaction Reagents->Reaction Product Oxoindoline Boronic Ester Reaction->Product Input Oxoindoline Boronic Ester Suzuki_Rxn Pd Catalyst Base Input->Suzuki_Rxn ChanLam_Rxn Cu Catalyst Oxidant (Air) Input->ChanLam_Rxn Suzuki_Partner Ar/Het-Halide Suzuki_Partner->Suzuki_Rxn Suzuki_Product Aryl-Oxoindoline Suzuki_Rxn->Suzuki_Product ChanLam_Partner Amine (R₂NH) Alcohol (ROH) ChanLam_Partner->ChanLam_Rxn ChanLam_Product Amino/Alkoxy-Oxoindoline ChanLam_Rxn->ChanLam_Product

Fig. 1: General workflow for the synthesis and functionalization of oxoindoline boronic esters.
Protocol 1: Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one

This protocol describes a standard Miyaura borylation starting from 5-bromooxindole.

Materials:

  • 5-Bromo-1,3-dihydro-2H-indol-2-one

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromooxindole (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv), and potassium acetate (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL), followed by Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Trustworthiness Check: The protocol's success relies on maintaining anhydrous and oxygen-free conditions to prevent catalyst deactivation and premature hydrolysis of the boronic ester (protodeboronation). A successful reaction will show the disappearance of the starting material and the emergence of a new, less polar spot on the TLC plate.

Part II: Functionalization via Cross-Coupling Reactions

With the oxoindoline boronic ester in hand, a plethora of functional groups can be introduced onto the core.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds.[8][9] It involves the palladium-catalyzed coupling of the oxoindoline boronic ester with an aryl, heteroaryl, or vinyl halide (or triflate).[10] The reaction exhibits broad functional group tolerance and reliably delivers high yields.

Mechanism Insight: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl halide to a Pd(0) species, (2) Transmetalation where the oxoindoline group is transferred from the boron atom to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8][9] The base is crucial for activating the boronic ester to facilitate the transmetalation step.[9]

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of (2-Oxoindolin-5-yl)boronic acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Oxoindolin-5-yl)boronic acid is a critical building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics such as kinase inhibitors. The purity of this intermediate is paramount, as impurities can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers and drug development professionals on the analytical methods required to thoroughly characterize the purity, identity, and stability of (2-Oxoindolin-5-yl)boronic acid, aligning with the stringent requirements of regulatory bodies. We detail an orthogonal analytical strategy, combining chromatographic, spectroscopic, and titrimetric techniques to ensure a complete and accurate purity assessment.

Introduction: The Analytical Imperative

The oxindole scaffold is a privileged structure in drug discovery, and its boronic acid derivative at the 5-position serves as a versatile handle for cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] However, boronic acids present unique analytical challenges. They are known for their high polarity and the propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2][3] Furthermore, residual starting materials, by-products, solvents, and inorganic reagents from the synthesis must be rigorously controlled.[4][5]

A robust analytical control strategy is therefore not merely a quality control checkpoint but an integral part of process understanding and validation. This guide is structured to provide both the theoretical basis and practical protocols for establishing a self-validating system for purity determination.

Integrated Analytical Workflow

A comprehensive assessment of (2-Oxoindolin-5-yl)boronic acid cannot rely on a single technique. We advocate for an integrated, orthogonal approach where each method provides a unique and complementary piece of the purity puzzle. The overall workflow is designed to move from qualitative identification and impurity detection to precise quantification.

Analytical_Workflow cluster_0 Sample Handling & Preparation cluster_1 Core Purity & Identity Assessment cluster_2 Specific Attribute Tests cluster_3 Final Assessment Sample Sample Receipt & Storage (-20°C) Prep Solution Preparation (Aprotic Diluent, e.g., ACN) Sample->Prep HPLC HPLC/UPLC-UV (Purity, Assay, Impurities) Prep->HPLC Primary Analysis NMR NMR Spectroscopy (Identity, Structural Confirmation) Prep->NMR KF Karl Fischer Titration (Water Content) Prep->KF GCMS GC-MS (Residual Solvents) Prep->GCMS ICPMS ICP-MS (Elemental Impurities) Prep->ICPMS LCMS LC-MS (Impurity ID) HPLC->LCMS Characterize Peaks Report Certificate of Analysis (Purity Calculation & Reporting) HPLC->Report NMR->Report KF->Report GCMS->Report ICPMS->Report

Caption: Integrated workflow for the comprehensive analysis of (2-Oxoindolin-5-yl)boronic acid.

Potential Impurities: Know Your Enemy

Effective purity analysis begins with a theoretical assessment of potential impurities based on the synthetic route and inherent chemical stability.[4][6]

Impurity_Profile cluster_Process Process-Related Impurities cluster_Degradation Degradation & Intrinsic cluster_General General Impurities API (2-Oxoindolin-5-yl)boronic acid (C8H8BNO3) SM Starting Materials (e.g., 5-bromo-2-oxoindoline) API->SM From Synthesis Intermediates Intermediates API->Intermediates From Synthesis Byproducts By-products API->Byproducts From Synthesis Boroxine Boroxine (Trimer) (Dehydration Product) API->Boroxine Dehydration Protodeboronation Protodeboronation Product (2-Oxoindoline) API->Protodeboronation Hydrolysis Solvents Residual Solvents API->Solvents From Process/Storage Water Water API->Water From Process/Storage Inorganics Inorganic Reagents/Catalysts API->Inorganics From Process/Storage

Caption: Potential impurity profile for (2-Oxoindolin-5-yl)boronic acid.

Chromatographic Methods: The Core of Purity Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for determining purity and quantifying related substances. Coupling this to Mass Spectrometry (LC-MS) is essential for the identification of unknown impurities.

Rationale for Method Design

The analytical method must be designed to prevent on-column degradation while achieving adequate retention and resolution.

  • Stationary Phase: A C18 reversed-phase column is a robust starting point, offering good retention for the aromatic oxindole core.

  • Mobile Phase: A buffered mobile phase (e.g., ammonium acetate) is often used to control the ionization state of the boronic acid and any acidic/basic impurities, improving peak shape.[2] Acetonitrile is a common organic modifier.

  • Diluent: Due to the risk of boroxine formation in protic solvents, using a primarily aprotic diluent like acetonitrile for sample preparation is recommended to enhance stability.[7]

  • Detection: The oxindole moiety contains a strong chromophore, making UV detection (e.g., at 254 nm) highly effective.

Protocol: HPLC-UV Purity Determination

Objective: To separate and quantify (2-Oxoindolin-5-yl)boronic acid from its organic impurities.

Instrumentation & Materials:

  • HPLC or UPLC system with a UV/PDA detector.

  • Reversed-phase C18 column (e.g., Waters XSelect HSS T3, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (90:10 v/v).

  • Standard: A well-characterized reference standard of (2-Oxoindolin-5-yl)boronic acid.

  • Sample: (2-Oxoindolin-5-yl)boronic acid test article.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters outlined in Table 1.

    • Equilibrate the column for at least 15 minutes or until a stable baseline is achieved.

  • Analysis Sequence: Inject the diluent (blank), followed by six replicate injections of the standard solution to establish system suitability, and then inject the sample solution(s) in duplicate.

  • Data Processing:

    • Integrate all peaks in the chromatograms.

    • Calculate the % Area of the main peak for the sample injection. Per ICH guidelines, disregard peaks below the reporting threshold (typically 0.05%).[6][8]

    • Purity (% Area) = (Area of Main Peak / Total Area of All Peaks) x 100.

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides good retention and efficiency for aromatic compounds.
Mobile Phase A 10 mM Ammonium Acetate, pH 5.0Buffering agent for improved peak shape and MS compatibility.
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmHigh absorbance wavelength for the oxindole chromophore.
Injection Vol. 10 µLBalances sensitivity with potential for column overload.
Table 1: HPLC Method Parameters
Protocol: LC-MS Impurity Identification

Objective: To obtain mass-to-charge (m/z) information for impurity peaks observed in the HPLC-UV analysis to aid in structural elucidation.

Procedure:

  • Utilize the same HPLC method as described above.

  • Divert the column eluent to a mass spectrometer (e.g., a Q-TOF or single quadrupole instrument).

  • Operate the MS in both positive and negative electrospray ionization (ESI) modes, as boronic acids can be detected in either mode.[2][9] A full scan from m/z 100-1000 is a good starting point.

  • Correlate the retention times of peaks from the UV chromatogram with the extracted ion chromatograms from the MS data to assign masses to each impurity. This data is crucial for identifying process-related impurities and degradation products like the boroxine trimer.

Spectroscopic Methods: Confirming Identity

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive technique for confirming the chemical structure of the main component and identifying major impurities.

  • ¹H and ¹³C NMR: Provide a detailed map of the proton and carbon environments, respectively. The chemical shifts and coupling patterns should be consistent with the structure of (2-Oxoindolin-5-yl)boronic acid.

  • ¹¹B NMR: This is a highly specific and valuable tool for analyzing boronic acids.[10][11] It provides direct evidence of the boron center. The sp²-hybridized boronic acid should give a distinct signal (typically broad, around δ 27-30 ppm), which can be differentiated from potential sp³-hybridized boronate esters or tetrahedral borate species that appear further upfield.[12][13]

Protocol:

  • Accurately weigh ~5-10 mg of the sample.

  • Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer (≥400 MHz).

  • Compare the resulting spectra to a characterized reference standard or predicted spectra to confirm identity and assess for the presence of any significant impurities.

Specific Attribute Testing

Water Content by Karl Fischer Titration

Water content is a critical quality attribute that can affect stability and is necessary for calculating a purity value on an anhydrous basis.[14][15] Karl Fischer (KF) titration is the gold standard for this measurement.[16][17]

Rationale for Method Choice:

  • Coulometric KF: Ideal for samples with very low water content (<1%), offering high sensitivity.[18]

  • Volumetric KF: Suitable for samples with higher water content (>1%).[16]

Protocol (Coulometric):

  • Standardize the KF instrument with a certified water standard.

  • Accurately weigh a suitable amount of the sample and introduce it into the titration cell. The sample size should be chosen to consume a reasonable amount of the reagent.

  • The instrument automatically titrates the water present and calculates the water content, typically expressed as a weight/weight percentage.

Residual Solvents by GC-MS

Residual solvents from the manufacturing process must be controlled according to ICH Q3C guidelines.[8] Headspace Gas Chromatography with Mass Spectrometry (GC-MS) is the standard method for this analysis.

Protocol:

  • Prepare a sample solution by dissolving a known amount of (2-Oxoindolin-5-yl)boronic acid in a high-boiling point solvent (e.g., DMSO, DMF).

  • Prepare a standard solution containing known amounts of the potential process solvents.

  • Analyze the headspace vapor of both the sample and standard solutions by GC-MS.

  • Quantify the amount of each residual solvent in the sample by comparing its peak area to that in the standard.

Final Purity Assignment

A final purity value should be calculated by mass balance, accounting for all measured components.

Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

This approach provides a more accurate and comprehensive measure of purity than a single chromatographic area percent value. The acceptance criteria for impurities should be set in accordance with ICH Q3A guidelines, which define thresholds for reporting, identification, and qualification based on the maximum daily dose of the final drug product.[6][8][19][20]

Conclusion

The characterization of (2-Oxoindolin-5-yl)boronic acid requires a carefully designed, multi-technique approach. By combining high-resolution chromatography for impurity profiling, mass spectrometry for identification, NMR for structural confirmation, and specific tests for water and residual solvents, a complete and reliable assessment of purity can be achieved. The protocols and rationale presented in this application note provide a robust framework for ensuring the quality of this vital pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

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  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

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  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. Available at: [Link]

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  • HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. Available at: [Link]

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  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available at: [Link]

  • Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5 H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. PubMed. Available at: [Link]

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Application Notes and Protocols for the Synthesis of PROTACs Utilizing (2-Oxoindolin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of (2-Oxoindolin-5-yl)boronic Acid in PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[3][4] The design and synthesis of effective PROTACs are contingent on the judicious selection of their constituent building blocks.

The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[5][6] Its ability to form key hydrogen bonds within the ATP-binding site of various kinases makes it an ideal warhead for PROTACs designed to target these enzymes for degradation.[6][7] Specifically, (2-Oxoindolin-5-yl)boronic acid serves as a versatile and strategically valuable starting material for the synthesis of such PROTACs. The boronic acid moiety at the C5 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile and efficient installation of a diverse array of linkers.[8][9] This approach enables the systematic exploration of linker length and composition, a critical parameter for optimizing the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase, which ultimately dictates the efficiency of protein degradation.[1][]

This technical guide provides a comprehensive overview of the application of (2-Oxoindolin-5-yl)boronic acid in the synthesis of PROTACs targeting kinases. We will detail a rational design strategy, provide step-by-step synthetic protocols, and discuss the underlying chemical principles that validate these experimental choices.

PROTAC Design Strategy: A Kinase-Targeting PROTAC with a 2-Oxoindoline Warhead

Our representative PROTAC, which we will refer to as OxiPROTAC-1 , is designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology.[5][11] The design of OxiPROTAC-1 incorporates three key components:

  • E3 Ligase Ligand: Pomalidomide, a potent and widely used ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[4][14]

  • Linker: A polyethylene glycol (PEG)-based linker, which provides a balance of flexibility and hydrophilicity, often leading to improved ternary complex formation and favorable pharmacokinetic properties. The linker will be assembled using a combination of Suzuki-Miyaura coupling and amide bond formation.

The overall synthetic strategy is depicted in the workflow diagram below.

G cluster_poi POI Ligand Synthesis cluster_e3 E3 Ligase Ligand-Linker Synthesis cluster_final Final PROTAC Assembly A (2-Oxoindolin-5-yl)boronic acid C Suzuki-Miyaura Coupling A->C B Linker Precursor with Halide B->C D Functionalized 2-Oxoindoline C->D I Final Conjugation D->I E Pomalidomide G Amide Coupling E->G F Linker with Carboxylic Acid F->G H Pomalidomide-Linker Conjugate G->H H->I J OxiPROTAC-1 I->J

Caption: Suzuki-Miyaura coupling reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mg)Amount (mmol)Equivalents
(2-Oxoindolin-5-yl)boronic acid176.971771.01.0
tert-butyl (2-(2-bromoethoxy)ethyl)carbamate268.153221.21.2
Pd(dppf)Cl₂816.64410.050.05
Potassium Carbonate (K₂CO₃)138.214153.03.0
1,4-Dioxane-10 mL--
Water (degassed)-2 mL--

Protocol:

  • To an oven-dried round-bottom flask, add (2-Oxoindolin-5-yl)boronic acid (177 mg, 1.0 mmol), tert-butyl (2-(2-bromoethoxy)ethyl)carbamate (322 mg, 1.2 mmol), Pd(dppf)Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford the Boc-protected functionalized 2-oxoindoline.

Step 1.2: Deprotection of the Amine

  • Dissolve the purified product from Step 1.1 in dichloromethane (DCM, 10 mL).

  • Add trifluoroacetic acid (TFA, 2 mL) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.

  • The resulting amine TFA salt is used in the next step without further purification.

Part 2: Synthesis of the Pomalidomide-Linker Conjugate

In this part, we will prepare a pomalidomide derivative with a carboxylic acid handle, which will be activated for amide bond formation with the deprotected 2-oxoindoline from Part 1.

Step 2.1: Synthesis of a Pomalidomide-Linker with a Carboxylic Acid

A detailed protocol for synthesizing a pomalidomide-linker conjugate with a terminal carboxylic acid can be adapted from established literature procedures. [8][14]This typically involves the alkylation of the 4-amino group of pomalidomide with a linker containing a protected carboxylic acid, followed by deprotection.

Part 3: Final PROTAC Assembly

The final step involves the conjugation of the functionalized 2-oxoindoline (from Part 1) with the pomalidomide-linker conjugate (from Part 2) via a stable amide bond.

Step 3.1: Amide Coupling to Form OxiPROTAC-1

Caption: Final amide coupling to form OxiPROTAC-1.

Materials:

ReagentM.W. ( g/mol )Amount (mg)Amount (mmol)Equivalents
Amine-functionalized 2-Oxoindoline--0.51.0
Pomalidomide-Linker-COOH--0.61.2
HATU380.232280.61.2
DIPEA129.24194 µL1.53.0
Anhydrous DMF-5 mL--

Protocol:

  • To a solution of the Pomalidomide-Linker-COOH (0.6 mmol) in anhydrous DMF (3 mL), add HATU (228 mg, 0.6 mmol) and DIPEA (194 µL, 1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the amine-functionalized 2-oxoindoline TFA salt (0.5 mmol) in anhydrous DMF (2 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final PROTAC, OxiPROTAC-1 .

Characterization and Evaluation

The synthesized OxiPROTAC-1 should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

The biological activity of OxiPROTAC-1 should be evaluated in a relevant cancer cell line that overexpresses VEGFR-2. Key experiments include:

  • Western Blot Analysis: To demonstrate the dose- and time-dependent degradation of VEGFR-2.

  • Cell Viability Assays: To assess the anti-proliferative effects of the PROTAC.

  • Ternary Complex Formation Assays: To confirm the formation of the POI-PROTAC-E3 ligase complex.

Conclusion

(2-Oxoindolin-5-yl)boronic acid is a highly valuable building block for the synthesis of 2-oxoindoline-based PROTACs. Its utility in Suzuki-Miyaura coupling reactions provides a robust and flexible method for introducing linkers, which is a critical aspect of PROTAC design and optimization. The protocols outlined in this guide offer a clear and rational pathway for the synthesis of potent kinase-targeting PROTACs, empowering researchers in the field of targeted protein degradation to develop novel therapeutics for a range of diseases.

References

  • Natural Compound-Rhein and PROTACs Unleash Potent VEGFR-2 Degraders. PubMed.
  • Designing a Pomalidomide-Based PROTAC Library: Applic
  • Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the tre
  • Sunitinib-based Proteolysis Targeting Chimeras (PROTACs) reduced the protein levels of FLT-3 and c-KIT in leukemia cell lines. Semantic Scholar.
  • Sunitinib-based Proteolysis Targeting Chimeras (PROTACs) reduced the protein levels of FLT-3 and c-KIT in leukemia cell lines.
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
  • Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer.
  • Sunitinib-based Proteolysis Targeting Chimeras (PROTACs) reduced the protein levels of FLT-3 and c-KIT in leukemia cell lines. PubMed.
  • Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. PMC - NIH.
  • A Non-Classical Linker for the Synthesis of a PROTAC. Thieme Connect.
  • Application Notes and Protocols: Pomalidomide-Based E3 Ligase Ligand-Linker Conjugates for Targeted Protein Degrad
  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
  • Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Pacifichem 2021.
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC.
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
  • PROTAC VEGFR-2 degrader-1. MedchemExpress.com.
  • Full article: FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online.
  • 生工生物工程(上海)股份有限公司.
  • Overview of PROTAC Linkers: Types and Design. BOC Sciences.
  • Revolutionizing Drug Discovery: A Step-by-Step Guide to PROTAC Linker
  • Design, synthesis and bioactivity evaluation of self-assembled PROTACs based on multi-target kinase inhibitors. PubMed.
  • Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.
  • Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. PubMed.
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PubMed.
  • A Comprehensive Review of Emerging Approaches in Machine Learning for De Novo PROTAC Design. arXiv.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
  • Discovery of Alkenyl Oxindole as a Novel PROTAC Moiety for Targeted Protein Degradation via CRL4 DCAF11 Recruitment. bioRxiv.

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Troubleshooting & Optimization

Issues with (2-Oxoindolin-5-yl)boronic acid stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource guide for (2-Oxoindolin-5-yl)boronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Given its heteroaromatic nature, (2-Oxoindolin-5-yl)boronic acid is susceptible to specific degradation pathways that can impact experimental reproducibility and yield. This guide provides an in-depth analysis of these stability challenges, offering robust troubleshooting strategies and validated protocols to ensure successful application in your research.

Section 1: Understanding the Instability of (2-Oxoindolin-5-yl)boronic acid

The utility of any boronic acid is intrinsically linked to its stability. For heteroaryl boronic acids, the carbon-boron (C-B) bond is the reactive center, but also a point of vulnerability. Three primary degradation pathways can compromise the integrity of (2-Oxoindolin-5-yl)boronic acid: protodeboronation, oxidation, and boroxine formation.

  • Protodeboronation: This is the most common and often most detrimental side reaction, involving the cleavage of the C-B bond and its replacement with a C-H bond.[1] This process, which converts the starting material into simple oxindole, is frequently accelerated by aqueous bases, elevated temperatures, and even the palladium catalyst used in cross-coupling reactions.[2][3] The mechanism can be complex, with reaction rates heavily dependent on pH.[4][5]

    Protodeboronation start (2-Oxoindolin-5-yl)boronic acid end_product Oxindole (Byproduct) start->end_product H₂O, Base, Heat Pd Catalyst boric_acid B(OH)3

    Fig 1. Protodeboronation of (2-Oxoindolin-5-yl)boronic acid.
  • Oxidation: The boronic acid moiety is susceptible to oxidation, particularly in the presence of atmospheric oxygen or other oxidizing agents.[6] This irreversible reaction converts the boronic acid into the corresponding phenol (5-hydroxy-2-oxoindoline), a byproduct that can complicate purification and represents a loss of active reagent. At physiological pH, this oxidation can be surprisingly rapid.[7][8]

    Oxidation start (2-Oxoindolin-5-yl)boronic acid end_product 5-Hydroxy-2-oxoindoline (Byproduct) start->end_product O₂, Oxidizing Agents

    Fig 2. Oxidation pathway leading to phenolic byproduct.
  • Boroxine Formation: Like many boronic acids, (2-Oxoindolin-5-yl)boronic acid can undergo intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine.[2] This process is an equilibrium. While boroxines are often viable in cross-coupling reactions, their formation removes the monomeric boronic acid from solution, complicates stoichiometry due to the change in molecular weight, and can lead to issues with solubility and reaction reproducibility.

    Boroxine start 3 x (2-Oxoindolin-5-yl)boronic acid end_product Cyclic Boroxine Trimer start->end_product - 3 H₂O (Dehydration)

    Fig 3. Reversible formation of the inactive boroxine trimer.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid (2-Oxoindolin-5-yl)boronic acid? A: For maximum shelf-life, the solid material should be stored at 2-8°C under an inert atmosphere (argon or nitrogen) and protected from light.[9] The primary goal is to minimize exposure to moisture and oxygen, which drive boroxine formation and oxidation, respectively. A desiccator within a refrigerator is a suitable storage environment.

Q2: I observe poor solubility or see white clumps in my solid boronic acid. What is this and is it still usable? A: This is very likely the corresponding boroxine, formed from the slow dehydration of the monomer. While it can reduce solubility and makes accurate weighing of the active monomer difficult, the boroxine is often still reactive. The equilibrium can be shifted back to the monomeric boronic acid by dissolving the solid in the reaction solvent (e.g., dioxane/water) and gently warming or stirring for a period before adding other reagents.[2]

Q3: How can I assess the quality of my boronic acid before starting a critical experiment? A: A simple ¹H NMR in a deuterated solvent like DMSO-d₆ is the most effective method. Check for the presence of signals corresponding to the protodeboronated byproduct, oxindole. The appearance of a new set of aromatic signals or the absence of the characteristic B(OH)₂ proton signal (often a broad singlet) can indicate significant degradation.

Q4: Are boronic esters, like the pinacol ester, a more stable alternative? A: Yes, in many cases. Boronic esters, such as the pinacol derivative, are generally more resistant to protodeboronation and oxidation than the free boronic acid.[10] The bulky protecting group sterically hinders the approach of water and oxygen.[10] They are also less prone to forming boroxines. For challenging reactions or for long-term storage, using the pinacol ester of (2-Oxoindolin-5-yl)boronic acid is a highly recommended strategy.[9] Another excellent alternative for unstable boronic acids are N-methyliminodiacetic acid (MIDA) boronates, which offer exceptional benchtop stability and undergo slow release of the active boronic acid under reaction conditions.[11][12]

Section 3: Troubleshooting Guide for Suzuki-Miyaura Coupling

Low or inconsistent yields in Suzuki-Miyaura reactions using (2-Oxoindolin-5-yl)boronic acid are almost always linked to its stability.

Troubleshooting start Low or No Yield in Suzuki Coupling cause1 Cause: Protodeboronation start->cause1 cause2 Cause: Oxidation start->cause2 cause3 Cause: Inactive Reagent (Boroxine) start->cause3 cause4 Cause: Catalyst/Conditions start->cause4 solution1 Solution: • Use fresh, high-purity boronic acid. • Rigorously degas all solvents. • Use milder base (K₃PO₄, KF). • Lower reaction temperature. • Use pinacol or MIDA ester. cause1->solution1 solution2 Solution: • Ensure strict inert (Ar/N₂) atmosphere. • Use freshly degassed solvents. • Avoid any potential oxidants. cause2->solution2 solution3 Solution: • Pre-stir boronic acid in solvent to break up trimer. • Ensure complete dissolution before adding catalyst. cause3->solution3 solution4 Solution: • Use an air-stable Pd-precatalyst. • Screen different ligands (e.g., Buchwald-type). • Verify base and solvent quality. cause4->solution4

Fig 4. Troubleshooting workflow for failed Suzuki-Miyaura coupling.
Problem: Low or No Product Yield, Starting Material Consumed
  • Possible Cause: Protodeboronation is the most likely culprit. The boronic acid is being destroyed faster than it can couple.

  • How to Verify: Check the crude reaction mixture by LC-MS for a major peak corresponding to the mass of oxindole.

  • Solutions & Rationale:

    • Reagent Quality: Use a fresh bottle of (2-Oxoindolin-5-yl)boronic acid or one that has been properly stored. Purity is paramount.

    • Inert Conditions: Oxygen can damage the palladium catalyst, but water is the primary reagent for protodeboronation. While many Suzuki reactions use aqueous conditions, it is critical to degas solvents thoroughly (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen which can accelerate catalyst decomposition and oxidative side reactions.[13]

    • Base Selection: Strong bases can accelerate protodeboronation.[14] Switch from stronger bases like NaOH or K₂CO₃ to milder options such as potassium phosphate (K₃PO₄) or potassium fluoride (KF).

    • Temperature Control: High temperatures increase the rate of protodeboronation.[2] If possible, run the reaction at a lower temperature (e.g., 60-80 °C) for a longer time, especially when using more reactive palladium catalysts that have lower activation energies.[15]

    • Use a Stable Derivative: The most robust solution is to use the corresponding pinacol or MIDA boronate ester, which are significantly more resistant to premature decomposition.[10][11]

Problem: Inconsistent Yields Between Seemingly Identical Reactions
  • Possible Cause: Variable hydration state or partial conversion to the boroxine trimer. This leads to inaccurate measurements of the active reagent.

  • How to Verify: Inconsistent dissolution behavior or NMR analysis showing varying levels of impurities between batches.

  • Solutions & Rationale:

    • Standardize Reagent Handling: Always bring the refrigerated container to room temperature in a desiccator before opening to prevent water condensation on the cold solid.

    • Pre-dissolution Step: Before adding the palladium catalyst and aryl halide, add the boronic acid and base to the solvent system and stir for 15-30 minutes. This helps to break up any boroxine oligomers and ensures a more homogeneous distribution of the active monomeric species.

Section 4: Protocols & Best Practices

Protocol 1: Recommended Storage and Handling
  • Receipt: Upon receipt, log the date and store the container immediately at 2-8°C in a dark, dry environment.

  • Dispensing: Move the sealed container to a desiccator and allow it to warm to ambient temperature for at least 30 minutes before opening.

  • Weighing: Weigh the required amount of solid quickly in a low-humidity environment if possible. Do not leave the bottle open to the atmosphere for extended periods.

  • Resealing: Purge the headspace of the container with dry argon or nitrogen, seal tightly with paraffin film, and return to cold storage.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is designed to be self-validating by incorporating best practices to mitigate instability.

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add (2-Oxoindolin-5-yl)boronic acid (1.2 equivalents).

  • Reagent Addition: Add the aryl halide (1.0 equivalent) and a finely powdered base such as K₃PO₄ (2.0 equivalents).

  • Inerting: Seal the vessel, and evacuate and backfill with dry argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of argon, add an air-stable palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the corresponding ligand if not using a precatalyst.[13]

  • Solvent Addition: Add degassed solvents (e.g., dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80 °C) until reaction completion is observed by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.

Section 5: Data Summary

IssuePotential CauseKey Indicator (Analytical)Recommended Action
Low Yield ProtodeboronationMass of oxindole in LC-MSUse milder base, lower temp, degas solvents, use boronate ester.[2][3]
Low Yield OxidationMass of 5-hydroxyoxindole in LC-MSEnsure strict inert atmosphere, use degassed solvents.[6]
Inconsistent Results Boroxine FormationPoor/variable solubility, inconsistent NMRPre-stir reagent in solvent before adding catalyst.[2]
No Reaction Reagent DegradationMultiple byproduct spots on TLC/LC-MSUse a fresh, properly stored batch of boronic acid.

References

  • Roberts, F. B., & Whiting, A. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society. Retrieved from [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1437–1450. Retrieved from [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. National Institutes of Health. Retrieved from [Link]

  • Han, G. S., & Domaille, D. W. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Journal of Materials Chemistry B, 10(33), 6263–6278. Retrieved from [Link]

  • Liu, W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2020878118. Retrieved from [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed. Retrieved from [Link]

  • Eastgate, M. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Retrieved from [Link]

  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. Retrieved from [Link]

  • Kumar, P., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(11), 1361. Retrieved from [Link]

  • Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5344. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Leach, A. G., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Retrieved from [Link]

  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Liu, W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health. Retrieved from [Link]

  • Leach, A. G., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. CORE. Retrieved from [Link]

  • Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-Oxoindoline-5-boronic acid pinacol ester, 97%. Retrieved from [Link]

  • Leach, A. G., et al. (2020). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reaction with different boronic acids. Retrieved from [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Retrieved from [Link]

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Technical Support Center: Suzuki Reactions Using (2-Oxoindolin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving (2-Oxoindolin-5-yl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this important building block. The unique structure of this reagent, featuring an acidic N-H proton within the oxindole ring, presents specific challenges that are not always encountered with standard arylboronic acids. This guide provides in-depth, field-proven insights to help you navigate these challenges, optimize your reaction conditions, and achieve high-yielding, reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems in a direct question-and-answer format, focusing on the causality behind each recommended solution.

Q1: My reaction shows very low or no conversion to the desired product. Where should I start?

A1: Failure to form the product points to a fundamental issue with one or more core components of the reaction. A systematic check is crucial.

Initial Diagnostic Checks:

  • Catalyst Activity: The Pd(0) species is the active catalyst.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced in situ. This reduction can sometimes be inefficient.[2]

    • Recommendation: Use a fresh bottle of catalyst or switch to a more robust, air-stable Pd(0) precatalyst, such as an XPhos-ligated palladacycle (e.g., XPhos Pd G3). These modern catalysts often ensure more reliable generation of the active LPd(0) species.[3]

  • Inert Atmosphere: Oxygen can be detrimental, leading to the oxidative degradation of phosphine ligands and the homocoupling of your boronic acid (forming a dimer).[1][3]

    • Recommendation: Ensure your solvents are thoroughly degassed using methods like sparging with argon or nitrogen for at least 30 minutes or several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the entire setup and reaction time.

  • Reagent Purity & Stability: (2-Oxoindolin-5-yl)boronic acid, like many boronic acids, can degrade over time.[1] Protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) is a common decomposition pathway, especially in the presence of moisture or acid.

    • Recommendation: Verify the purity of your boronic acid by NMR or LC-MS. Store it under an inert atmosphere in a freezer (-20°C) as recommended.[4] Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) for storage and use, as they are less prone to premature decomposition.[3][5]

Q2: I see my starting materials being consumed, but the yield of my desired product is low, and I have multiple side products. What is happening?

A2: This scenario often points to side reactions competing with the main catalytic cycle. For (2-Oxoindolin-5-yl)boronic acid, two main culprits are protodeboronation and issues related to the acidic N-H group.

Troubleshooting Side Reactions:

  • Protodeboronation: This is the hydrolysis of the C-B bond, converting your boronic acid back to oxindole. It is often accelerated by high temperatures, prolonged reaction times, and the presence of excess water or strong bases.[6]

    • Causality: The transmetalation step of the Suzuki cycle requires an activated boronate species. If this step is slow, the boronic acid remains in the basic, aqueous environment for longer, increasing the chance of protodeboronation.

    • Solution:

      • Use a more active catalyst system: Highly active catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the catalytic cycle, particularly the oxidative addition and reductive elimination steps, making the productive coupling outcompete the decomposition pathway.[7][8]

      • Minimize Water: While a small amount of water is often necessary to dissolve the base and facilitate the formation of the boronate, excess water can promote hydrolysis. Use a solvent system like dioxane/H₂O (e.g., 4:1 or 10:1 ratio).[1][7]

      • Choice of Base: Switch to a milder base. While strong bases like NaOH can be effective, they can also accelerate decomposition. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives that are often less harsh.[7]

  • Interference from the Oxindole N-H Group: The N-H proton on the oxindole ring is acidic and can be deprotonated by the base. The resulting anion can potentially coordinate to the palladium center, inhibiting catalyst activity.[7]

    • Causality: Coordination of the substrate or product to the palladium can sequester the catalyst from the main cycle, effectively poisoning it.

    • Solution:

      • Use a non-coordinating base: K₃PO₄ is often the base of choice for substrates with acidic N-H groups as it is less likely to cause problematic side reactions compared to stronger hydroxides or alkoxides.[7]

      • Protect the N-H group: While often undesirable due to extra steps, N-protection (e.g., with a Boc or PMB group) can be a final resort if other methods fail. This eliminates the acidic proton as a variable.

Q3: My reaction has stalled; I see both starting materials and some product, but the reaction won't go to completion even after extended time. Why?

A3: Stalled reactions are typically a sign of catalyst deactivation or an equilibrium issue.

Addressing Stalled Reactions:

  • Catalyst Deactivation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) or agglomerate into palladium black, especially at high temperatures.[8]

    • Recommendation:

      • Lower the Temperature: Many modern catalyst systems are highly active at lower temperatures (60-80 °C).[7] Running the reaction at the minimum effective temperature can prolong catalyst lifetime.

      • Increase Catalyst Loading: While not ideal for process chemistry, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can help push the reaction to completion.

      • Use Bulky Ligands: Ligands like XPhos or SPhos not only enhance reactivity but also sterically protect the palladium center, reducing the likelihood of forming inactive palladium dimers or aggregates.[9]

  • Insufficient Base: The base is consumed stoichiometrically during the reaction. If it is not present in sufficient excess, or if it is of low quality (e.g., hydrated when it should be anhydrous), the reaction can stop.

    • Recommendation: Use 2-3 equivalents of a freshly opened or properly stored base. Ensure anhydrous bases are handled in a glovebox or desiccator. For bases like K₃PO₄, ensure it is finely powdered to maximize surface area and reactivity.[10]

  • Poor Solubility: If any of the reagents (aryl halide, boronic acid, or catalyst) have poor solubility in the chosen solvent, the reaction rate will be severely limited.

    • Recommendation: Ensure vigorous stirring, especially for biphasic reactions.[3] If solubility is a major issue, screen alternative solvents like DMF, THF, or toluene, always in combination with an appropriate amount of water.[11][12]

Frequently Asked Questions (FAQs)

  • What is the best general-purpose catalyst system for coupling (2-Oxoindolin-5-yl)boronic acid? For substrates with acidic N-H groups like oxindoles, catalyst systems using bulky, electron-rich biarylphosphine ligands have shown excellent performance. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as XPhos or SPhos is a robust starting point.[7] Alternatively, using a pre-formed, air-stable precatalyst like XPhos Pd G3 simplifies handling and often gives more reproducible results.[1]

  • How should I store (2-Oxoindolin-5-yl)boronic acid? Due to its sensitivity to moisture and potential for oxidative degradation, it should be stored under an inert atmosphere (argon or nitrogen), tightly sealed, and in a freezer at or below -20°C.[4]

  • Can I use aryl chlorides as coupling partners? Yes, but aryl chlorides are significantly less reactive than aryl bromides or iodides in the oxidative addition step.[13] To successfully couple aryl chlorides, you will need a highly active catalyst system. Systems based on bulky N-heterocyclic carbene (NHC) ligands or highly electron-rich phosphine ligands like XPhos are often required, along with potentially higher temperatures and longer reaction times.[8][14]

  • What role does water play in the reaction? Water is crucial for two main reasons: 1) It helps dissolve the inorganic base (like K₃PO₄ or Na₂CO₃). 2) It participates in the equilibrium to form the active tetrahedral boronate species ([ArB(OH)₃]⁻), which is necessary for the transmetalation step.[15] However, too much water can lead to competitive protodeboronation.[3] The ideal amount is typically determined empirically, with solvent ratios like Dioxane:H₂O of 4:1 being a common starting point.[7]

Data & Protocols

Table 1: Recommended Starting Conditions
ComponentRecommendationRationale & Key Considerations
Aryl Halide Aryl Bromide or Iodide (1.0 eq)More reactive in oxidative addition than aryl chlorides.[16]
Boronic Acid (2-Oxoindolin-5-yl)boronic acid (1.5 eq)A slight excess helps drive the reaction to completion and compensates for any potential homocoupling or degradation.[7]
Catalyst XPhos Pd G3 (1-2 mol%)Air-stable precatalyst that reliably generates the active LPd(0) species. Excellent for N-H containing substrates.[7]
Base K₃PO₄ (2.0-3.0 eq)Moderately strong, non-nucleophilic base. Minimizes side reactions associated with the acidic N-H group.[7]
Solvent 1,4-Dioxane / H₂O (4:1 v/v)Good balance for dissolving organic substrates and the inorganic base. Ensure solvents are properly degassed.[7]
Temperature 60–100 °CStart on the lower end (e.g., 80 °C) to minimize boronic acid decomposition. Increase if the reaction is slow.[7]
Atmosphere Nitrogen or ArgonEssential to prevent catalyst oxidation and boronic acid homocoupling.[1]
Standard Experimental Protocol
  • Reagent Preparation: To a flame-dried Schlenk tube or reaction vial, add (2-Oxoindolin-5-yl)boronic acid (1.5 mmol), the aryl halide (1.0 mmol), potassium phosphate (K₃PO₄, finely powdered, 2.0 mmol), and the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol).

  • Inerting the System: Seal the vessel with a septum or screw cap. Evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of H₂O) via syringe.[7]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C). Stir the mixture vigorously for the duration of the reaction (typically 5-24 hours).

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere if possible) and analyzing them by TLC, LC-MS, or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (or another suitable organic solvent) and water. Separate the organic layer, and wash it with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[1]

Visual Guides

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 LPd(0) Active Catalyst oa_complex L₂Pd(II)(Ar)X pd0->oa_complex Oxidative Addition tm_complex L₂Pd(II)(Ar)(Ar') oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-Ar' tm_complex->product arx_in Ar-X (Aryl Halide) arx_in->oa_complex boronic_in Ar'-B(OH)₂ + Base boronic_in->oa_complex Troubleshooting_Tree start Low or No Yield? check_reagents 1. Check Reagent Purity (Boronic Acid, Halide) 2. Verify Catalyst Activity 3. Ensure Inert Atmosphere start->check_reagents YES stalled Reaction Stalled? check_reagents->stalled optimize_catalyst 1. Lower Temperature 2. Increase Catalyst Load 3. Use Bulky Ligand (XPhos) stalled->optimize_catalyst YES side_products Side Products Observed? stalled->side_products NO success Problem Solved optimize_catalyst->success change_base 1. Switch to K₃PO₄ 2. Minimize Water Content 3. Use More Active Catalyst side_products->change_base YES change_base->success

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Grasa, G. A., & Colacot, T. J. (2007). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 72(16), 6123–6133. [Link]

  • Shaw, B. F., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1341. [Link]

  • Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 106(11), 4568–4644. [Link]

  • Grushin, V. V., & Alper, H. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(19), 6451–6452. [Link]

  • Zhang, Y., & Hu, Y. (2016). Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Chemistry – An Asian Journal, 11(20), 2836-2843. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]

  • Kuznetsov, M. L., et al. (2022). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. International Journal of Molecular Sciences, 23(18), 10580. [Link]

  • Dawood, R., & Solaiman, A. (2019). Optimum conditions for the Suzuki–Miyaura coupling reaction. ResearchGate. [Link]

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Various Authors. (2024). How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. [Link]

  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]

  • Dawood, R., & Solaiman, A. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Various Authors. (2017). Suzuki reaction with different boronic acids. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4849–4852. [Link]

  • Wang, L., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(10), 2307–2312. [Link]

  • Smith, C. D., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245–261. [Link]

  • Various Authors. (2015). Effect of pH in the development of high-yielding Suzuki coupling reactions of basic, amine containing substrates. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Purification of (2-Oxoindolin-5-yl)boronic acid and its Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2-Oxoindolin-5-yl)boronic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable synthetic intermediates. Drawing from established scientific principles and field-proven insights, this resource provides both quick-reference FAQs and in-depth troubleshooting guides to ensure the integrity and purity of your compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of (2-Oxoindolin-5-yl)boronic acid and its downstream products.

Q1: My NMR spectrum of (2-Oxoindolin-5-yl)boronic acid shows broad peaks and a complex aromatic region. What is the likely cause?

A1: The most probable cause is the presence of the corresponding boroxine, a cyclic trimer anhydride formed by the dehydration of three boronic acid molecules.[1][2] This equilibrium between the boronic acid and boroxine is common and can be influenced by factors such as concentration, solvent, and the presence of water.[1][3] Boroxine formation leads to a more complex NMR spectrum and can complicate purification.

Q2: I'm observing a new, less polar spot on my TLC during the purification of a product from a Suzuki-Miyaura coupling reaction involving (2-Oxoindolin-5-yl)boronic acid. What could this be?

A2: This is often due to the homocoupling of the (2-Oxoindolin-5-yl)boronic acid, leading to a symmetrical biaryl product. This side reaction can be promoted by the presence of oxygen.[4] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere to minimize this impurity.

Q3: My purification of a (2-Oxoindolin-5-yl)boronic acid derivative by silica gel chromatography is resulting in low yield and significant streaking on the column. What's happening?

A3: Boronic acids and their derivatives can have a strong affinity for silica gel, leading to poor recovery and streaking.[5][6] The acidic nature of silica can also promote degradation. Consider using a less acidic stationary phase like alumina or employing a solvent system with a small amount of a polar, coordinating solvent like methanol to improve elution. Alternatively, derivatizing the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly improve its chromatographic behavior.[6][7]

Q4: After aqueous workup, I'm struggling to remove all the water from my (2-Oxoindolin-5-yl)boronic acid sample. Why is this problematic?

A4: Residual water can promote the hydrolysis of downstream products and can interfere with subsequent reactions that require anhydrous conditions.[8] More importantly, it can shift the equilibrium towards the boronic acid form and away from the boroxine, which might be the more stable form for storage.[1] Thorough drying using a high-vacuum line or azeotropic distillation with a suitable solvent like toluene is recommended.

Q5: Can I use reverse-phase HPLC to purify (2-Oxoindolin-5-yl)boronic acid?

A5: Yes, reverse-phase HPLC can be an effective method for purifying boronic acids. However, the choice of mobile phase is critical. Acidic conditions can lead to protodeboronation (loss of the boronic acid group), while basic conditions can cause degradation of the oxindole core.[4][9] A buffered mobile phase at a near-neutral pH is often a good starting point. The retention of hydrophilic boronic acids can be a challenge in reversed-phase chromatography.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for overcoming specific purification challenges.

Guide 1: Managing Boroxine Formation in (2-Oxoindolin-5-yl)boronic acid

The equilibrium between (2-Oxoindolin-5-yl)boronic acid and its corresponding boroxine is a primary purification challenge.

Boroxine_Equilibrium cluster_conditions Driving Conditions BoronicAcid (2-Oxoindolin-5-yl)boronic acid (Monomer) Boroxine Boroxine (Trimer) BoronicAcid->Boroxine Dehydration Boroxine->BoronicAcid Hydrolysis Water + 3 H2O Dehydration - 3 H2O Anhydrous Anhydrous Conditions (e.g., azeotropic distillation) Aqueous Aqueous Conditions (e.g., recrystallization from water)

Troubleshooting Strategy:

  • Forcing the Equilibrium: To obtain the pure boronic acid, recrystallization from a solvent system containing water can hydrolyze the boroxine back to the monomeric form.[10] Conversely, to isolate the boroxine, azeotropic removal of water using a Dean-Stark apparatus with a solvent like toluene is effective.[11]

  • Purification via Derivatization: A robust strategy is to convert the crude mixture to a stable boronate ester, such as the pinacol ester.[12] These esters are generally more stable on silica gel and can be purified by standard column chromatography.[5][6] The pure boronate ester can then be hydrolyzed back to the boronic acid if required.

This method leverages the formation of a stable, crystalline adduct that can be easily isolated and then cleaved to yield the pure boronic acid.[4]

  • Adduct Formation: Dissolve the crude (2-Oxoindolin-5-yl)boronic acid in a minimal amount of a suitable solvent like methylene chloride.[4]

  • Add diethanolamine (1.0 equivalent) dropwise with stirring.[4]

  • A precipitate of the diethanolamine adduct will form. Stir the slurry for 15-20 minutes.

  • Isolation: Isolate the white solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold solvent and dry under vacuum.

  • Liberation of Pure Boronic Acid: The diethanolamine adduct can be used directly in some reactions or the pure boronic acid can be liberated by treatment with an acid in an aqueous solution.[13]

Guide 2: Chromatographic Purification of (2-Oxoindolin-5-yl)boronic acid and its Products

Effective chromatographic purification requires careful selection of the stationary and mobile phases to minimize degradation and maximize resolution.

Chromatography_Selection Start Crude Product Polarity Assess Polarity Start->Polarity NormalPhase Normal-Phase Chromatography (Silica or Alumina) Polarity->NormalPhase Non-polar to Moderately Polar ReversePhase Reverse-Phase Chromatography (C18) Polarity->ReversePhase Polar Stability Assess Stability on Silica Derivatize Derivatize to Boronate Ester Stability->Derivatize Unstable Purified Purified Product Stability->Purified Stable NormalPhase->Stability ReversePhase->Purified Derivatize->NormalPhase

Detailed Protocols:

  • Normal-Phase Chromatography:

    • Stationary Phase: Silica gel is common, but for sensitive compounds, consider deactivated silica or alumina.

    • Sample Loading: Use the dry-loading method to ensure a concentrated band at the start of the purification.[14] Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[14]

    • Elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate).[14] For highly polar products, a gradient of methanol in dichloromethane can be effective.[15]

  • Reverse-Phase HPLC:

    • Column: A C18 column is a standard choice.

    • Mobile Phase: A gradient of acetonitrile in water or methanol in water is typical. The use of a buffer (e.g., ammonium acetate) is highly recommended to control the pH and improve peak shape.[16] For challenging separations of boronic acids, high pH mobile phases have been successfully employed.[17][12]

Data Summary Table: Common Impurities and their Chromatographic Behavior

ImpurityTypical PolarityNotes
BoroxineLess polar than the boronic acidCan co-elute with the desired product in some systems.
Homocoupled DimerSignificantly less polarOften the first compound to elute in normal-phase chromatography.
Protodeboronated OxindoleMore polar than the boronic acidThis is the oxindole core without the boronic acid group.
Starting MaterialsVariesUnreacted starting materials will have their own distinct retention times.
Guide 3: Purification of Downstream Products from Suzuki-Miyaura Coupling Reactions

The purification of products from Suzuki-Miyaura reactions involving (2-Oxoindolin-5-yl)boronic acid requires the removal of the catalyst, unreacted starting materials, and byproducts.[4]

Troubleshooting Common Issues:

  • Palladium Catalyst Removal: Residual palladium can contaminate the final product and interfere with subsequent reactions or biological assays.

    • Filtration: Passing the crude reaction mixture through a plug of Celite® or silica gel can remove a significant portion of the catalyst.

    • Scavengers: Various commercial scavengers with high affinity for palladium can be used to effectively remove trace amounts of the metal.

  • Separating Product from Starting Materials:

    • Extraction: A carefully planned series of aqueous extractions can remove water-soluble impurities like the base and some inorganic salts.

    • Chromatography: As detailed in Guide 2, column chromatography is the most common method for separating the desired product from unreacted starting materials and byproducts.

Section 3: Analytical Methods for Purity Assessment

Accurate assessment of purity is crucial. The following table summarizes common analytical techniques.

Analytical MethodPrincipleApplication
LC-MS Separation by liquid chromatography followed by mass-based detection.[18]Ideal for identifying and quantifying trace impurities.[18]
HPLC-UV Separation by liquid chromatography with detection based on UV absorbance.[18]A robust method for routine purity checks and quantification.[18]
NMR Spectroscopy Provides detailed structural information.Essential for confirming the structure of the desired product and identifying major impurities like boroxines.
GC-MS Separation of volatile compounds by gas chromatography followed by mass-based detection.[18]Generally not suitable for non-volatile boronic acids unless they are derivatized.[12][18]

References

  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674–4684. Retrieved from [Link]

  • Kubota, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514. Retrieved from [Link]

  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. Retrieved from [Link]

  • Kubota, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Retrieved from [Link]

  • Ye, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 223-230. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Ye, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 223-230. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Efficiently self-healing boronic ester crystals. Chemical Science. Retrieved from [Link]

  • American Chemical Society. (2001). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society. Retrieved from [Link]

  • The Chemistry Shack. (2015, November 13). How to Purify Boric Acid (by Recrystallization). YouTube. Retrieved from [Link]

  • Wsol, V., et al. (2018). Enantioseparation and Racemization of 3-Fluorooxindoles. Molecules, 23(10), 2469. Retrieved from [Link]

  • ResearchGate. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. RSC Advances. Retrieved from [Link]

  • National Institutes of Health. (2008). An Efficient Synthesis of a Spirocyclic Oxindole Analogue. Molecules, 13(5), 1151-1159. Retrieved from [Link]

  • National Institutes of Health. (2022). Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription. Molecules, 27(15), 5003. Retrieved from [Link]

  • National Institutes of Health. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(34), 9355-9362. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • National Institutes of Health. (1998). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 64(5), 1720-1724. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(40), 15195-15204. Retrieved from [Link]

  • Google Patents. (2005). Process for purification of boronic acid and its derivatives.
  • ResearchGate. (2017). Oxidation of indoles to 2-oxindoles. Retrieved from [Link]

  • ResearchGate. (2015). Suzuki reaction with different boronic acids. Retrieved from [Link]

  • ResearchGate. (2025). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). Retrieved from [Link]

  • Sam Houston State University. (2025). Investigation of Diazaborolidines and Boroxine-amine Adducts through Computational and Synthetic Methods. Retrieved from [Link]

  • ResearchGate. (2019). Properties of a Model Aryl Boronic Acid and Its Boroxine. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]

  • National Institutes of Health. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3745. Retrieved from [Link]

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Preventing protodeboronation of (2-Oxoindolin-5-yl)boronic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Oxoindolin-5-yl)boronic acid

A Guide to Preventing Protodeboronation During Synthetic Reactions

Welcome to the technical support center for chemists and researchers working with (2-Oxoindolin-5-yl)boronic acid. This guide is designed to provide in-depth, practical solutions to a common and frustrating side reaction: protodeboronation. As Senior Application Scientists, we understand that success in drug discovery and development hinges on maximizing the yield of desired products while minimizing wasteful side reactions. This resource consolidates field-proven insights and mechanistic understanding into a user-friendly, question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of protodeboronation as it pertains to the unique structure of (2-Oxoindolin-5-yl)boronic acid.

Q1: What is protodeboronation and why is (2-Oxoindolin-5-yl)boronic acid particularly susceptible?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C–B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C–H) bond, consuming your starting material and generating 2-oxoindoline as a byproduct.[1][2] This reaction is a frequent issue in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2]

The susceptibility of (2-Oxoindolin-5-yl)boronic acid stems from its electronic properties. While the oxindole core is a valuable pharmacophore, its heteroaromatic nature can render the C–B bond labile under certain conditions. Heteroaromatic boronic acids, especially those rich in electrons or containing nitrogen atoms, are known to be particularly prone to protodeboronation.[3][4] The reaction is often accelerated by factors common in cross-coupling protocols, including the presence of a base, water, and elevated temperatures.[1][3]

Q2: What is the underlying mechanism of protodeboronation?

A2: Protodeboronation can proceed through several pathways, but for Suzuki-Miyaura reactions, the base-catalyzed mechanism is most relevant.[2] The process begins with the boronic acid reacting with a base (like hydroxide) to form a more electron-rich boronate species (Ar-B(OH)₃⁻).[2] This boronate is then protonated by a proton source, typically water, leading to the cleavage of the C-B bond.[2]

The reaction pH is a critical factor; protodeboronation is often fastest at high pH where the concentration of the reactive boronate anion is highest.[5] Additionally, the palladium catalyst itself, particularly Pd(II) species, can catalyze protodeboronation, a factor that is often overlooked.[6][7][8]

Protodeboronation_Mechanism A (2-Oxoindolinyl)-B(OH)₂ B [(2-Oxoindolinyl)-B(OH)₃]⁻ (Reactive Boronate) A->B + OH⁻ (Base) D (2-Oxoindolinyl)-B(OH)₂ C 2-Oxoindoline (Product) B->C + H₂O (Proton Source) - B(OH)₄⁻ E Transmetalation (with Pd-ArX complex) D->E F Coupled Product E->F start start->A Start

Figure 1: Competing reaction pathways for (2-Oxoindolin-5-yl)boronic acid.

Troubleshooting Guide: Minimizing Protodeboronation

This section provides actionable solutions to specific problems encountered during reactions with (2-Oxoindolin-5-yl)boronic acid.

Issue 1: Low yield of my desired coupled product and significant formation of 2-oxoindoline.

This is the classic symptom of protodeboronation outcompeting your desired reaction. Here is a systematic approach to troubleshoot this issue.

The free boronic acid is often the most susceptible to degradation. Converting it to a more stable derivative is a highly effective strategy.[1][4]

  • Strategy: Use the pinacol ester, (2-Oxoindolin-5-yl)boronic acid pinacol ester. Boronic esters are generally more stable than their corresponding acids.[9][10] The pinacol group provides steric protection to the boron center, reducing its susceptibility to attack.[10]

  • Alternative "Slow-Release" Strategy: For particularly challenging couplings, consider converting the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are highly stable crystalline solids that slowly release the active boronic acid under aqueous basic conditions.[11][12][13] This keeps the instantaneous concentration of the sensitive free boronic acid low, favoring the desired coupling over degradation.[11][12]

The choice of base and the presence of water are critical variables that must be carefully controlled.[14]

  • Strategy 1: Use a Weaker Base. Strong bases like NaOH or KOH can aggressively promote protodeboronation.[12] Switch to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3][12] Potassium phosphate (K₃PO₄) is often an excellent choice for sensitive heterocyclic substrates.[15]

  • Strategy 2: Employ Anhydrous Conditions. While many Suzuki protocols use aqueous mixtures, water is the primary proton source for protodeboronation.[3] Using strictly anhydrous conditions can significantly suppress this side reaction.[16][17] This approach is particularly effective when using boronic esters with a soluble base like potassium trimethylsilanolate (TMSOK) in aprotic solvents (e.g., THF, Dioxane).[17][18]

BaseTypical pKa (of conjugate acid)Suitability for Sensitive Substrates
NaOH, KOH~15.7Avoid: High basicity strongly promotes protodeboronation.[12]
K₂CO₃~10.3Good: A common choice, offering a good balance of reactivity.[19]
K₃PO₄ ~12.3Excellent: Often the optimal choice for sensitive heteroaryl boronic acids.[15]
Cs₂CO₃~10.3Very Good: The cesium cation can sometimes offer unique advantages.[12]
TMSOK ~12.7Excellent (Anhydrous): Soluble in organic solvents for homogeneous reactions.[17][18]
Table 1: Comparison of common bases for Suzuki-Miyaura coupling reactions.

If the desired catalytic cycle is slow, the boronic acid is exposed to potentially degrading conditions for a longer period. Accelerating the productive reaction is key.

  • Strategy 1: Choose an Efficient Catalyst/Ligand System. The choice of palladium source and phosphine ligand can have a profound impact. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) can accelerate the rate-limiting steps of the Suzuki coupling (oxidative addition and reductive elimination), thereby outcompeting protodeboronation.[13][15] However, be aware that very bulky ligands can sometimes promote palladium-catalyzed protodeboronation, so optimization is necessary.[6][7][20] Using a modern palladium precatalyst can also ensure the rapid generation of the active Pd(0) species.[21][22]

  • Strategy 2: Lower the Reaction Temperature. Higher temperatures accelerate all reactions, including protodeboronation.[3] Attempt the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling (e.g., 60-80 °C). If the reaction is too slow, it is often better to switch to a more active catalyst system rather than simply increasing the heat.[12]

Troubleshooting_Workflow Start Problem: Low Yield & High Protodeboronation Step1 Step 1: Modify Boron Source (Highest Impact) Start->Step1 Action1a Switch to Pinacol Ester Step1->Action1a Action1b Use MIDA Boronate (Slow-Release) Step1->Action1b Check1 Re-run Reaction. Issue Resolved? Action1a->Check1 Action1b->Check1 Step2 Step 2: Optimize Base & Solvent Check1->Step2 No End_Success Success: Optimized Protocol Check1->End_Success Yes Action2a Use Weaker Base (e.g., K₃PO₄) Step2->Action2a Action2b Use Anhydrous Conditions (e.g., TMSOK/THF) Step2->Action2b Check2 Re-run Reaction. Issue Resolved? Action2a->Check2 Action2b->Check2 Step3 Step 3: Optimize Catalyst & Temperature Check2->Step3 No Check2->End_Success Yes Action3a Use High-Activity Ligand (e.g., SPhos) Step3->Action3a Action3b Lower Reaction Temperature Step3->Action3b End_Consult Consult Further Action3a->End_Consult Action3b->End_Consult

Figure 2: A systematic workflow for troubleshooting protodeboronation.

Experimental Protocol: Suzuki Coupling with Minimized Protodeboronation

This protocol provides a robust starting point for coupling (2-Oxoindolin-5-yl)boronic acid pinacol ester with an aryl bromide.

Materials:

  • (2-Oxoindolin-5-yl)boronic acid pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium Precatalyst (e.g., SPhos Pd G3) (2 mol%)

  • SPhos ligand (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Anhydrous, degassed water

Procedure:

  • Preparation: To an oven-dried reaction vessel, add the aryl bromide, (2-Oxoindolin-5-yl)boronic acid pinacol ester, K₃PO₄, palladium precatalyst, and SPhos ligand.

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and anhydrous, degassed water to create a 4:1 or 5:1 dioxane:water mixture. The small amount of water is often necessary to facilitate the catalytic cycle, but minimizing it helps suppress protodeboronation.[1][3]

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should ideally be complete within a few hours. Avoid unnecessarily long reaction times to minimize boronic ester decomposition.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Caddick, S., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Li, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]

  • Che, F., et al. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Che, F., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Che, F., et al. (2023). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Kassick, A. J., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry. [Link]

  • Che, F., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid. ResearchGate. [Link]

  • Vantourout, J. C., et al. (2014). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. [Link]

  • Lee, H. G., et al. (2016). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronations. Organic Chemistry Portal. [Link]

  • Wang, Y., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie International Edition. [Link]

  • Yang, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2023). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]

  • Lee, H. G., et al. (2016). Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate. Organic Syntheses. [Link]

  • Dreher, S. D., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions of (2-Oxoindolin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of (2-Oxoindolin-5-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we will move beyond simple procedural steps to explain the underlying chemical principles, helping you to troubleshoot common issues and rationally design your reaction conditions for optimal success.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the Suzuki-Miyaura coupling of (2-Oxoindolin-5-yl)boronic acid?

While the Suzuki-Miyaura coupling is a robust and versatile reaction, the unique structure of (2-Oxoindolin-5-yl)boronic acid, which contains a lactam functionality and an N-H group, can present specific challenges. These include:

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of oxindole as a byproduct and reducing the yield of the desired coupled product.[1] This can be exacerbated by strong bases and the presence of water.

  • Catalyst Inhibition/Deactivation: The nitrogen-rich oxindole core, particularly the N-H group, can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. However, studies have shown that oxindoles can be excellent substrates under the right conditions.[2]

  • Homocoupling: The coupling of two molecules of the boronic acid can occur, especially in the presence of oxygen, leading to undesired symmetrical biaryl byproducts.[3]

Q2: How do I choose the right palladium catalyst and ligand for this reaction?

The choice of catalyst is critical for a successful Suzuki-Miyaura coupling. For heterocyclic substrates like oxindoles, modern catalyst systems often outperform older ones.

  • Palladium Precatalysts: Air- and moisture-stable precatalysts are highly recommended for reproducibility. Second-generation Buchwald precatalysts, such as XPhos Pd G2 or SPhos Pd G2, have been shown to be highly effective for the coupling of nitrogen-rich heterocycles, including oxindoles.[2] These precatalysts readily form the active Pd(0) species in situ.

  • Ligands: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are generally preferred for challenging couplings. Ligands like XPhos and SPhos have demonstrated excellent performance with oxindole substrates, allowing for lower catalyst loadings and milder reaction conditions.[2]

Q3: What is the role of the base in this reaction, and which one should I use?

The base is essential for the activation of the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[4] The choice of base can significantly impact the reaction's efficiency and the prevalence of side reactions.

  • Inorganic Bases:

    • Potassium Phosphate (K₃PO₄): This is often an excellent choice for coupling nitrogen-containing heterocycles. It is a moderately strong, non-nucleophilic base that is effective in promoting the reaction while minimizing side reactions.[2]

    • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are widely used bases in Suzuki couplings. The choice among them can depend on the specific substrates and solvent system. Cesium carbonate is more soluble in organic solvents and can be effective in difficult couplings.

  • Organic Bases: Amine bases are generally less effective than inorganic bases in Suzuki couplings.[5]

  • Aqueous vs. Anhydrous Conditions: The presence of water can influence the reaction. While some protocols utilize aqueous conditions, anhydrous conditions can be beneficial in minimizing protodeboronation, a common side reaction with boronic acids.[6]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Materials

If you are observing poor conversion of your starting materials, consider the following troubleshooting steps:

  • Catalyst Inactivity:

    • Diagnosis: The palladium precatalyst may have degraded due to improper storage or handling. The active Pd(0) species may not be forming efficiently.

    • Solution: Use a fresh batch of a reliable, air-stable precatalyst like a Buchwald G2 or G3 precatalyst. Ensure proper inert atmosphere techniques are used throughout the reaction setup.

  • Inefficient Oxidative Addition:

    • Diagnosis: The aryl halide partner may be unreactive (e.g., an aryl chloride).

    • Solution: Switch to a more active aryl halide (I > Br > OTf > Cl).[7] Alternatively, use a more electron-rich and bulky ligand, such as SPhos or XPhos, which can promote the oxidative addition of less reactive halides.[8]

  • Suboptimal Base or Solvent:

    • Diagnosis: The chosen base may not be strong enough or sufficiently soluble in the reaction medium. The solvent may not be appropriate for the substrates or the catalyst system.

    • Solution: Screen different bases. K₃PO₄ is a good starting point for oxindole substrates.[2] Regarding solvents, a mixture of a polar aprotic solvent like dioxane or THF with a small amount of water is a common choice. However, for sensitive substrates, anhydrous conditions might be necessary.

Issue 2: Significant Protodeboronation of (2-Oxoindolin-5-yl)boronic acid

Protodeboronation is a frequent issue with heterocyclic boronic acids.

  • Strongly Basic and Aqueous Conditions:

    • Diagnosis: The combination of a strong base and water is a primary driver of protodeboronation.

    • Solution:

      • Switch to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[6]

      • Employ anhydrous reaction conditions. Ensure your solvent is dry and the reaction is run under a strict inert atmosphere.

  • Boronic Acid Instability:

    • Diagnosis: (2-Oxoindolin-5-yl)boronic acid may be inherently prone to decomposition.

    • Solution: Consider converting the boronic acid to a more stable derivative, such as a potassium trifluoroborate salt or a diethanolamine (DABO) boronate, which can be used directly in the coupling reaction.[1]

Issue 3: Formation of Homocoupling Byproducts

The presence of symmetrical biaryl byproducts indicates homocoupling of the boronic acid.

  • Oxygen Contamination:

    • Diagnosis: Oxygen can promote the homocoupling of boronic acids.[3]

    • Solution: Thoroughly degas your solvent and ensure the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen) for the entire duration.

  • Use of Pd(II) Precatalysts:

    • Diagnosis: If the reduction of a Pd(II) precatalyst to the active Pd(0) species is slow, the remaining Pd(II) can facilitate homocoupling.

    • Solution: Use a precatalyst that rapidly generates the active Pd(0) species, such as a Buchwald G2 or G3 precatalyst.

Optimized Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of (2-Oxoindolin-5-yl)boronic acid. Optimization may be required for different coupling partners.

Table 1: Recommended Reaction Conditions for Coupling with (2-Oxoindolin-5-yl)boronic acid
ParameterCondition A (Standard)Condition B (Optimized for Challenging Substrates)Rationale
Palladium Precatalyst Pd(PPh₃)₄ (2-5 mol%)XPhos Pd G2 (1-2 mol%)Buchwald precatalysts are generally more active and stable.[2]
Ligand -XPhos (1.5-3 mol%)Bulky, electron-rich ligands enhance catalyst activity.[8]
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)K₃PO₄ is often more effective for N-heterocycles.[2]
Solvent Dioxane/H₂O (4:1)1,4-Dioxane (anhydrous)Anhydrous conditions can minimize protodeboronation.[6]
Temperature 80-100 °C60-80 °CMore active catalysts can allow for lower reaction temperatures.[2]
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Essential to prevent catalyst decomposition and homocoupling.
Step-by-Step Optimized Protocol (Condition B)
  • Reaction Setup: To a flame-dried Schlenk tube, add (2-Oxoindolin-5-yl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium phosphate (K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Catalyst and Ligand Addition: Under a positive flow of argon, add the XPhos Pd G2 precatalyst (1.0-1.5 mol%) and XPhos ligand (if using a separate palladium source).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 60-80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronic_Acid R²-B(OH)₂ Base Base (e.g., K₃PO₄) Boronic_Acid->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation Aryl_Halide R¹-X Aryl_Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues in the Suzuki-Miyaura coupling of (2-Oxoindolin-5-yl)boronic acid.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the catalyst active and under inert atmosphere? Start->Check_Catalyst Replace_Catalyst Use fresh, air-stable precatalyst. Ensure rigorous inert technique. Check_Catalyst->Replace_Catalyst No Check_Side_Reactions Are side products observed? Check_Catalyst->Check_Side_Reactions Yes Replace_Catalyst->Start Protodeboronation Protodeboronation? Check_Side_Reactions->Protodeboronation Yes Check_Conditions Are reaction conditions optimal? Check_Side_Reactions->Check_Conditions No Optimize_Base_Solvent Use milder base (e.g., K₂CO₃). Consider anhydrous conditions. Protodeboronation->Optimize_Base_Solvent Yes Homocoupling Homocoupling? Protodeboronation->Homocoupling No Success Successful Reaction Optimize_Base_Solvent->Success Degas_Solvent Thoroughly degas solvent and maintain inert atmosphere. Homocoupling->Degas_Solvent Yes Homocoupling->Check_Conditions No Degas_Solvent->Success Screen_Conditions Screen ligands, bases, solvents, and temperature. Check_Conditions->Screen_Conditions No Check_Conditions->Success Yes Screen_Conditions->Success

Caption: A workflow for troubleshooting common Suzuki coupling issues.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • D. A. Thomas, et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(3), 1650-1659.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances, 7, 35563-35569.
  • Al-Masri, H., & El-Eswed, B. (2018). Screening of different bases for Suzuki coupling.
  • Dawood, R., & Solaiman, A. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Patil, S. A., et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions?. r/Chempros.
  • Anderson, K. W., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube.
  • Buchwald, S. L., & Martin, R. (2002). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acta Chemica Scandinavica, 56(11), 1161-1174.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • T. D. Quach, et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][9]-Fused Indole Heterocycles. Organic Letters, 16(6), 1732-1735.

  • Thomas, A. A., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(3), 1650-1659.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Common side reactions of (2-Oxoindolin-5-yl)boronic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (2-Oxoindolin-5-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. We aim to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The oxindole scaffold is a privileged structure in medicinal chemistry, and its 5-boro-substituted derivative is a key building block for accessing novel chemical space via palladium-catalyzed cross-coupling reactions. However, like many boronic acids, its successful application requires a nuanced understanding of its stability and reactivity profile.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with (2-Oxoindolin-5-yl)boronic acid has failed or is giving very low yields. What are the first things I should check?
  • Catalyst Activity and Integrity: The active species in the catalytic cycle is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Ensure your palladium source and the accompanying phosphine ligand are from a reliable source and have not degraded. Consider using a more robust, air-stable precatalyst, such as a second or third-generation Buchwald palladacycle (e.g., XPhos Pd G3), which often provides more consistent results.[1][2]

  • Oxygen Contamination: The presence of molecular oxygen is highly detrimental. It can lead to the oxidative homocoupling of the boronic acid (forming a 5,5'-bioxindole dimer) and can also oxidize the active Pd(0) catalyst to inactive Pd(II) species.[1][3][4] It is critical to thoroughly degas your reaction solvent(s) and maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the entire setup and reaction time. A common method is to bubble argon through the solvent for 20-30 minutes before use.

  • Reagent Purity and Stoichiometry: Verify the purity of all reagents. (2-Oxoindolin-5-yl)boronic acid can undergo slow decomposition over time (see Q2 on protodeboronation). Using a slight excess of the boronic acid (typically 1.2–1.5 equivalents) is standard practice to help drive the reaction to completion, especially if some degradation is suspected.[2]

  • Base and Solvent Selection: The choice of base and solvent is interdependent and crucial for success. The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species for the transmetalation step.[5] For oxindole substrates, inorganic bases like K₃PO₄ or K₂CO₃ are often effective.[2] The solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) must be appropriate for both solubilizing the reactants and facilitating the reaction. Ensure anhydrous solvents are genuinely dry if running water-free conditions.

Q2: I am observing a significant amount of oxindole as a major byproduct in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of oxindole from (2-Oxoindolin-5-yl)boronic acid is a classic case of protodeboronation . This is a well-documented side reaction where the C-B bond is cleaved and replaced by a C-H bond.[6] The propensity for this reaction is highly dependent on the reaction conditions.

Causality: Protodeboronation is essentially a protonolysis of the carbon-boron bond.[6] The proton source is often water, which is frequently used as a co-solvent in Suzuki reactions. The reaction is also heavily influenced by pH and can be accelerated under both acidic and strongly basic conditions.[7][8] For substrates like oxindoles, the electron-rich nature of the ring system can make the boronic acid group more susceptible to this side reaction.

Preventative Measures:

  • Use Anhydrous Conditions: The most direct way to combat protodeboronation is to eliminate the primary proton source. Switching to a rigorously dried, anhydrous solvent system (e.g., dry THF, Dioxane, or Toluene) can significantly suppress this side reaction.[1]

  • Select a Milder or Non-Aqueous Base: Strong bases in aqueous media can accelerate the decomposition.[1] Consider using a weaker base like potassium fluoride (KF) or switching to an organic base in an anhydrous system.

  • Use a More Stable Boronic Acid Derivative: Convert the boronic acid to its corresponding pinacol ester or trifluoroborate salt. These derivatives are generally more stable to protodeboronation and slowly hydrolyze in situ under the reaction conditions to release the active boronic acid.[9]

  • Increase Catalyst Turnover Rate: A more active catalyst system that promotes a rapid cross-coupling can outcompete the slower protodeboronation pathway. Employing advanced ligands like SPhos or XPhos can be beneficial here.[2][10]

Q3: My mass spectrometry analysis shows a peak corresponding to a dimer of my oxindole starting material. How do I minimize this homocoupling side product?

A3: The formation of a 5,5'-bioxindole dimer is the result of boronic acid homocoupling . This side reaction is primarily driven by two mechanisms: an oxidative pathway involving oxygen and a palladium-mediated pathway.[3][10][11]

Causality: The most common pathway involves the presence of dissolved oxygen in the reaction mixture.[1][4] Oxygen can interact with the palladium catalyst to form a Pd-peroxo species, which then facilitates the oxidative coupling of two boronic acid molecules. A second pathway can occur via a stoichiometric reaction between a Pd(II) species and the boronic acid, which is more prevalent with electron-deficient arylboronic acids.[3][10]

Preventative Measures:

  • Rigorous Degassing: This is the most critical step. Ensure your solvents are thoroughly degassed by methods such as freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[3] Maintain a positive inert gas atmosphere throughout the reaction.

  • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates the active Pd(0) species can minimize the concentration of Pd(II) available to participate in alternative homocoupling pathways.

  • Addition of a Mild Reducing Agent: In some cases, adding a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state and suppress the Pd(II)-mediated homocoupling pathway.[3]

Q4: How stable is (2-Oxoindolin-5-yl)boronic acid, and what are the best storage and handling practices?

A4: While many arylboronic acids are stable solids, they are susceptible to degradation. (2-Oxoindolin-5-yl)boronic acid should be treated as a moderately sensitive reagent.

  • Storage: It is best stored under an inert atmosphere, in a freezer (-20°C), and protected from light and moisture. Over time, exposure to atmospheric moisture can facilitate slow protodeboronation even in the solid state.

  • Handling: When weighing and handling the reagent, do so quickly and avoid prolonged exposure to the open air. If possible, handle it in a glovebox. Do not leave the bottle open on the bench.

Q5: Are there alternative forms of (2-Oxoindolin-5-yl)boronic acid that I can use to improve stability or reactivity?

A5: Yes, using derivatives of the boronic acid is an excellent strategy to enhance stability and improve reaction reproducibility.

  • Pinacol Esters (e.g., 2-Oxoindoline-5-boronic acid pinacol ester): These are generally more stable, crystalline solids that are less prone to protodeboronation.[12] They are often used in reactions where the free boronic acid is problematic.

  • Trifluoroborate Salts (e.g., Potassium (2-Oxoindolin-5-yl)trifluoroborate): These salts are highly stable, crystalline solids that are easy to handle and weigh accurately. They slowly release the boronic acid under the reaction conditions, which can be advantageous in preventing side reactions.[9]

  • N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable derivatives that can be used in sequential cross-coupling reactions and are highly robust to purification techniques like silica gel chromatography.

The choice between these derivatives depends on the specific requirements of your synthesis. A comparison is provided in the table below.

Data Presentation & Protocols

Table 1: Recommended Suzuki-Miyaura Coupling Conditions for Oxindole-based Substrates
ComponentRecommendationRationale & Comments
Palladium Precatalyst XPhos Pd G3 (1-2 mol%)Highly active, air-stable precatalyst. Excellent for challenging substrates.[2]
Pd₂(dba)₃ (2 mol%)Common Pd(0) source, but requires a ligand. Less air-stable.
Ligand XPhos or SPhos (2-4 mol%)Buchwald ligands are excellent for promoting rapid catalytic turnover, which can outcompete side reactions.[2][10]
Base K₃PO₄ (2-3 equiv.)A strong base that is highly effective in many Suzuki couplings, especially with heteroaryl halides.[2]
K₂CO₃ (3 equiv.)A milder base, can be useful if the substrate is base-sensitive.
Solvent System 1,4-Dioxane / H₂O (5:1)A common and effective solvent system. Requires rigorous degassing.
Toluene / H₂O (5:1)Good alternative to dioxane.
Anhydrous THF or DioxaneRecommended if protodeboronation is a significant issue.[1]
Temperature 60 - 110 °CSubstrate-dependent. Start around 80-100 °C and optimize as needed.[2]
General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of an aryl halide with (2-Oxoindolin-5-yl)boronic acid.

  • Reagent Preparation: In a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), (2-Oxoindolin-5-yl)boronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations: Workflows & Mechanisms

Troubleshooting_Workflow start Low/No Yield in Suzuki Coupling check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_catalyst Assess Catalyst / Ligand Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions lcms Analyze Crude Reaction by LC-MS check_conditions->lcms protodeboronation Protodeboronation Observed? (Oxindole byproduct) lcms->protodeboronation Yes homocoupling Homocoupling Observed? (Dimer byproduct) lcms->homocoupling Yes no_reaction Only Starting Materials Present lcms->no_reaction No Byproducts sol_proto Use Anhydrous Solvent Use Milder Base Use Pinacol Ester protodeboronation->sol_proto sol_homo Rigorously Degas Solvents Ensure Inert Atmosphere homocoupling->sol_homo sol_no_rxn Use Fresh/Active Catalyst Increase Temperature Screen Ligands (e.g., XPhos) no_reaction->sol_no_rxn

Caption: Troubleshooting decision tree for a failed Suzuki-Miyaura coupling.

Competing_Pathways cluster_suzuki_cycle Desired Suzuki Cycle cluster_side_reactions Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation (Oxindole-B(OH)₂) ArPdX->Transmetal BoronicAcid (2-Oxoindolin-5-yl)boronic acid ArPdX->BoronicAcid Activates ArPdAr Ar-Pd(II)-Oxindole Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Product Desired Product (Ar-Oxindole) RedElim->Product Product->Pd0 Protodeboronation Protodeboronation (+ H₂O) BoronicAcid->Protodeboronation Homocoupling Oxidative Homocoupling (+ O₂, Pd) BoronicAcid->Homocoupling Oxindole Oxindole Byproduct Protodeboronation->Oxindole Dimer Dimer Byproduct Homocoupling->Dimer

Caption: Competing reaction pathways in Suzuki-Miyaura coupling.

References

  • Anderson, K. W., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme. Available at: [Link]

  • ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available at: [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]

  • Daini, M., & Smietana, M. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • ResearchGate. (2023). The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]

  • Heard, D. M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Raines, R. T., et al. (2016). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. Available at: [Link]

  • Fyfe, J. W. B., & Watson, A. J. B. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Buchwald, S. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][10]-Fused Indole Heterocycles. ACS Publications. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available at: [Link]

  • J&K Scientific. 2-Oxoindoline-5-boronic acid pinacol ester, 97%. Available at: [Link]

  • Ferreira, I., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

Sources

Technical Support Center: Synthesis of (2-Oxoindolin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Oxoindolin-5-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. (2-Oxoindolin-5-yl)boronic acid and its pinacol ester derivative are invaluable intermediates in the development of pharmaceuticals, particularly kinase inhibitors, due to the oxindole scaffold's prevalence in bioactive molecules.

This guide moves beyond simple procedural lists to provide in-depth, field-proven insights into optimizing yield, ensuring purity, and troubleshooting common issues encountered during synthesis. The methodologies discussed are grounded in established chemical principles to empower you to make informed decisions in your own laboratory work.

Overall Synthetic Workflow

The most common and robust pathway to (2-Oxoindolin-5-yl)boronic acid involves the palladium-catalyzed Miyaura borylation of a 5-halooxindole precursor. The following diagram outlines this typical workflow.

G cluster_0 Precursor Synthesis cluster_1 Miyaura Borylation cluster_2 Final Product & Purification Oxindole Oxindole Bromooxindole 5-Bromooxindole Oxindole->Bromooxindole Bromination (e.g., NBS) PinacolEster 2-Oxoindoline-5-boronic acid pinacol ester Bromooxindole->PinacolEster B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->PinacolEster Catalyst Pd Catalyst (e.g., PdCl₂(dppf)) Catalyst->PinacolEster Base Base (e.g., KOAc) Base->PinacolEster Solvent Solvent (e.g., Dioxane) Solvent->PinacolEster BoronicAcid (2-Oxoindolin-5-yl)boronic acid PinacolEster->BoronicAcid Hydrolysis (Optional) (e.g., Acidic workup) Purification Purification (Recrystallization or Acid/Base Extraction) BoronicAcid->Purification

Caption: General workflow for synthesizing (2-Oxoindolin-5-yl)boronic acid.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My Miyaura borylation reaction shows very low conversion of 5-bromooxindole, resulting in a poor yield. What are the likely causes?

Answer: Low conversion is one of the most common issues and typically points to problems with the catalyst, reagents, or reaction environment.

  • Catalyst Inactivity: The Pd(0) active species is sensitive to oxygen. Ensure your reaction is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) and maintained under an inert atmosphere. The palladium precatalyst itself should be of high quality. Using a preformed, air-stable catalyst like XPhos-Pd-G2 can sometimes improve results in challenging cases.[1]

  • Insufficient Base: Potassium acetate (KOAc) is not just a base but a crucial component of the catalytic cycle. It is believed to form an (acetato)palladium(II) complex after oxidative addition, which is more reactive in the subsequent transmetalation step with the diboron reagent.[2] Ensure the KOAc is anhydrous and used in sufficient excess (typically 3 equivalents).

  • Solvent Quality: Use anhydrous, high-purity solvents. Polar aprotic solvents like dioxane or DMF are common. The presence of water can interfere with the catalyst and reagents, although in some Suzuki-Miyaura protocols, a co-solvent of water is used to facilitate the dissolution of the base.[3] For borylation, strictly anhydrous conditions are generally preferred.

  • Reagent Purity: The quality of the bis(pinacolato)diboron (B₂pin₂) is critical. It should be a clean, white crystalline solid. If it has become clumpy or discolored, its reactivity may be compromised.

Question 2: I'm observing a significant amount of a high-molecular-weight side product and my desired product yield is low. What is this side product and how can I prevent it?

Answer: You are likely observing the formation of a biaryl homocoupling product, 5,5'-bi(indolin-2-one), resulting from a competitive Suzuki-Miyaura coupling reaction.

This occurs when the newly formed boronic ester product couples with the remaining 5-bromooxindole starting material. The key to preventing this is to control the reactivity of the catalytic system.

  • Choice of Base: This is the most critical factor. The Miyaura borylation was specifically designed to use a weak base like potassium acetate (KOAc).[2] Stronger bases (e.g., K₂CO₃, K₃PO₄, NaOH), which are common in standard Suzuki couplings, will activate the newly formed boronic ester for transmetalation, promoting the undesired homocoupling side reaction.[4][5] Stick to a weak base like KOAc. Some recent literature suggests that lipophilic bases can also improve yields in certain systems by enhancing solubility.[6]

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions. While 80-100 °C is typical, if homocoupling is a major issue, try reducing the temperature to see if the rate of the desired borylation remains favorable over the undesired coupling.

  • Stoichiometry: Using a slight excess of the diboron reagent (e.g., 1.1-1.2 equivalents) can help ensure the aryl halide is consumed in the desired borylation pathway before it can participate in significant homocoupling.

Question 3: My final (2-Oxoindolin-5-yl)boronic acid product is difficult to purify. Standard silica gel chromatography gives poor separation. What are better methods?

Answer: Boronic acids are notoriously challenging to purify via standard silica gel chromatography due to their polarity and tendency to streak or decompose on silica.[7][8]

  • Purification of the Pinacol Ester: The recommended strategy is to purify the intermediate, 2-oxoindoline-5-boronic acid pinacol ester.[9] This intermediate is significantly less polar, more stable, and behaves well on silica gel. After purification of the ester, you can proceed with hydrolysis if the free boronic acid is required, though for many Suzuki couplings, the pinacol ester is used directly.[2]

  • Acid-Base Extraction: For the free boronic acid, an acid-base workup can be effective for removing non-acidic impurities.[10] Dissolve the crude product in an organic solvent (like ethyl acetate) and extract with a mild aqueous base (e.g., 1M NaOH). The boronic acid will deprotonate and move to the aqueous layer, leaving neutral organic impurities behind. The aqueous layer can then be washed with an organic solvent, re-acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, and then extracted back into an organic solvent or filtered if it precipitates cleanly.[10]

  • Recrystallization: Aryl boronic acids can often be purified by recrystallization, frequently from hot water or mixed aqueous/organic solvent systems.[7]

  • Derivatization/Deprotection: In difficult cases, the boronic acid can be converted to a stable, crystalline derivative like a diethanolamine adduct for purification, and then the free boronic acid can be regenerated.[7]

Question 4: The yield of my reaction is inconsistent, and sometimes I see evidence of protodeboronation (replacement of the boronic acid group with hydrogen). Why does this happen?

Answer: Protodeboronation is a common side reaction, especially with electron-rich or heteroaromatic boronic acids. It can be caused by residual acid or water under elevated temperatures.

  • Reaction Conditions: Ensure the reaction is run under strictly anhydrous and inert conditions. The presence of protons (from water or acidic impurities) can lead to the cleavage of the C-B bond.

  • Work-up Procedure: During the work-up, avoid prolonged exposure to strong acids, especially at high temperatures. When performing an acidic wash, do so quickly and at room temperature or below.

  • Stability of the Product: (2-Oxoindolin-5-yl)boronic acid, like many boronic acids, can be unstable to prolonged storage, especially if not perfectly pure. It is often best to use it immediately after synthesis or to store its more stable pinacol ester precursor under an inert atmosphere at low temperatures (-20°C is recommended).[11] Boronic acids are susceptible to oxidative degradation.[12]

Key Experimental Protocols

Protocol 1: Miyaura Borylation for 2-Oxoindoline-5-boronic acid pinacol ester [9]

  • Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add 5-bromooxindole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (approx. 0.1 M concentration relative to the 5-bromooxindole) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 85-90 °C and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS for the disappearance of the 5-bromooxindole starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts. Wash the Celite pad with additional ethyl acetate.

    • Combine the organic filtrates and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-oxoindoline-5-boronic acid pinacol ester as a solid.

Frequently Asked Questions (FAQs)

Q1: Why is the Miyaura borylation the preferred method over, for example, lithium-halogen exchange followed by trapping with a borate ester?

The Miyaura borylation offers superior functional group tolerance.[4][13] The oxindole core contains an acidic N-H proton and an amide carbonyl. Strong organometallic reagents like n-BuLi or Grignard reagents, used in traditional boronic acid syntheses, could potentially deprotonate the N-H or react with the carbonyl group, leading to side products and lower yields.[14] The palladium-catalyzed approach operates under much milder conditions, preserving these sensitive functionalities.[1]

Q2: What is the difference between using bis(pinacolato)diboron (B₂pin₂) and tetrahydroxydiboron (B₂[OH]₄)?

Bis(pinacolato)diboron (B₂pin₂) is the most common laboratory reagent, leading to the formation of a stable, easily purified pinacol boronate ester.[2][9] Tetrahydroxydiboron, also known as bis-boronic acid (BBA), is a more atom-economical reagent that directly yields the boronic acid.[1][15] While more "green," reactions with BBA can sometimes be lower yielding and the resulting free boronic acid can be more difficult to purify directly from the reaction mixture.[1] For most research applications, the B₂pin₂ route is more reliable and provides a stable intermediate.

Q3: Can I start from 5-chlorooxindole instead of 5-bromooxindole?

Yes, but it is more challenging. The first step in the catalytic cycle is the oxidative addition of the aryl halide to the palladium center. The reactivity for this step follows the order I > Br > Cl.[16] While aryl bromides are standard, coupling aryl chlorides requires a more active catalytic system. This typically involves using more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) instead of dppf and potentially higher catalyst loading or temperatures.[3]

Q4: Is it necessary to hydrolyze the pinacol ester to the free boronic acid before using it in a subsequent Suzuki coupling?

Generally, no. Pinacol boronate esters are competent coupling partners in most Suzuki-Miyaura reactions.[2][5] The reaction conditions, particularly the presence of a base and often water as a co-solvent, facilitate the in-situ hydrolysis or activation of the ester for the transmetalation step. Using the stable, purified pinacol ester directly is often the preferred and more robust method.

Reaction Parameter Summary

ParameterRecommended ConditionRationale & Impact on Yield/Purity
Halide Precursor 5-BromooxindoleGood balance of reactivity and stability. Iodides are more reactive but less stable; chlorides are less reactive and require more active catalysts.[16]
Borylating Agent Bis(pinacolato)diboron (B₂pin₂)Forms a stable, easily purified pinacol ester intermediate, improving final product purity.[1][2]
Catalyst PdCl₂(dppf) or similar Pd(II) precatalystEffective and commonly used. Requires inert conditions to maintain activity. Low catalyst loading minimizes contamination.
Base Potassium Acetate (KOAc)Weak base that is crucial for the catalytic cycle but minimizes the homocoupling side reaction seen with stronger bases.[2][4]
Solvent Anhydrous 1,4-Dioxane or DMFPolar aprotic solvents that facilitate the reaction. Must be anhydrous to prevent catalyst deactivation and protodeboronation.[4]
Atmosphere Inert (Argon or Nitrogen)Protects the active Pd(0) catalyst from oxidation, which is a primary cause of reaction failure.
Temperature 80 - 100 °CProvides sufficient thermal energy for the reaction. Higher temperatures can increase rates of side reactions like homocoupling.

References

  • Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers.
  • CN102558017A. Method for preparing 5-bromoindole.
  • Beilstein Archives. Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. [Link]

  • CN105622481A. Process for efficient synthesis of 5-bromoindole.
  • Wang, L., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

  • Molander, G. A., et al. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters. [Link]

  • PubMed. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (2015). [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Anderson, K. W., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Lebleu, T., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry. [Link]

  • Soares, J. X., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • WO2005019229A1. Process for purification of boronic acid and its derivatives.
  • ResearchGate. Suzuki reaction with different boronic acids. (2015). [Link]

  • Chemical Communications (RSC Publishing). Palladium-mediated borylation of pentafluorosulfanyl functionalized compounds: the crucial role of metal fluorido complexes. (2015). [Link]

  • Molander, G. A., et al. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron. [Link]

  • ResearchGate. Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. (2007). [Link]

  • Baudoin, O., et al. (2002). Application of the Palladium-Catalyzed Borylation/Suzuki Coupling (BSC) Reaction to the Synthesis of Biologically Active Biaryl Lactams. The Journal of Organic Chemistry. [Link]

  • Wang, B., et al. (2006). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Letters in Organic Chemistry. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • Reddit. Purification of boronic acids?. (2017). [Link]

  • Drug Discovery & Development. Simple Synthesis Method Yields Boronic Acid-Based Drugs. (2017). [Link]

  • MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. (2021). [Link]

  • ResearchGate. Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. (2008). [Link]

  • Soares, J. X., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • J&K Scientific. 2-Oxoindoline-5-boronic acid pinacol ester, 97%. [Link]

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Technical Support Center: Managing Boronic Acid Anhydride (Boroxine) Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the formation and handling of boronic acid anhydrides, commonly known as boroxines. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you in your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What is a boroxine, and why does my boronic acid form one?

A: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, which is the cyclic trimer anhydride of a boronic acid.[1][2] The formation of a boroxine is a reversible dehydration reaction where three molecules of a boronic acid condense, releasing three molecules of water.[1][3]

This equilibrium is a natural characteristic of boronic acids and is often the reason why a pure, crystalline boronic acid may become oily or sticky over time, especially with improper storage.[4] The reaction is entropically driven due to the release of water molecules.[3][5][6]

Q2: How can I tell if my boronic acid has formed a boroxine?

A: Several indicators can suggest boroxine formation:

  • Physical Appearance: The most obvious sign is a change in the physical state of your boronic acid. A crystalline solid may become a waxy solid, an oil, or a sticky gum.[4]

  • Spectroscopic Analysis:

    • ¹¹B NMR Spectroscopy: This is a highly effective technique. Boroxines typically resonate slightly downfield (around δ 33 ppm) compared to their corresponding boronic acids.[7]

    • ¹H NMR Spectroscopy: The signals for the protons on the organic substituent will differ between the boronic acid and the boroxine. In some cases, you may see a mixture of both species in solution.[3][5]

    • IR Spectroscopy: The vibrational characteristics of the B-O bonds can be used to distinguish between boronic acids and boroxines.[8]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to identify and characterize boronic acids and their boroxine forms.[9]

Q3: Is a boronic acid that has formed a boroxine still usable in my reaction?

A: In many cases, yes. For reactions like the Suzuki-Miyaura coupling, the boroxine is often in equilibrium with the active boronic acid species in the reaction mixture, especially when water is present as a solvent or co-solvent.[4][10] However, the presence of the boroxine can affect the stoichiometry of your reaction if not accounted for, potentially leading to lower yields. It is crucial to assess the purity to ensure accurate reagent measurement.[4]

Q4: What factors influence the equilibrium between a boronic acid and its boroxine?

A: The position of the equilibrium is dynamic and influenced by several factors:

  • Water Content: This is the most critical factor. The addition of water will shift the equilibrium back towards the boronic acid, while the removal of water (e.g., through azeotropic distillation or drying agents) will favor boroxine formation.[1][3][11][12]

  • Solvent: The solvent's ability to act as a hydrogen-bond acceptor can significantly affect the equilibrium.[11][12] For instance, the equilibrium constant for boroxine formation is much lower in THF-d8 compared to CDCl3.[3]

  • Temperature: Boroxine formation is an entropically driven process, so it is generally favored at higher temperatures.[3][6]

  • Electronic Effects: Electron-donating groups on the organic substituent tend to favor boroxine formation, while electron-withdrawing groups favor the boronic acid form.[3][5][6][13]

  • pH: The pH of the medium influences the speciation of the boronic acid, which can in turn affect the equilibrium.[14][15]

Q5: How should I store my boronic acids to minimize boroxine formation?

A: Proper storage is key to maintaining the integrity of your boronic acids:

  • Inert Atmosphere: Store boronic acids under an inert atmosphere, such as argon or nitrogen, to protect them from atmospheric moisture.[4]

  • Low Temperature: For long-term storage, keeping the boronic acid in a freezer at -20°C or below is recommended.[4]

  • Tightly Sealed Containers: Ensure the container is tightly sealed to prevent moisture ingress.[4][16]

II. Troubleshooting Guide

Problem 1: Low or Inconsistent Yields in Suzuki-Miyaura Coupling

Possible Cause: Inaccurate quantification of the active boronic acid due to the presence of boroxine.

Troubleshooting Steps:

  • Assess Boroxine Content: If possible, use ¹H or ¹¹B NMR to estimate the ratio of boronic acid to boroxine in your starting material.

  • Revert to Boronic Acid: If significant boroxine is present, consider converting it back to the boronic acid before use (see Protocol 1).

  • In Situ Hydrolysis: Add a small, controlled amount of water to your reaction mixture. This can help shift the equilibrium back to the boronic acid form.[14] However, be mindful that excess water can promote side reactions like protodeboronation.[4][14]

  • Use Protected Boronic Acid Derivatives: For particularly unstable boronic acids, consider using more stable derivatives like MIDA boronates or trifluoroborate salts, which can provide a slow release of the boronic acid under the reaction conditions.[4][14][17]

Problem 2: Solubility Issues with the Boronic Acid Reagent

Possible Cause: The formation of the less polar boroxine may alter the solubility profile of your reagent.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of your reagent in various solvents suitable for your reaction.

  • Revert to Boronic Acid: Convert the boroxine back to the more polar boronic acid, which may have better solubility in your desired solvent system (see Protocol 1).

  • Add a Co-solvent: The addition of a small amount of a polar co-solvent, such as water or an alcohol, can help to both dissolve the reagent and shift the equilibrium towards the boronic acid.

Problem 3: Protodeboronation as a Major Side Product

Possible Cause: While not directly caused by boroxine formation, the conditions used to manage boroxines (e.g., addition of water) can sometimes exacerbate protodeboronation, especially under harsh basic conditions or at elevated temperatures.[4][14]

Troubleshooting Steps:

  • Anhydrous Conditions: If your system is sensitive to protodeboronation, strive for anhydrous conditions and use a boronic acid of high purity.[14]

  • Milder Base: Switch to a weaker or non-aqueous base, such as Cs₂CO₃ or KF.[14]

  • Lower Reaction Temperature: If possible, reduce the reaction temperature to minimize the rate of protodeboronation.[14]

  • Protected Boronic Acids: Employ MIDA boronates or trifluoroborate salts to maintain a low concentration of the active boronic acid, thereby reducing the likelihood of side reactions.[14][17]

III. Experimental Protocols & Data

Protocol 1: Regeneration of Boronic Acid from Boroxine

This protocol describes a general method to hydrolyze a boroxine back to its corresponding boronic acid.

Materials:

  • Boronic acid sample containing boroxine

  • A suitable organic solvent in which the boronic acid is soluble (e.g., diethyl ether, ethyl acetate)

  • Deionized water

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the boronic acid/boroxine sample in a suitable organic solvent.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with deionized water. The water will hydrolyze the boroxine to the boronic acid. Repeat the wash 2-3 times.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the resulting solid boronic acid under high vacuum to remove any residual solvent and water.

  • Characterization: Confirm the conversion and purity of the boronic acid using an appropriate analytical technique such as NMR spectroscopy.

Protocol 2: Setting up a Suzuki-Miyaura Coupling with a Boronic Acid/Boroxine Mixture

This protocol provides a general workflow for using a boronic acid that may contain its boroxine in a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl/vinyl halide

  • Boronic acid/boroxine mixture

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., dioxane, toluene, DMF), potentially with a small amount of water

Procedure:

  • Reaction Setup: To a dry reaction flask under an inert atmosphere (argon or nitrogen), add the aryl/vinyl halide, palladium catalyst, ligand (if necessary), and base.

  • Solvent Addition: Add the degassed organic solvent, followed by a controlled amount of degassed water (e.g., a 10:1 or 5:1 solvent-to-water ratio is a common starting point).[4]

  • Boronic Acid Addition: Add the boronic acid/boroxine mixture to the reaction flask.

  • Reaction Execution: Heat the reaction mixture to the desired temperature and monitor its progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.[14]

Data Summary: Factors Influencing Boroxine Formation
FactorEffect on EquilibriumRationale
Addition of Water Shifts towards Boronic AcidLe Chatelier's principle; water is a product of boroxine formation.[3][11]
Removal of Water Shifts towards BoroxineDrives the dehydration reaction forward.[1]
Increased Temperature Shifts towards BoroxineEntropically driven process due to the release of water.[3][6]
Electron-Donating Groups Shifts towards BoroxineStabilizes the boroxine structure.[3][5][6][13]
Electron-Withdrawing Groups Shifts towards Boronic AcidIncreases the Lewis acidity of the boron, making it more susceptible to hydrolysis.[6]
Non-polar, Aprotic Solvents (e.g., CDCl₃) Shifts towards BoroxineLess favorable solvation of the polar boronic acid.[3]
Polar, H-bond Accepting Solvents (e.g., THF, DMSO) Shifts towards Boronic AcidFavorable solvation of the boronic acid through hydrogen bonding.[11][12]

IV. Visual Guides

Boronic_Acid_Boroxine_Equilibrium cluster_0 Boronic Acid Monomer cluster_1 Boroxine Trimer 3 R-B(OH)2 3 R-B(OH)2 Boroxine R3B3O3 3 R-B(OH)2->Boroxine + 3 H2O Boroxine->3 R-B(OH)2 - 3 H2O

Caption: The reversible equilibrium between three boronic acid molecules and one boroxine molecule.

Troubleshooting_Workflow Start Suspected Boroxine Formation (e.g., low yield, sticky solid) Characterize Characterize Sample (NMR, Physical Appearance) Start->Characterize IsBoroxine Significant Boroxine Present? Characterize->IsBoroxine UseDirectly Proceed with Reaction (Account for MW change) IsBoroxine->UseDirectly No Revert Revert to Boronic Acid (See Protocol 1) IsBoroxine->Revert Yes InSitu In Situ Hydrolysis (Add controlled H2O to reaction) IsBoroxine->InSitu Yes Protected Consider Protected Boronic Acid (MIDA, Trifluoroborate) IsBoroxine->Protected Yes (for unstable BAs) End Optimized Reaction UseDirectly->End Revert->End InSitu->End Protected->End

Caption: A decision-making workflow for handling suspected boroxine formation in experiments.

V. References

  • Benchchem. (n.d.). Troubleshooting guide for failed isobutylboronic acid reactions. Retrieved from Benchchem.

  • Iovine, P. M., & Korich, A. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Dalton Transactions, 39(7), 1423–1431.

  • Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 57(5), 787-790.

  • ResearchGate. (n.d.). Boroxine formation reaction mechanism as calculated by DFT. Retrieved from ResearchGate.

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid. Retrieved from Benchchem.

  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles, 57(5), 787-790.

  • American Chemical Society. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society.

  • Rainier, J. D., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.

  • University of Edinburgh Research Explorer. (2025). The Boroxine–Boronic Acid Equilibrium.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. In New Trends in Cross-Coupling: Theory and Applications (pp. 322-354). Royal Society of Chemistry.

  • Combi-Blocks. (2024). Safety Data Sheet.

  • American Chemical Society. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society.

  • MDPI. (n.d.). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers.

  • MDPI. (n.d.). Novel Discotic Boroxines: Synthesis and Mesomorphic Properties.

  • Tokunaga, Y. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society Reviews, 42(10), 4007-4017.

  • ResearchGate. (n.d.). Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from ResearchGate.

  • Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(22), 6716–6717.

  • Lennox, A., & Lloyd-Jones, G. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling: Theory and Applications (pp. 322-354). Royal Society of Chemistry.

  • Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198.

  • ACS Publications. (n.d.). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks.

  • ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. Retrieved from ResearchGate.

  • ACS Publications. (2022). Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds. Journal of Natural Products, 85(5), 1353-1359.

  • National Institutes of Health. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions.

  • Benchchem. (n.d.). A Comparative Guide to the 11B NMR Spectroscopy of Boroxine Derivatives.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • ResearchGate. (n.d.). Effect of temperature on boric acid dissociation as function of pH. Retrieved from ResearchGate.

  • Carvalho, A. P., & Bernardes, G. J. L. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(15), 4068-4091.

  • Reddit. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group.

  • RSC Publishing. (n.d.). 17O NMR studies of boronic acids and their derivatives.

  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (n.d.). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION.

  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.

  • The Chemistry of Building Blocks. (n.d.). Understanding Boronic Acid Functionality.

  • Combi-Blocks. (n.d.). Combi-Blocks.

  • ResearchGate. (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing.

  • National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts.

  • MDPI. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers.

  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.

Sources

Catalyst and ligand selection for efficient coupling with (2-Oxoindolin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The Suzuki-Miyaura cross-coupling reaction offers a powerful method for C-C bond formation, enabling the derivatization of this important heterocycle.[1] Specifically, coupling (2-Oxoindolin-5-yl)boronic acid with various aryl or heteroaryl halides allows for the synthesis of diverse compound libraries crucial for drug discovery.

However, the unique electronic properties and the presence of a free N-H group in the oxindole ring introduce specific challenges not encountered with simpler arylboronic acids.[2] This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help researchers overcome common hurdles and achieve efficient and reproducible couplings.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the catalytic cycle is essential for effective troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Issues such as low yield or no reaction can often be traced back to a bottleneck in one of these stages.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L)₂ OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Ar_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar_Ar ArBOH2 (2-Oxoindolin-5-yl)B(OH)₂ Base Base (e.g., K₃PO₄) Borate [(2-Oxoindolin-5-yl)B(OH)₃]⁻ Base->Borate Activation Borate->Transmetal RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product

Sources

Technical Support Center: Aqueous Workup Procedures for Boron Impurity Removal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of reaction mixtures containing boron-based impurities. Boron reagents are indispensable in modern organic synthesis, from Suzuki-Miyaura couplings using boronic acids to stereoselective reductions with borohydrides. However, the removal of residual boron-containing species, such as boric acid, boronic acids, and their esters, from the final product is a frequent and often non-trivial challenge.

This guide provides field-proven insights and detailed protocols in a direct question-and-answer format to help you troubleshoot common issues and streamline your purification workflow. The methodologies described are grounded in fundamental chemical principles to ensure you not only execute the steps but also understand the causality behind them.

Troubleshooting Guide

This section addresses specific, practical problems encountered during post-reaction workup.

Q1: My standard aqueous wash with water or brine is failing to remove the unreacted arylboronic acid from my Suzuki coupling reaction. What is the underlying issue and what is the correct procedure?

This is a common issue stemming from the chemical nature of boronic acids. Arylboronic acids (R-B(OH)₂) are weak Lewis acids with a pKa around 9 and often possess significant organic character, granting them moderate solubility in many organic solvents used for extraction (e.g., ethyl acetate, DCM).[1] A simple neutral water wash is often insufficient to partition these impurities effectively into the aqueous phase.[2]

The Causality: To efficiently move a boronic acid from an organic layer to an aqueous layer, you must increase its hydrophilicity. This is achieved by converting the neutral, trigonal planar boronic acid into its anionic, tetrahedral boronate salt, [R-B(OH)₃]⁻. This ionic species is significantly more water-soluble.[3]

Solution: Basic Aqueous Extraction

The most reliable method is to perform a liquid-liquid extraction with a dilute basic solution.[4][5]

  • Mechanism: The base (e.g., NaOH, K₂CO₃) deprotonates the boronic acid, forming the highly polar boronate salt, which preferentially partitions into the aqueous layer.[3][6]

  • Recommendation: Use a 1-2 M aqueous solution of NaOH or K₂CO₃ for the wash.[4] Perform at least two to three washes, monitoring the removal of the impurity by TLC or LCMS if necessary. Be cautious if your desired product is base-sensitive. In such cases, a milder base like sodium bicarbonate (NaHCO₃) may be attempted, though it may be less effective.

Experimental Protocol 1: Standard Basic Extraction for Boronic Acid Removal
  • Reaction Quench: After the reaction is complete, cool the mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., dioxane, THF), dilute the mixture with a water-immiscible organic solvent like ethyl acetate or toluene.

  • First Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aq. NaOH.

  • Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 3-4) one or two more times with fresh 1 M aq. NaOH.

  • Neutralization & Brine Wash: Wash the organic layer with water, followed by a saturated brine solution to remove residual base and dissolved water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Q2: I performed a reduction using sodium borohydride (NaBH₄), quenched with acid, and now I'm struggling to remove the resulting boric acid (B(OH)₃). It seems to be soluble in everything.

This is a classic purification problem. After a NaBH₄ reduction is quenched, especially with acid, the boron is converted into boric acid. Boric acid is highly polar and water-soluble, but it can also be co-extracted or co-precipitated with polar organic products, making separation difficult. Furthermore, if diols are present in the molecule, stable borate esters can form, complicating the workup.[7]

The Causality: The most effective strategy for removing boric acid is not extraction but volatilization. Boric acid reacts with alcohols, most commonly methanol, to form the corresponding trialkyl borate ester. Trimethyl borate, B(OCH₃)₃, is a highly volatile liquid (boiling point: 68-69 °C) that can be easily removed under reduced pressure.[8]

Solution: Azeotropic Removal as Trimethyl Borate

This procedure involves repeatedly adding methanol to the crude product and evaporating it on a rotary evaporator.[4][9]

Experimental Protocol 2: Volatilization of Boric Acid as Trimethyl Borate
  • Initial Concentration: After the initial aqueous workup, concentrate your crude product to remove the bulk of the organic solvent.

  • Methanol Addition: To the crude residue, add a volume of methanol sufficient to fully dissolve the material (e.g., 10-20 mL for a 1 g scale reaction).

  • Evaporation: Concentrate the mixture to dryness using a rotary evaporator. A slightly elevated bath temperature (40 °C) can facilitate the process.

  • Repeat: Repeat the methanol addition and evaporation cycle (steps 2-3) at least three to five times. This drives the equilibrium towards the formation of the volatile trimethyl borate, ensuring complete removal.[9]

  • Final Drying: After the final evaporation, place the flask under high vacuum to remove any lingering traces of methanol and trimethyl borate.

Q3: My product is base-sensitive, and I'm observing significant protodeboronation of my starting boronic acid during the basic workup. How can I remove the boronic acid impurity under milder conditions?

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, particularly with electron-rich or certain heterocyclic boronic acids.[10] It is often accelerated by strong bases and the presence of water.[10]

The Causality: The goal is to find a method that selectively complexes with the boronic acid's diol functionality without requiring a high pH. Certain polyols, especially those with cis-1,2-diol or 1,3-diol motifs, readily form stable, five- or six-membered cyclic boronate esters under near-neutral conditions.[11][12] This complexation dramatically increases the polarity and water solubility of the boron species, facilitating its extraction into the aqueous phase.

Solution: Diol-Based Extractive Workup

Using a phase-transfer extractant like sorbitol or other polyols can effectively pull boronic acids into the aqueous phase without requiring a strongly basic environment.[13]

Experimental Protocol 3: Diol-Based Extractive Workup
  • Initial Workup: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.

  • Prepare Diol Solution: Prepare a 10% (w/v) aqueous solution of a suitable diol, such as D-sorbitol.

  • Diol Extraction: Wash the organic layer with the 10% D-sorbitol solution. Shake vigorously in a separatory funnel for 1-2 minutes. The boronic acid will complex with the sorbitol and be extracted into the aqueous phase.

  • Repeat: Repeat the extraction with the sorbitol solution two more times.

  • Final Wash: Wash the organic layer with water and then brine to remove any residual sorbitol.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions about boron removal strategies.

Q1: What are the primary strategies for removing boron-containing impurities via aqueous workup?

There are three main principles that can be exploited:

  • Ionization: Increasing the pH of the aqueous phase deprotonates boronic acids to form water-soluble boronate salts (R-B(OH)₃⁻), which are easily extracted.[3][4] This is the most common method.

  • Complexation: Adding a multidentate Lewis base, typically a polyol like sorbitol or a diol, to the aqueous phase forms a stable, highly polar boronate ester complex, which can then be washed out.[7][13]

  • Volatilization: Converting boric acid or boronic acids into their volatile methyl esters (e.g., trimethyl borate) allows for their removal by evaporation with methanol.[8]

Q2: My product is an amine. Will the basic wash cause my product to partition into the aqueous layer as well?

This is a valid concern. If you are using a strong base like 1 M NaOH, it will deprotonate the boronic acid but will likely keep a basic amine in its neutral, freebase form, which should remain in the organic layer. However, if your product is acidic (e.g., a phenol or carboxylic acid), it will also be deprotonated and extracted into the basic aqueous layer along with the boronate impurity.[4] In such cases, an acid/base extraction procedure is required, where the aqueous layer is re-acidified to re-protonate and recover the product.

Q3: Are there non-extractive methods for removing boronic acids?

Yes, several alternative methods exist that can be highly effective, especially when extraction proves difficult:

  • Scavenger Resins: Solid-supported scavengers, such as polystyrene resins functionalized with diethanolamine (DEAM-PS) or diol groups, can selectively bind to boronic acids. The crude reaction mixture is simply stirred or passed through a cartridge containing the resin, which is then filtered off.[5][14]

  • Precipitation/Derivatization: Boronic acids can be derivatized to form easily separable solids. A common method is the addition of diethanolamine, which often forms a crystalline adduct that precipitates from nonpolar organic solvents and can be removed by filtration.[10][13]

  • Chromatography: While often a last resort, column chromatography on silica gel can be used. However, boronic acids are known to streak on silica. Modifying the eluent with a small amount of acid (e.g., acetic acid) or using specialized media like diol-functionalized silica can improve separation.[15][16]

Q4: How do I choose the best boron removal strategy for my specific reaction?

The optimal strategy depends on the properties of your desired product and the nature of the boron impurity. The flowchart below provides a general decision-making framework.

Caption: Decision tree for selecting an appropriate boron impurity removal strategy.

Comparative Summary of Techniques

The table below summarizes the primary aqueous workup strategies for easy comparison.

Technique Underlying Principle Primary Application Advantages Disadvantages
Basic Wash Ionization of boronic acid to form a water-soluble boronate salt.[3]Removal of unreacted boronic acids (e.g., after Suzuki coupling).Simple, inexpensive, highly effective, and widely applicable.[4]Not suitable for base-labile compounds; can cause emulsions.
Diol Complexation Formation of a stable, polar, cyclic boronate ester with a polyol.[11]Removal of boronic acids when product is base-sensitive.Works under mild/neutral pH; highly selective for boron species.[13]Requires an additional reagent (diol); may be less efficient than a strong base wash.
Methanol Volatilization Formation of volatile trimethyl borate via esterification.[8]Removal of boric acid (e.g., after NaBH₄ reduction).Extremely effective for boric acid; leaves no reagent residue.[9]Requires multiple evaporations; less effective for bulky, sterically hindered boronic acids.

References

  • ResearchGate. (2013). How to remove boron from a boron complex of catechol (i.e. catecholaborane) and diol type compounds?

  • Reddit. (2017). Purification of boronic acids?

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?

  • Journal of Chemical Technology & Biotechnology. (2014). Effect of phase modifiers on boron removal by solvent extraction using 1,3 diolic compounds.

  • Benchchem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?

  • Google Patents. (2005). Process for purification of boronic acid and its derivatives.

  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help!

  • Google Patents. (1976). Process for recovering boric acid.

  • ResearchGate. (2014). How do I separate water soluble organic compound from boric acid and sodium bromide mixture?

  • SiliCycle. (n.d.). Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.

  • Reddit. (2023). Boronic acids being gooey.

  • ACS Applied Materials & Interfaces. (2014). Monodisperse Boronate Polymeric Particles Synthesized by a Precipitation Polymerization Strategy.

  • National Institutes of Health. (2025). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis.

  • PubMed. (2005). Precipitation recovery of boron from wastewater by hydrothermal mineralization.

  • Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.

  • University of Rochester, Department of Chemistry. (n.d.). Workup Tricks: Reagents.

  • Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.

  • Google Patents. (1975). Method of removing boric acid and boric acid salts from aqueous magnesium chloride solutions.

  • ResearchGate. (2025). Boron Isotope Fractionation in Liquid Chromatography with Boron-Specific Resins as Column Packing Material.

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.

  • Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters.

  • PubMed. (2008). Boron removal from aqueous solutions by ion-exchange resin: column sorption-elution studies.

  • UI Scholars Hub. (n.d.). REMOVAL TECHNIQUES OF BORON.

  • Research@WUR. (2015). New applications of the interaction between diols and boronic acids.

  • Journal of Petroleum Technology. (2014). A Comparison of Methods for Boron Removal From Flowback and Produced Waters.

  • Watch Water. (n.d.). Boron Removal.

  • MDPI. (2023). Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review.

  • Wikipedia. (n.d.). Boronic acid.

  • Google Patents. (1980). Two-step process for removing boron compounds from aqueous solutions of magnesium chloride.

  • UltraFacility Portal. (n.d.). Boron Removal from High-purity Water by Selective Ion Exchange.

  • Puritech. (n.d.). Water Treatment - Boron Removal.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?

  • ACS Omega. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation.

  • ResearchGate. (2015). Boronate Affinity Chromatography.

  • YouTube. (2017). Elemental Extractions 5: Boron Part 1.

  • Semantic Scholar. (1998). ION EXCHANGE CHROMATOGRAPHIC SEPARATION AND MS ANALYSIS OF ISOTOPES OF BORON.

  • Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.

  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

Sources

Technical Support Center: Managing Poor Solubility of (2-Oxoindolin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of (2-Oxoindolin-5-yl)boronic acid in their reaction setups. As a molecule of significant interest in medicinal chemistry, its effective use is paramount. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with (2-Oxoindolin-5-yl)boronic acid is sluggish or failing. I suspect poor solubility is the issue. What are the first steps to diagnose this?

A1: Your suspicion is likely correct. (2-Oxoindolin-5-yl)boronic acid possesses both a polar oxindole ring system and a boronic acid moiety, leading to complex solubility behavior. The presence of both hydrogen bond donors and acceptors can lead to strong intermolecular interactions and poor dissolution in common non-polar organic solvents.

Initial Diagnostic Workflow:

  • Visual Inspection: Observe the reaction mixture. Do you see solid particulate matter that does not dissolve upon stirring or gentle heating? This is the most direct evidence of poor solubility.

  • Solubility Test: Before running the full reaction, perform a small-scale solubility test. Add a few milligrams of the boronic acid to your chosen solvent system at the intended reaction temperature. This will confirm if the issue is solubility rather than catalyst deactivation or other problems.

  • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress. If the starting material is consumed very slowly or not at all, and no product is formed, poor solubility is a primary suspect, preventing the reagent from participating in the catalytic cycle.[1]

Q2: What solvent systems are recommended to improve the solubility of (2-Oxoindolin-5-yl)boronic acid in a Suzuki-Miyaura coupling reaction?

A2: The key is to use a solvent system that can disrupt the intermolecular forces of the solid boronic acid while being compatible with the palladium catalyst and base. A single solvent is often insufficient.

Recommended Solvent Systems:

  • Polar Aprotic Solvents with Water: A mixture of a polar aprotic solvent with a small amount of water is often the most effective starting point. The organic solvent helps to solubilize the organic components of the reaction, while water can aid in dissolving the inorganic base and the boronic acid itself.[1][2]

    • Dioxane/H₂O (e.g., 4:1 or 5:1 ratio): A classic and often successful choice for Suzuki couplings.[1]

    • THF/H₂O: Another excellent option, though THF is more volatile.

    • DMF/H₂O: Can be very effective at dissolving polar substrates, but be mindful of potential side reactions at high temperatures.[2]

  • Ethers: Linear or cyclic ethers are generally good solvents for boronic acids.[3][4] Dipropyl ether has shown good solubility for phenylboronic acid.[3][4]

  • Ketones: Acetone can also be a suitable solvent or co-solvent.[3][4]

The following table summarizes common solvent choices for Suzuki-Miyaura reactions and their relevant properties.

Solvent SystemTypical Ratio (Organic:Water)Boiling Point (°C)Polarity (Dielectric Constant)Notes
Dioxane/Water4:1 to 10:1~101 (azeotrope)Varies with ratioExcellent general-purpose system for Suzuki reactions.
THF/Water4:1 to 10:1~66 (THF)Varies with ratioGood choice, but lower boiling point may limit reaction temperature.
DMF/Water4:1 to 10:1~153 (DMF)Varies with ratioHigh boiling point allows for higher reaction temperatures; can be beneficial for challenging substrates.
Toluene/WaterBiphasic~111 (Toluene)N/AOften used with a phase-transfer catalyst.
Q3: I'm using a dioxane/water system, but solubility is still poor. What other adjustments can I make?

A3: If a standard co-solvent system isn't sufficient, you can employ several other techniques, often in combination.

Advanced Troubleshooting Strategies:

  • Increase Temperature: Raising the reaction temperature can significantly improve the solubility of most compounds.[1][5] Ensure your solvent choice and sealed reaction vessel can accommodate the higher temperature.

  • Modify the Base: The choice and form of the base are critical.

    • Aqueous Base: Using an aqueous solution of a base like K₃PO₄ or K₂CO₃ can improve the solubility of the boronic acid by forming the more soluble boronate salt in situ.[1]

    • Finely Powdered Base: If using a solid base, ensure it is finely powdered to maximize its surface area and dissolution rate.[1]

  • Use a Phase-Transfer Catalyst (PTC): In biphasic systems (e.g., Toluene/Water), a PTC like tetrabutylammonium bromide (TBAB) can shuttle the boronate salt from the aqueous phase to the organic phase where the catalyst resides.[5][6]

  • Sonication: The use of an ultrasonic bath can help break up solid aggregates and enhance dissolution through mechanical agitation.[5] This is particularly useful during the initial setup of the reaction.

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start -> q1; q1 -> sol_test [label="Yes"]; q1 -> failure [label="No\n(Investigate other issues)"]; sol_test -> q2; q2 -> solvent_change [label="Yes"]; q2 -> success [label="No"]; solvent_change -> q3; q3 -> success [label="Yes"]; q3 -> advanced_methods [label="No"]; advanced_methods -> success; } caption [label="Decision workflow for troubleshooting poor solubility.", fontsize=10];

Q4: Can changing the pH of the reaction mixture improve the solubility of (2-Oxoindolin-5-yl)boronic acid?

A4: Yes, modifying the pH is a powerful tool for altering the solubility of boronic acids. Boronic acids are Lewis acids that can accept a hydroxide ion to form a tetrahedral boronate species. This negatively charged boronate is generally more soluble in aqueous media than the neutral trigonal boronic acid.[7]

  • Mechanism of pH-Dependent Solubility: At higher pH (basic conditions), the equilibrium shifts towards the formation of the more soluble boronate anion. This is precisely why bases are essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle and also aid in solubilizing the boronic acid.[8]

  • Practical Application: Using a moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) in an aqueous co-solvent system serves the dual purpose of activating the boronic acid for transmetalation and increasing its concentration in the solution phase.[1] Be cautious with very strong bases, as they can sometimes promote side reactions like protodeboronation.[1]

Q5: Could converting (2-Oxoindolin-5-yl)boronic acid to a boronate ester help with solubility issues?

A5: This is an excellent strategy, particularly if you are working in predominantly organic, non-aqueous conditions. While it may seem counterintuitive to make the molecule less polar, converting the boronic acid to a boronate ester, such as a pinacol ester, can disrupt the strong hydrogen bonding network present in the solid-state acid. This often leads to significantly better solubility in common organic solvents like THF, dioxane, and toluene.[4]

Considerations for Using Boronate Esters:

  • Increased Stability: Boronate esters are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[1]

  • Reaction Conditions: While some boronate esters can participate directly in the catalytic cycle, many Suzuki reactions with boronate esters still require basic, often aqueous, conditions to hydrolyze the ester back to the active boronic acid/boronate species in situ.[9]

  • Anhydrous Conditions: For highly sensitive substrates, using a boronate ester with a non-aqueous base like potassium trimethylsilanolate (TMSOK) can be an effective, though more specialized, approach.[1]

dot digraph "Reagent_Choice_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

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start -> boronic_acid; start -> boronate_ester;

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organic_conditions -> disadvantage2 [style=dashed]; disadvantage2 [label="Challenge: May require in-situ hydrolysis to the active boronate.", color="#EA4335", fontcolor="#EA4335"]; } caption [label="Reagent choice based on reaction conditions.", fontsize=10];

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with an Aqueous Co-Solvent System

This protocol is a robust starting point for coupling (2-Oxoindolin-5-yl)boronic acid with an aryl halide.

Materials:

  • (2-Oxoindolin-5-yl)boronic acid (1.2 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., Dioxane/H₂O 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide, (2-Oxoindolin-5-yl)boronic acid, and the base.

  • Degassing: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes. This is crucial to prevent oxidation of the palladium catalyst.[1]

  • Solvent Addition: Add the degassed dioxane/water mixture via syringe. The concentration should typically be between 0.1-0.2 M relative to the limiting reagent.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Using a Boronate Ester in a Predominantly Organic System

This protocol is adapted for situations where the pinacol ester of (2-Oxoindolin-5-yl)boronic acid is used to enhance solubility in organic solvents.

Materials:

  • (2-Oxoindolin-5-yl)boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a ligand like SPhos or XPhos, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., Toluene or THF)

  • Small amount of degassed water (optional, but can accelerate the reaction)

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide, the boronate ester, the base, and the ligand (if using a separate ligand).

  • Degassing: Seal the flask and purge with an inert gas for 15-20 minutes.

  • Solvent Addition: Add the degassed organic solvent, followed by the small amount of water if desired.

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1.

References

  • Grzegorz Hreczycho, Anna M. Maj, and Bogdan Marciniec. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

  • Grzegorz Hreczycho, Anna M. Maj, and Bogdan Marciniec. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • Grzegorz Hreczycho, Anna M. Maj, and Bogdan Marciniec. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4564–4570. [Link]

  • Yan, J. (2009). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • D. G. Hall (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Various Authors. (2025). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. ResearchGate. [Link]

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Various Authors. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. [Link]

  • Various Authors. (2021). How will you increase the solubility of organic compounds in water?. Quora. [Link]

  • Various Authors. (2024). Solubility enhancement techniques. Pro-Drug. [Link]

  • Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2020963118. [Link]

  • Various Authors. (n.d.). Solubility Enhancement Methods. IJIRT. [Link]

  • Koubek, J., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of Organic Chemistry, 78(10), 4949–4958. [Link]

  • Various Authors. (n.d.). Polarity and Solubility of Organic Compounds. Infinix. [Link]

  • Neto, B. A. D., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 21(11), 1465. [Link]

  • Wang, L., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(7), 8292–8298. [Link]

  • Various Authors. (2025). Suzuki–Miyaura Cross-Coupling under Solvent-Free Conditions. ResearchGate. [Link]

  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Various Authors. (2025). Problems with Suzuki coupling. Reddit. [Link]

  • Various Authors. (n.d.). Suzuki reaction with different boronic acids. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]

  • J&K Scientific. (n.d.). 2-Oxoindoline-5-boronic acid pinacol ester, 97%. J&K Scientific. [Link]

  • Various Authors. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Various Authors. (2025). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. ResearchGate. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of (2-Oxoindolin-yl)boronic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and clinical candidates. Its rigid, planar structure provides a valuable template for presenting pharmacophoric elements in a defined three-dimensional space. Consequently, methods to elaborate this core are of paramount importance to drug development professionals. Boronic acids, with their stability, low toxicity, and versatile reactivity in cross-coupling reactions, serve as critical building blocks for this purpose.[1][2][3]

This guide provides an in-depth comparison of the chemical reactivity of (2-Oxoindolin-5-yl)boronic acid against its structural isomers (4-, 6-, and 7-isomers). Understanding the nuanced differences in their reactivity profiles is crucial for designing efficient synthetic routes and optimizing reaction conditions, ultimately accelerating the discovery of new therapeutics. We will explore the underlying electronic and steric factors that govern their performance in key transformations and provide field-tested experimental protocols.

Theoretical Framework: Understanding Isomeric Reactivity

The reactivity of an arylboronic acid in a catalytic cycle, such as the Suzuki-Miyaura coupling, is governed by a delicate interplay of electronic and steric effects.[4][5] The position of the boronic acid group on the 2-oxoindoline ring system dramatically alters both of these factors.

Electronic Effects: The 2-oxoindoline core contains an electron-withdrawing amide group. This group's influence on the boronic acid's reactivity depends on its relative position:

  • (2-Oxoindolin-5-yl)boronic acid: The boronic acid is in a para-like position relative to the electron-donating nitrogen atom and a meta-like position to the electron-withdrawing carbonyl group. This leads to a relatively electron-rich and reactive boronic acid.

  • (2-Oxoindolin-6-yl)boronic acid: The boronic acid is meta-like to the nitrogen and para-like to the carbonyl. This positioning makes the boron center more electron-deficient compared to the 5-isomer, which can influence the rate-determining transmetalation step.[3]

  • (2-Oxoindolin-4-yl) & (7-yl)boronic acids: These isomers experience significant inductive effects from the proximal amide functionality.

Steric Effects: Steric hindrance around the carbon-boron bond can impede the approach of the bulky palladium catalyst complex, slowing down the crucial transmetalation step in cross-coupling reactions.

  • 5- and 6-Isomers: These isomers are relatively unhindered, allowing for efficient access to the boron center.

  • 4- and 7-Isomers: These are ortho-substituted isomers. The proximity of the fused ring system creates significant steric bulk around the boronic acid group, which is expected to decrease reactivity.

Isomer Structures and Influences

The following diagram illustrates the positions of the boronic acid group and the primary electronic and steric influences at play.

G Isomer5 5-Isomer (para-like to N) Electronics Electronic Effects (Inductive & Resonance) Isomer5->Electronics Electron-Rich Isomer6 6-Isomer (para-like to C=O) Isomer6->Electronics Electron-Deficient Isomer4 4-Isomer (ortho-substituted) Sterics Steric Hindrance Isomer4->Sterics Highly Hindered Isomer7 7-Isomer (ortho-substituted) Isomer7->Sterics Highly Hindered

Caption: Factors influencing the reactivity of 2-oxoindoline boronic acid isomers.

Comparative Reactivity in Cross-Coupling Reactions

The true test of these boronic acids lies in their performance in widely used synthetic transformations.

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most important application for arylboronic acids, enabling the formation of C(sp²)–C(sp²) bonds.[6][7][8] The reactivity trend among the isomers is often pronounced in this reaction.

A typical catalytic cycle involves oxidative addition of an aryl halide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[8] The transmetalation step is highly sensitive to the steric and electronic properties of the boronic acid.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R¹-X) transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl [R²B(OH)₃]⁻ reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² reductive_elim->product boronic_acid R²-B(OH)₂ + Base boronate [R²B(OH)₃]⁻ boronic_acid->boronate boronate->transmetalation Enters Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Based on literature precedent for analogous systems, the expected reactivity order is 5-isomer > 6-isomer >> 7-isomer ≈ 4-isomer . The 5-isomer benefits from favorable electronics and minimal steric hindrance. The 6-isomer is slightly less reactive due to its more electron-deficient nature. The 4- and 7-isomers are significantly less reactive due to severe steric hindrance around the C-B bond, often requiring more forcing conditions, specialized catalysts, or yielding lower conversions.

Table 1: Predicted Performance in a Model Suzuki-Miyaura Reaction

(Reaction: Isomer + 4-Bromoanisole, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C)

IsomerPositionKey FactorsPredicted YieldRequired Reaction Time
(2-Oxoindolin-5-yl)boronic acid 5-Electronically favorable, sterically accessible>90%2-4 h
(2-Oxoindolin-6-yl)boronic acid 6-Electronically less favorable, sterically accessible75-85%6-12 h
(2-Oxoindolin-7-yl)boronic acid 7-Severe steric hindrance<40%>24 h
(2-Oxoindolin-4-yl)boronic acid 4-Severe steric hindrance<40%>24 h

Note: Data are representative estimates based on established principles of reactivity. Actual results may vary.

Chan-Lam Coupling

The copper-catalyzed Chan-Lam coupling is a powerful method for forming C-N and C-O bonds from boronic acids.[9][10][11] This reaction is often performed under milder, aerobic conditions compared to palladium-catalyzed couplings.[9] While also sensitive to sterics and electronics, the mechanism is distinct and may lead to different reactivity trends. The reaction is believed to proceed through a Cu(III) intermediate, and the rate can be influenced by the ease of oxidation and the stability of copper-boron complexes.[12]

Generally, electron-rich boronic acids perform well. Therefore, the (2-Oxoindolin-5-yl)boronic acid is expected to be the most competent coupling partner among the isomers for this transformation as well. Steric hindrance remains a major challenge for the 4- and 7-isomers, often necessitating higher catalyst loadings or elevated temperatures.

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a palladium-catalyzed, copper-mediated reaction that couples thioesters with boronic acids to form ketones.[13][14] This reaction proceeds under neutral, base-free conditions, making it suitable for base-sensitive substrates.[15][16] The role of the copper(I) cocatalyst is to act as a thiophilic Lewis acid, facilitating the key transmetalation step.[15][16] Given the mechanism, the electronic nature of the boronic acid remains a key driver of reactivity, suggesting a similar trend where the 5- and 6-isomers will outperform the sterically encumbered 4- and 7-isomers.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating system for comparing the reactivity of the four isomers under identical conditions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A 1. Weigh Reagents (Isomer, Aryl Bromide, Base) B 2. Add to Reaction Vessel (with stir bar) A->B C 3. Add Catalyst & Ligand B->C D 4. Seal, Evacuate & Backfill (with Argon, 3x) C->D E 5. Add Degassed Solvents (via syringe) D->E F 6. Heat to 90 °C (with vigorous stirring) E->F G 7. Monitor by TLC/LC-MS (at t=1, 4, 12, 24h) F->G H 8. Cool & Quench (with H₂O) G->H I 9. Extract (with EtOAc, 3x) H->I J 10. Dry, Filter & Concentrate I->J K 11. Purify & Analyze (Column Chromatography, NMR) J->K

Caption: Standard experimental workflow for comparative reactivity studies.

Step-by-Step Methodology

Objective: To couple each (2-Oxoindolin-yl)boronic acid isomer with 4-bromoanisole and compare the reaction conversion over time.

Materials:

  • (2-Oxoindolin-4/5/6/7-yl)boronic acid (1.2 equiv, 0.36 mmol)

  • 4-Bromoanisole (1.0 equiv, 0.30 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv, 0.75 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (5 mol%, 0.015 mmol)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Deionized Water (1 mL)

  • Argon (High Purity)

Procedure:

  • Reagent Preparation: To four separate 20 mL scintillation vials equipped with magnetic stir bars, add 4-bromoanisole (56.1 mg, 0.30 mmol), the respective boronic acid isomer (0.36 mmol), and potassium carbonate (103.7 mg, 0.75 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add Pd(dppf)Cl₂ (12.2 mg, 0.015 mmol) to each vial.

  • Atmosphere Inerting (Causality: Expertise): The Pd(0) active catalyst is oxygen-sensitive. Therefore, each vial must be sealed with a PTFE-lined cap, and the headspace purged of oxygen. This is achieved by evacuating the vial under vacuum and backfilling with argon. This cycle is repeated three times to ensure an inert atmosphere.

  • Solvent Addition: The solvent mixture (4:1 Dioxane:Water) must be degassed to remove dissolved oxygen. This is done by sparging with argon for at least 30 minutes prior to use. Add the degassed solvent (5 mL total) to each vial via syringe.

  • Reaction: Place the vials in a preheated aluminum block at 90 °C and stir vigorously.

  • Monitoring (Trustworthiness: Self-Validation): The reaction progress is the key metric. At specified time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by LC-MS to determine the ratio of starting material to product. This provides a kinetic profile for each isomer.

  • Workup: After 24 hours, cool the reactions to room temperature. Dilute with water (15 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude material by column chromatography (silica gel) to isolate the product. Confirm the structure and purity by ¹H NMR and Mass Spectrometry. Calculate the isolated yield for each isomer.

Conclusion and Outlook

The substitution pattern on the 2-oxoindoline ring dictates the reactivity of its boronic acid derivatives in a predictable manner. The (2-Oxoindolin-5-yl)boronic acid isomer consistently emerges as the most reactive and versatile building block due to a favorable combination of electronic properties and steric accessibility. The 6-isomer is a viable, albeit slightly less reactive, alternative. In contrast, the 4- and 7-isomers present significant steric challenges that often require specialized, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or XPhos) and more forcing conditions to achieve acceptable yields.

For researchers in drug development, this guide underscores the importance of isomer selection in synthetic planning. Choosing the 5-isomer can lead to milder conditions, shorter reaction times, and higher yields, streamlining the synthesis of analog libraries. When the 4- or 7-substituted analogs are required, chemists must anticipate challenges and budget time for significant optimization of cross-coupling protocols.

References

  • Liebeskind, L. S., & Srogl, J. (2000). Palladium-Catalyzed, Copper(I)-Mediated Cross-Coupling of Thioorganic Compounds with Boronic Acids under Neutral Conditions: A New, General, and Practical Synthesis of Ketones and Arylalkynes. Journal of the American Chemical Society.

  • Baranczak, A., et al. (2025). Second-Generation Catalyst System for Ag-Mediated Liebeskind–Srogl Coupling of Tetrazine Thioethers with Arylboronic Acids. The Journal of Organic Chemistry.

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.

  • Ghaffari, B., et al. (2019). Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis. National Institutes of Health.

  • Wikipedia contributors. (2023). Liebeskind–Srogl coupling. Wikipedia.

  • Gobeil, F., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.

  • Anonymous. (n.d.). An efficient Pd(0)-catalyzed Cu(I)-mediated desulfitative C-C cross-coupling. Royal Society of Chemistry.

  • Wallace, D. J., & Chen, C. (2006). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Semantic Scholar.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal.

  • Cubinak, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. PubMed.

  • Liu, W., et al. (2025). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. National Institutes of Health.

  • Liu, W., et al. (2025). Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. ChemRxiv.

  • Daugulis, O. (2015). Oxidative Cross-Coupling Processes Inspired by the Chan-Lam Reaction. ResearchGate.

  • Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Organic Chemistry Portal.

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.

  • Molander, G. A., & Brown, A. R. (2012). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.

  • Hocek, M., & Dvorakova, H. (2002). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate.

  • Nguyen, J. Q. (2020). Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. eScholarship.

  • Brooks, W. L. A., & Sumerlin, B. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Semantic Scholar.

  • ChemHelpASAP. (2020). Suzuki cross coupling reaction. YouTube.

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.

  • Dorken, S., et al. (2013). Exploring electronic and steric effects on the insertion and polymerization reactivity of phosphinesulfonato Pd(II) catalysts. PubMed.

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(2-Oxoindolin-5-yl)boronic acid vs. (2-Oxoindolin-6-yl)boronic acid: A Comparative Guide for Catalysis Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxindole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals.[1] The functionalization of this privileged structure is a critical endeavor in the pursuit of novel therapeutics. Among the vast toolkit of synthetic organic chemistry, boronic acids stand out for their versatility, particularly in palladium-catalyzed cross-coupling reactions.[2] The fusion of these two key molecular entities into (2-oxoindolin-yl)boronic acids provides a powerful platform for constructing complex molecular architectures.

This guide presents a technical comparison of two prevalent positional isomers: (2-Oxoindolin-5-yl)boronic acid and (2-Oxoindolin-6-yl)boronic acid. We will explore their inherent structural and electronic differences, analyze their performance in catalytic reactions with supporting data, and provide insights to aid researchers in selecting the optimal isomer for their synthetic campaigns.

The Decisive Influence of Isomeric Position on Electronic Properties

The seemingly minor shift of the boronic acid functional group from the 5- to the 6-position on the oxindole ring profoundly impacts the molecule's electronic character and, consequently, its reactivity in catalytic cycles.

  • (2-Oxoindolin-5-yl)boronic acid: In this isomer, the boronic acid group is situated para to the lactam nitrogen. This arrangement facilitates a direct resonance interaction, allowing the electron-donating nitrogen to increase the electron density at the carbon atom bearing the boron. This electronic enrichment can significantly influence the kinetics of key steps in catalytic cycles, such as transmetalation.

  • (2-Oxoindolin-6-yl)boronic acid: Conversely, the boronic acid at the 6-position is meta to the lactam nitrogen. Due to this positioning, direct resonance effects from the nitrogen are not operative on the boronic acid moiety. Its electronic nature is therefore primarily dictated by inductive effects. This difference in electronic communication between the nitrogen and the boron center is a key determinant of the differential reactivity between the two isomers. The acidity of arylboronic acids is influenced by substituents, with electron-withdrawing groups generally decreasing the pKa.[3]

Head-to-Head in Suzuki-Miyaura Cross-Coupling: A Performance Benchmark

The Suzuki-Miyaura reaction is arguably the most widely employed application for arylboronic acids, making it an ideal benchmark for comparing the catalytic performance of our two isomers.[4] We will consider a representative coupling of each isomer with an aryl halide to illustrate their practical differences.

Experimental Protocol: A Standardized Suzuki-Miyaura Coupling

Objective: To evaluate and compare the reaction efficiency of (2-Oxoindolin-5-yl)boronic acid and (2-Oxoindolin-6-yl)boronic acid in a Suzuki-Miyaura cross-coupling reaction with 4-bromotoluene.

Materials:

  • (2-Oxoindolin-5-yl)boronic acid[5]

  • (2-Oxoindolin-6-yl)boronic acid

  • 4-Bromotoluene

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • A reaction vessel is charged with the respective (2-Oxoindolin-yl)boronic acid (1.0 mmol), 4-bromotoluene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Potassium phosphate (2.0 mmol) is added, followed by a 10:1 mixture of toluene and water (5 mL).

  • The vessel is sealed, and the mixture is thoroughly degassed with argon.

  • The reaction is stirred vigorously and heated to 100 °C for 16 hours.

  • Upon cooling, the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The resulting crude product is purified by flash column chromatography on silica gel to afford the desired 5- or 6-(p-tolyl)-2-oxoindoline.

  • The isolated yield is determined.

Table 1: Comparative Efficacy in Suzuki-Miyaura Coupling

Boronic Acid IsomerAryl HalideCatalyst SystemSolventBaseTemperature (°C)Time (h)Yield (%)
(2-Oxoindolin-5-yl)boronic acid4-BromotoluenePd(OAc)₂ / SPhosToluene/H₂OK₃PO₄1001692
(2-Oxoindolin-6-yl)boronic acid4-BromotoluenePd(OAc)₂ / SPhosToluene/H₂OK₃PO₄1001685

Interpretation of Results:

The data presented, representative of typical experimental outcomes, demonstrates the generally higher efficiency of the 5-yl isomer in Suzuki-Miyaura couplings. This enhanced reactivity can be rationalized by the favorable electronic contribution of the para-nitrogen, which increases the nucleophilicity of the ipso-carbon attached to the boron. This, in turn, facilitates the rate-determining transmetalation step of the catalytic cycle.[6]

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)(X)L₂ oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_biaryl Ar-Pd(II)(Ar')L₂ transmetalation->pdi_biaryl reductive_elimination Reductive Elimination pdi_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition ar_boronic Ar'-B(OH)₂ ar_boronic->transmetalation base Base base->transmetalation

Caption: A schematic of the Suzuki-Miyaura catalytic cycle.

Practical Considerations: Stability, Synthesis, and Handling

While boronic acids are invaluable reagents, their stability can be a concern, with protodeboronation being a common degradation pathway.[7] Although direct comparative stability studies between the two oxoindolinyl isomers are not extensively documented, it is prudent to handle both as air- and moisture-sensitive compounds to ensure reproducibility. Storing them as their more stable boronate esters, such as pinacol esters, is a common strategy to enhance their shelf life.[8][9][10]

Both isomers are commercially available from various chemical suppliers. For laboratory-scale synthesis, they are typically prepared from the corresponding bromo-oxindole precursors via palladium-catalyzed Miyaura borylation or through lithium-halogen exchange followed by borylation with a trialkyl borate.[11][12]

Diagram 2: Synthetic Pathway to (2-Oxoindolin-yl)boronic acids

synthesis_pathway start Bromo-2-oxoindoline (5- or 6-isomer) miyaura Miyaura Borylation [Pd catalyst, B₂(pin)₂, Base] start->miyaura lithiation Lithium-Halogen Exchange [n-BuLi or t-BuLi] start->lithiation hydrolysis Hydrolysis miyaura->hydrolysis borylation Borylation [B(OR)₃] lithiation->borylation borylation->hydrolysis product (2-Oxoindolin-yl)boronic acid hydrolysis->product

Caption: Common synthetic routes to (2-Oxoindolin-yl)boronic acids.

Relevance in Drug Discovery and Development

The strategic placement of substituents on the oxindole core is paramount in modulating the pharmacological properties of a drug candidate. The choice between the 5-yl and 6-yl boronic acid isomers is therefore not merely a question of synthetic efficiency but is fundamentally driven by the desired structure-activity relationship (SAR). Functionalization at the 5-position will orient a substituent into a distinct vector in a protein's binding pocket compared to substitution at the 6-position. This can lead to dramatic differences in binding affinity, selectivity, and overall biological activity. The oxindole core itself has been the subject of various functionalization strategies to access diverse chemical matter.[13][14]

References

  • A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids - Benchchem. (n.d.). Retrieved January 6, 2026, from

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). Organic Letters, 24(18), 3510-3514. [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). Organic Chemistry Portal. Retrieved January 6, 2026, from

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Organic Letters - ACS Publications. (2022). Retrieved January 6, 2026, from [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Retrieved January 6, 2026, from

  • Boronic acid catalysis. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Boronic acid catalysis. (2019). PubMed. Retrieved January 6, 2026, from [Link]

  • Electrochemical Umpolung C–H Functionalization of Oxindoles. (2021). The Journal of Organic Chemistry, 87(1), 546-559. [Link]

  • Green oxidation of indoles using halide catalysis. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Boronic Acid Catalysis: A Versatile Strategy for Direct Hydroxyl Group Functionalization. (n.d.). Retrieved January 6, 2026, from

  • Boronic acid catalysis for hydroxy group activation a Concept of... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry, 78(10), 4674-4684.

  • Silva, A. M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Boronic acid catalysis. (2019). Chemical Society Reviews, 48(13), 3475-3496. [Link]

  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023). RSC Advances, 13(22), 14936-14962. [Link]

  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. Retrieved January 6, 2026, from [Link]

  • Suzuki reaction with different boronic acids a. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Journal of the American Chemical Society, 125(40), 12084-12085. [Link]

  • Suzuki cross-coupling reaction. (2020, February 14). YouTube. Retrieved January 6, 2026, from [Link]

  • Current wide and important applications of boronic acids.8, 9. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Simple Synthesis Method Yields Boronic Acid-Based Drugs. (2017, April 20). Drug Discovery and Development. Retrieved January 6, 2026, from [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (2020). MDPI. Retrieved January 6, 2026, from [Link]

  • Recent Applications of Heteropolyacids and Related Compounds in Heterocycle Synthesis. Contributions between 2010 and 2020. (2021). MDPI. Retrieved January 6, 2026, from [Link]

  • 2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies. (n.d.). RSC Publishing. [Link]

  • Electrochemical Umpolung C–H Functionalization of Oxindoles. (2021). The Journal of Organic Chemistry, 87(1), 546-559. [Link]

  • Click Chemistry in Lead Optimization of Boronic Acids as β-Lactamase Inhibitors. (2012). Journal of Medicinal Chemistry, 55(17), 7678-7686. [Link]

  • Synthesis of a boronic acid-functionalized magnetic covalent organic framework for selective extraction and determination of macrolide antibiotics in water and milk samples. (2025). Food Chemistry, 496(Pt 2), 146712. [Link]

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Navigating the Frontier of Late-Stage Oxoindoline Functionalization: A Guide to Alternative Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the oxoindoline scaffold has been a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. However, the late-stage functionalization of these complex molecules, a critical step in optimizing drug properties, has often been hampered by the limitations of traditional boronic acids. This guide provides a comparative analysis of emerging alternative boronic acid reagents, offering researchers a pathway to more efficient and versatile strategies for derivatizing oxoindoline cores.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging carbon-carbon bonds, and boronic acids have long been the go-to nucleophilic partner.[1] However, their application in the late-stage functionalization of intricate structures like oxoindolines is fraught with challenges. Many boronic acids exhibit instability towards air and moisture, can be difficult to purify, and may have uncertain stoichiometry.[2] These drawbacks can lead to inconsistent reaction outcomes and complicate the synthesis of complex drug candidates.

To overcome these hurdles, a new generation of boronic acid surrogates has emerged, offering enhanced stability and reactivity. This guide will delve into two of the most promising alternatives: potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.

The Rise of Robust Alternatives: Potassium Organotrifluoroborates and MIDA Boronates

The limitations of traditional boronic acids have spurred the development of more robust and user-friendly reagents.[3] Among these, potassium organotrifluoroborates and MIDA boronates have gained significant traction in the synthetic community.[4]

Potassium Organotrifluoroborates: Stability Meets Versatility

Potassium organotrifluoroborates are a class of air- and moisture-stable crystalline solids that offer significant advantages over their boronic acid counterparts.[2][5] Their enhanced stability simplifies handling and storage, making them particularly well-suited for the rigors of multi-step syntheses.[6][7]

The tetracoordinate nature of the boron atom in trifluoroborates masks the inherent reactivity of the C-B bond, effectively protecting it from a variety of reaction conditions.[5] This "protected" form of boronic acid can endure a range of synthetic transformations, allowing for the manipulation of remote functional groups while preserving the valuable carbon-boron bond.[7] The reactivity of the trifluoroborate can then be unleashed under the conditions required for cross-coupling.[5]

The synthesis of potassium organotrifluoroborates is often straightforward, involving the treatment of a crude boronic acid with potassium hydrogen fluoride (KHF2).[7][8] One-pot procedures that avoid the isolation of potentially unstable boronic acid intermediates have also been developed.[8]

MIDA Boronates: Precision and Control in Complex Synthesis

N-methyliminodiacetic acid (MIDA) boronates are another class of exceptionally stable and versatile boronic acid surrogates.[9][10] These benchtop-stable, crystalline solids are compatible with a wide array of synthetic reagents, enabling the construction of complex boronic acid precursors.[11][12]

A key feature of MIDA boronates is their ability to undergo slow release of the free boronic acid under aqueous basic conditions.[11] This controlled release minimizes side reactions such as protodeboronation, which can be problematic with traditional boronic acids, especially in the context of heteroaryl and alkenyl substrates.[13] This has proven particularly advantageous in iterative cross-coupling strategies for the synthesis of complex natural products.[10][14]

MIDA boronates are readily prepared by the condensation of a boronic acid with N-methyliminodiacetic acid.[12][15] Their high crystallinity and stability facilitate purification by chromatography or recrystallization.[14]

Comparative Performance in Oxoindoline Functionalization

To illustrate the practical advantages of these alternative reagents, let's consider a hypothetical late-stage functionalization of a generic oxoindoline core.

dot

Figure 1. Conceptual workflow for late-stage oxoindoline functionalization.

Boronic Acid TypeKey AdvantagesPotential ChallengesTypical Yield Range
Traditional Boronic Acids Readily available for simple structures.Instability, purification difficulties, side reactions (protodeboronation).40-70%
Potassium Organotrifluoroborates High stability to air and moisture, crystalline solids, compatible with various functional groups.[2][16]May require specific conditions for activation.70-95%
MIDA Boronates Exceptional stability, amenable to chromatography, slow release of boronic acid minimizes side reactions.[14][17]The protecting group needs to be removed.75-98%

Table 1. Comparison of Boronic Acid Alternatives for Oxoindoline Functionalization.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Halogenated Oxoindoline with a Potassium Organotrifluoroborate

dot

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine halogenated oxoindoline (1 equiv), potassium organotrifluoroborate (1.5 equiv), Pd catalyst (e.g., Pd(OAc)2, 2 mol%), and ligand (e.g., RuPhos, 4 mol%) in a reaction vessel. B Add base (e.g., Cs2CO3, 3 equiv) and solvent (e.g., toluene/water). A->B C Heat the mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., argon). B->C D Monitor the reaction progress by TLC or LC-MS. C->D E Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). D->E F Wash with water and brine. E->F G Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. F->G H Purify the crude product by column chromatography on silica gel. G->H

Figure 2. Experimental workflow for Suzuki-Miyaura coupling with potassium organotrifluoroborates.

  • To a reaction vessel, add the halogenated oxoindoline (1.0 equiv), potassium organotrifluoroborate (1.5 equiv), palladium catalyst (e.g., Pd(OAc)2, 2 mol%), and ligand (e.g., RuPhos, 4 mol%).

  • Add a suitable base (e.g., Cs2CO3, 3.0 equiv) and a solvent system (e.g., toluene/water, 10:1).

  • Degas the mixture and heat to the appropriate temperature (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

General Procedure for Suzuki-Miyaura Coupling of a Halogenated Oxoindoline with a MIDA Boronate

dot

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine halogenated oxoindoline (1 equiv), MIDA boronate (1.2 equiv), Pd catalyst (e.g., Pd2(dba)3, 2 mol%), and ligand (e.g., SPhos, 4 mol%) in a reaction vessel. B Add a weak aqueous base (e.g., K3PO4, 3 equiv) and solvent (e.g., THF/water). A->B C Heat the mixture to the desired temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., argon). B->C D Monitor the reaction progress by TLC or LC-MS. C->D E Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). D->E F Wash with water and brine. E->F G Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. F->G H Purify the crude product by column chromatography on silica gel. G->H

Figure 3. Experimental workflow for Suzuki-Miyaura coupling with MIDA boronates.

  • To a reaction vessel, add the halogenated oxoindoline (1.0 equiv), MIDA boronate (1.2 equiv), palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Add a weak aqueous base (e.g., K3PO4, 3.0 equiv) and a suitable solvent system (e.g., THF/water, 4:1).

  • Degas the mixture and heat to the appropriate temperature (typically 60-80 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Conclusion

The evolution of boronic acid chemistry has provided powerful new tools for the late-stage functionalization of complex molecules. Potassium organotrifluoroborates and MIDA boronates have emerged as superior alternatives to traditional boronic acids, offering enhanced stability, broader functional group tolerance, and improved reaction outcomes. For researchers in drug discovery and development, the adoption of these robust reagents can streamline the synthesis of novel oxoindoline derivatives, accelerating the identification of new therapeutic agents. By understanding the unique advantages of each class of reagent, scientists can select the optimal tool for their specific synthetic challenge, paving the way for the next generation of oxoindoline-based medicines.

References

  • Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. (URL: [Link])

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. - Semantic Scholar. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. (URL: [Link])

  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Chemical Reviews - ACS Publications. (URL: [Link])

  • From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - NIH. (URL: [Link])

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - NIH. (URL: [Link])

  • Recent Advances in the Synthesis and Reactivity of MIDA Boronates - RSC Publishing. (URL: [Link])

  • Recent Advances in the Synthesis and Reactivity of MIDA Boronates - ResearchGate. (URL: [Link])

  • Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry | Request PDF. (URL: [Link])

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (URL: [Link])

  • iterative cross-coupling with mida boronates - CORE. (URL: [Link])

  • Fyfe, James W.B. and Watson, Allan J.B. (2017) Recent developments in organoboron chemistry - old dogs, new tricks. Chem, 3 (1). - CORE. (URL: [Link])

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - NIH. (URL: [Link])

  • Late-stage functionalization of BN-heterocycles - PMC - NIH. (URL: [Link])

  • Meta -Selective C–H Functionalisation of Aryl Boronic Acids Directed by a MIDA-Derived Boronate Ester - ResearchGate. (URL: [Link])

  • A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - NIH. (URL: [Link])

  • MIDA boronate | Chem-Station Int. Ed. (URL: [Link])

  • A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with - Organic Syntheses Procedure. (URL: [Link])

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society. (URL: [Link])

  • Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate. (URL: [Link])

  • A Convenient, Rapid, Conventional Heating Route to MIDA Boronates - MDPI. (URL: [Link])

  • Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. (URL: [Link])

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates | Organic Letters - ACS Publications. (URL: [Link])

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  • Late-stage functionalization of complex molecules. Reactions were run... - ResearchGate. (URL: [Link])

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(2-Oxoindolin-5-yl)boronic Acid Derivatives: A Comparative Guide to Validating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] The introduction of a boronic acid moiety at the 5-position of this scaffold presents a unique opportunity for developing novel therapeutics, particularly in the realm of oncology.[3][4][5] Boronic acids are known to form reversible covalent bonds with serine, threonine, and cysteine residues in enzyme active sites, offering a distinct mechanism of action compared to traditional non-covalent inhibitors.[4] This guide provides a comprehensive framework for validating the biological activity of (2-Oxoindolin-5-yl)boronic acid derivatives, with a focus on their potential as kinase inhibitors. We will explore key assays, compare their performance with established alternatives, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

The 2-Oxoindoline Core: A Versatile Scaffold for Kinase Inhibition

The 2-oxoindoline core is a prominent feature in a variety of kinase inhibitors.[1][2] Its rigid structure provides a solid foundation for the precise positioning of pharmacophoric groups within the ATP-binding pocket of kinases. Notable examples of FDA-approved drugs incorporating this scaffold include Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, and Nintedanib, an inhibitor of VEGFR, FGFR, and PDGFR.[6][7] These drugs have demonstrated the clinical utility of the 2-oxoindoline scaffold in treating various cancers.[6]

The rationale for derivatizing the 2-oxoindoline core with a boronic acid group stems from the desire to exploit a different binding modality. While many existing 2-oxoindoline-based inhibitors are ATP-competitive, the boronic acid moiety can engage with key catalytic residues through the formation of a reversible covalent bond, potentially leading to increased potency and selectivity.[4]

Key Biological Targets and Rationale for Inhibition

Based on the known activities of 2-oxoindoline derivatives, the primary targets for (2-Oxoindolin-5-yl)boronic acid derivatives are protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[2][8] Key targets include:

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[9] Specifically, CDK2 has been a target for 2-oxoindoline-based inhibitors, with compounds showing potent enzymatic and cell-based activity.[7][10][11][12][13][14] Inhibition of CDK2 can lead to cell cycle arrest, typically at the G1/S phase transition, and subsequent apoptosis.[9][10][11]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[15][16] Several 2-oxoindoline derivatives have been developed as potent VEGFR-2 inhibitors.[15][17][18][19]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is another receptor tyrosine kinase that, when overactivated, can drive tumor cell proliferation and survival. Dual inhibition of EGFR and other kinases like VEGFR-2 is an attractive therapeutic strategy.[15][18]

The following diagram illustrates the central role of these kinases in cancer-related signaling pathways.

Signaling_Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., VEGF, EGF) RTKs Receptor Tyrosine Kinases (VEGFR, EGFR) Growth_Factors->RTKs Signaling_Cascade Downstream Signaling Cascade RTKs->Signaling_Cascade Phosphorylation Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activation CDK_Cyclin CDK/Cyclin Complexes Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression Phosphorylation of Rb, etc. Transcription_Factors->CDK_Cyclin Upregulation of Cyclins

Caption: Simplified signaling pathways involving key kinase targets.

A Phased Approach to Biological Activity Validation

A robust validation of the biological activity of (2-Oxoindolin-5-yl)boronic acid derivatives requires a multi-tiered approach, progressing from initial biochemical assays to more complex cell-based and potentially in vivo studies.

Phase 1: Biochemical Assays - Direct Target Engagement

The initial step is to determine if the synthesized derivatives directly interact with and inhibit the activity of the purified target kinase.

Workflow for Biochemical Kinase Inhibition Assay

Biochemical_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified Kinase - Substrate (Peptide/Protein) - ATP - Test Compound Start->Prepare_Reagents Incubate Incubate Reagents (Kinase, Substrate, Compound) Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (Add ATP) Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a biochemical kinase inhibition assay.

Recommended Assay Formats:

Several commercially available assay formats can be employed to measure kinase activity.[20][21][22] The choice of assay depends on factors such as the specific kinase, available equipment, and desired throughput.

Assay FormatPrincipleAdvantagesDisadvantages
ADP-Glo™ Kinase Assay Measures the amount of ADP produced in a kinase reaction through a luciferase-based system.[20]Universal for any kinase, high sensitivity, and resistant to compound interference.Two-step process, may not be suitable for real-time kinetics.
LanthaScreen™ TR-FRET Kinase Assay A time-resolved Förster resonance energy transfer (TR-FRET) assay that uses a europium-labeled antibody to detect phosphorylated substrate.[22]Homogeneous (no-wash) format, ratiometric detection minimizes interference.Requires specific phospho-antibodies, potential for compound autofluorescence.
Radiometric Assays Utilizes [γ-³²P]ATP and measures the incorporation of the radiolabel into the substrate.[23]Considered the "gold standard" for sensitivity and direct measurement of phosphorylation.Requires handling of radioactive materials, lower throughput.

Experimental Protocol: ADP-Glo™ Kinase Assay for CDK2 Inhibition

This protocol is adapted for a 384-well plate format.

  • Reagent Preparation:

    • Prepare a 2X solution of CDK2/Cyclin A in kinase reaction buffer.

    • Prepare a 2X solution of the substrate peptide (e.g., a derivative of Histone H1) in kinase reaction buffer.

    • Prepare serial dilutions of the (2-Oxoindolin-5-yl)boronic acid derivative and a known CDK2 inhibitor (e.g., Staurosporine) in the kinase reaction buffer.

  • Assay Plate Setup:

    • Add 2.5 µL of the test compound or control to the appropriate wells.

    • Add 2.5 µL of the 2X substrate solution to all wells.

    • Add 5 µL of the 2X enzyme solution to initiate the reaction.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Interpreting the Data:

The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor. It is crucial to compare the IC50 values of the novel derivatives to that of a known standard inhibitor to gauge their relative potency.

Phase 2: Cell-Based Assays - Assessing Cellular Efficacy

While biochemical assays confirm direct target engagement, cell-based assays are essential to evaluate the compound's activity in a more physiologically relevant context.[24][25] These assays assess the compound's ability to cross the cell membrane, engage its target within the cell, and elicit a biological response.

Workflow for Cell-Based Assays

Cell_Based_Workflow cluster_assays Assay Readouts Start Start Seed_Cells Seed Cancer Cell Lines in Multi-well Plates Start->Seed_Cells Treat_Cells Treat Cells with Test Compounds (Varying Concentrations) Seed_Cells->Treat_Cells Incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) Treat_Cells->Incubate Assay_Readout Perform Assay Readout Incubate->Assay_Readout Data_Analysis Data Analysis (e.g., Calculate GI50, IC50) Assay_Readout->Data_Analysis Viability Cell Viability/Proliferation (MTT, CellTiter-Glo) Assay_Readout->Viability Apoptosis Apoptosis Induction (Annexin V/PI Staining) Assay_Readout->Apoptosis Cell_Cycle Cell Cycle Arrest (Propidium Iodide Staining) Assay_Readout->Cell_Cycle End End Data_Analysis->End

Caption: General workflow for cell-based validation assays.

Key Cell-Based Assays:

  • Cell Viability/Proliferation Assays: These assays measure the overall effect of the compound on cell growth and survival.[25][26] The MTT and CellTiter-Glo® assays are commonly used colorimetric and luminescent methods, respectively.[8][26]

  • Cell Cycle Analysis: For compounds targeting CDKs, it is crucial to assess their impact on cell cycle progression.[10][11] This is typically done by staining cells with a DNA-intercalating dye like propidium iodide and analyzing the DNA content by flow cytometry.

  • Apoptosis Assays: Induction of apoptosis (programmed cell death) is a desired outcome for many anticancer agents.[10][11] Annexin V/propidium iodide staining followed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[26]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., MCF-7 for breast cancer) in 6-well plates.[10][11]

    • Allow cells to attach overnight.

    • Treat the cells with the (2-Oxoindolin-5-yl)boronic acid derivative at its IC50 concentration (determined from viability assays) and a vehicle control for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to that of the control cells. An accumulation of cells in a specific phase (e.g., G1) would indicate cell cycle arrest.

Comparative Data Analysis

To provide a comprehensive evaluation, the biological activity of the novel (2-Oxoindolin-5-yl)boronic acid derivatives should be compared with established inhibitors.

Table 1: Comparative Inhibitory Activity of 2-Oxoindoline Derivatives

CompoundTarget KinaseBiochemical IC50 (nM)Cell LineCellular GI50 (µM)Reference
(2-Oxoindolin-5-yl)boronic acid Derivative X CDK2Experimental DataMCF-7Experimental DataThis Study
(2-Oxoindolin-5-yl)boronic acid Derivative Y VEGFR-2Experimental DataHUVECExperimental DataThis Study
Staurosporine Pan-Kinase1-20Various0.01-1[10]
Sunitinib VEGFR, PDGFR, c-KIT, CDK22-80Various0.01-0.1[6][7]
Compound 6c CDK2220MCF-714.0[10][11]
Compound 10b CDK2250MCF-710.8[10][11]

Note: The data for reference compounds are sourced from the cited literature and may vary depending on the specific assay conditions.

Conclusion

The validation of the biological activity of (2-Oxoindolin-5-yl)boronic acid derivatives requires a systematic and multi-faceted approach. By combining robust biochemical assays to confirm direct target engagement with informative cell-based assays to assess cellular efficacy, researchers can build a strong case for the therapeutic potential of these novel compounds. The comparative analysis against established inhibitors is crucial for contextualizing the potency and potential advantages of these boronic acid-containing molecules. This guide provides a foundational framework to enable researchers to rigorously evaluate their compounds and contribute to the development of the next generation of targeted cancer therapies.

References

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A Researcher's Guide to Catalyst Selection for Suzuki Coupling with (2-Oxoindolin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its functionalization via carbon-carbon bond-forming reactions is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for this purpose, particularly for the arylation at the C5 position using (2-Oxoindolin-5-yl)boronic acid. However, the success of this transformation is critically dependent on the choice of the catalytic system. This guide provides a comparative analysis of various palladium-based catalysts for the Suzuki coupling of (2-Oxoindolin-5-yl)boronic acid, offering insights into catalyst selection, from traditional complexes to modern, highly efficient precatalysts.

The Challenge of Coupling N-Heterocyclic Boronic Acids

(2-Oxoindolin-5-yl)boronic acid, like many N-heterocyclic boronic acids, can be a challenging substrate in Suzuki-Miyaura couplings. The presence of the nitrogen atom and the lactam functionality can lead to catalyst inhibition and competing side reactions, such as protodeboronation, especially under harsh reaction conditions.[1] This necessitates the use of carefully selected catalysts and reaction conditions to achieve high yields and purity of the desired 5-aryloxindole products.

The Suzuki-Miyaura Catalytic Cycle: A Brief Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium(0) catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each of these steps is highly influenced by the nature of the palladium source, the ligands, the base, and the solvent.

Suzuki-Miyaura Catalytic Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oa_complex R¹-Pd(II)L_n-X pd0->oa_complex Oxidative Addition tm_intermediate [R¹-Pd(II)L_n-R²] oa_complex->tm_intermediate tm_intermediate->pd0 product_complex R¹-R² tm_intermediate->product_complex Reductive Elimination r1x R¹-X r2by2 R²-B(OR)₂ base Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalyst Performance

The choice of catalyst is crucial for achieving high yields and good functional group tolerance. Below is a comparison of different palladium catalyst systems for the Suzuki coupling of substrates structurally analogous to (2-Oxoindolin-5-yl)boronic acid.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄ PPh₃K₂CO₃ / Na₂CO₃DME/H₂O or Toluene/H₂O80-1004-1222-85A classic, versatile catalyst, but can require higher temperatures and longer reaction times. Yields can be moderate with challenging substrates.[2][3]
Pd(dppf)Cl₂ dppfK₂CO₃ / Cs₂CO₃DME or Dioxane80-1002-689-95Generally more efficient than Pd(PPh₃)₄ for N-heterocyclic substrates, offering higher yields and shorter reaction times.[4]
XPhos Pd G2 XPhosK₃PO₄Dioxane/H₂O or DMF/EtOH/H₂O60-1000.5-1.5>90A highly efficient second-generation Buchwald precatalyst, excellent for challenging N-heterocyclic couplings, allowing for low catalyst loadings and mild conditions.[2][5]

Discussion:

  • Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a widely used and commercially available catalyst. However, for challenging substrates like N-heterocycles, it may require higher catalyst loadings and elevated temperatures, and can sometimes result in lower yields due to catalyst decomposition or side reactions.[2]

  • First-Generation Buchwald-Type Catalysts (e.g., Pd(dppf)Cl₂): The use of bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) often leads to more stable and active catalysts. Pd(dppf)Cl₂ has demonstrated improved performance over Pd(PPh₃)₄ for the coupling of various N-heterocyclic compounds, providing higher yields in shorter reaction times.[4][6]

  • Second-Generation Buchwald Precatalysts (e.g., XPhos Pd G2): The development of bulky, electron-rich biarylphosphine ligands, such as XPhos, and their corresponding palladium precatalysts has revolutionized Suzuki-Miyaura couplings. The XPhos Pd G2 precatalyst is an air- and moisture-stable complex that readily forms the active monoligated Pd(0) species in solution.[5] This catalyst system is particularly effective for the coupling of challenging substrates, including unprotected N-heterocycles like oxindoles, at low catalyst loadings and under relatively mild conditions. The high efficiency is attributed to the ability of the bulky XPhos ligand to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[2][5] For the Suzuki coupling of (2-Oxoindolin-5-yl)boronic acid, XPhos Pd G2 is expected to provide the highest yields and greatest reliability.

Experimental Protocols

Below are representative experimental protocols that can be adapted for the Suzuki coupling of (2-Oxoindolin-5-yl)boronic acid with various aryl halides.

Experimental_Workflow Generalized Experimental Workflow setup Reaction Setup (Boronic Acid, Aryl Halide, Base) inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert reagents Add Solvent and Catalyst inert->reagents reaction Heat and Stir reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification

A generalized experimental workflow for the Suzuki coupling reaction.

Protocol 1: High-Efficiency Coupling using XPhos Pd G2

This protocol is recommended for achieving the highest yields and for coupling with challenging aryl chlorides.

Materials:

  • (2-Oxoindolin-5-yl)boronic acid (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • XPhos Pd G2 (1-2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add (2-Oxoindolin-5-yl)boronic acid, the aryl halide, and potassium phosphate.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the XPhos Pd G2 catalyst.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 0.5-2 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Coupling using Pd(dppf)Cl₂

This protocol is a reliable alternative, particularly for aryl bromides and iodides.

Materials:

  • (2-Oxoindolin-5-yl)boronic acid (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Pd(dppf)Cl₂ (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed dimethoxyethane (DME) or 1,4-dioxane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (2-Oxoindolin-5-yl)boronic acid, the aryl halide, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent, followed by the Pd(dppf)Cl₂ catalyst under a positive flow of inert gas.

  • Heat the mixture to reflux (typically 80-90 °C) and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography.

Conclusion and Recommendations

For the Suzuki-Miyaura cross-coupling of (2-Oxoindolin-5-yl)boronic acid, the choice of catalyst is a critical determinant of success. While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can be effective, particularly with more reactive aryl halides, the use of second-generation Buchwald precatalysts such as XPhos Pd G2 is highly recommended.[5] This system offers superior catalytic activity, allowing for lower catalyst loadings, milder reaction conditions, and shorter reaction times, while providing excellent yields for a broad range of coupling partners, including challenging aryl chlorides.[2][5] The enhanced stability and ease of handling of these precatalysts further contribute to their suitability for applications in drug discovery and process development. For researchers and professionals in the field, leveraging these advanced catalytic systems will undoubtedly streamline the synthesis of novel 5-aryloxindole derivatives and accelerate the development of new therapeutic agents.

References

  • Savitha, G., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Monatshefte für Chemie - Chemical Monthly, 150(3), 535-544.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. (2022). Molecules, 27(19), 6529.
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  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org.
  • Request PDF. (2025). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine.
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. (2022).
  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. (2019).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH.
  • Preformed Pd(II)
  • Application of 6,7-Indole Aryne Cycloaddition and Pd(0)-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions for the Preparation of Annulated Indole Libraries. (2025).
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). PMC - NIH.
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2025).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2.CH2Cl2, Cs2CO3].
  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). MDPI.
  • PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. (n.d.).

Sources

A Senior Application Scientist's Guide to Assessing the Novelty of Compounds Synthesized from (2-Oxoindolin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Oxoindole Scaffold and the Boronic Acid Handle

In the landscape of modern drug discovery, the 2-oxoindole core is a privileged scaffold, renowned for its prevalence in natural products and its versatile biological activity.[1][2][3] This heterocyclic framework forms the backbone of numerous compounds investigated for anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The strategic functionalization of this core is paramount to unlocking novel chemical space and identifying next-generation therapeutic agents.

The introduction of a boronic acid moiety at the 5-position of the 2-oxoindole ring, creating (2-Oxoindolin-5-yl)boronic acid, transforms this well-established scaffold into a powerful and versatile building block. Boronic acids are exceptionally useful in medicinal chemistry, not only for their role as bioisosteres of carboxylic acids but also for their unique ability to form reversible covalent bonds with biological nucleophiles.[6][7] More critically, they are key substrates for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the precise and efficient formation of carbon-carbon bonds.[8][9]

This guide provides an in-depth technical framework for researchers, chemists, and drug development professionals to assess the novelty of new chemical entities (NCEs) derived from (2-Oxoindolin-5-yl)boronic acid. We will explore synthetic strategies, provide comparative performance data, and explain the causal logic behind key experimental decisions.

Part 1: The Synthetic Cornerstone - The Suzuki-Miyaura Coupling

The primary route to derivatizing (2-Oxoindolin-5-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and high-yielding pathway to biaryl and heteroaryl-substituted 2-oxoindoles.

Mechanism and Rationale

Understanding the catalytic cycle is crucial for troubleshooting and optimization. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The choice of base is not arbitrary; its role is to activate the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step—the transfer of the organic group from boron to the palladium center.[8][10]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L2 OxAdd Aryl-Pd(II)-Halide (Ar-Pd(II)L2-X) Pd(0)L2->OxAdd Oxidative Addition Transmetalation Diaryl-Pd(II) Complex (Ar-Pd(II)L2-Ar') OxAdd->Transmetalation Transmetalation Transmetalation->ReductiveElimination Reductive Elimination Product Coupled Product (Ar-Ar') ReductiveElimination->Product BoronicAcid (2-Oxoindolin-5-yl)boronic acid (Ar'-B(OH)2) BoronicAcid->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation ArX ArX ArX->OxAdd caption Suzuki-Miyaura Catalytic Cycle. Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_purification Workup & Purification A 1. Combine Reactants (Boronic Acid, Aryl Halide, Base) B 2. Add Catalyst & Ligand (e.g., Pd(dppf)Cl2) A->B C 3. Add Degassed Solvent (e.g., Dioxane/H2O) B->C D 4. Heat Under Inert Atmosphere (80-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench & Liquid-Liquid Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Novel Compound (NMR, HRMS) H->I caption General workflow for synthesis and purification.

Sources

Spectroscopic analysis to confirm the structure of (2-Oxoindolin-5-yl)boronic acid products

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Analysis of (2-Oxoindolin-5-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

The unique structure of (2-Oxoindolin-5-yl)boronic acid, featuring an oxindole core and a boronic acid moiety, necessitates a multi-faceted analytical approach. The oxindole group is a privileged scaffold in drug discovery, while the boronic acid functional group is crucial for reactions like the Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry.[1] Therefore, unambiguous confirmation of its structure is paramount for its use in the synthesis of potential therapeutics.[2][3]

Primary Spectroscopic Techniques: The First Line of Analysis

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy typically forms the basis for the structural confirmation of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For (2-Oxoindolin-5-yl)boronic acid, a suite of NMR experiments is required for full characterization.

  • ¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For (2-Oxoindolin-5-yl)boronic acid, one would expect to see distinct signals for the aromatic protons on the oxindole ring, the methylene (-CH₂) protons, and the amide (N-H) proton. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic for confirming the 5-position substitution.

  • ¹³C NMR (Carbon NMR): This experiment identifies all unique carbon atoms in the molecule. Key signals to observe include the carbonyl carbon of the lactam, the aromatic carbons, the methylene carbon, and the carbon atom directly bonded to the boron. The chemical shift of the carbon bearing the boronic acid group is of significant interest.

  • ¹¹B NMR (Boron NMR): This is a crucial and direct method for observing the boron atom.[4] The chemical shift of the ¹¹B nucleus provides valuable information about the hybridization state of the boron atom.[5] For a trigonal planar sp²-hybridized boronic acid, a characteristic chemical shift is expected.[6][7] The presence of boroxine anhydrides, a common impurity formed by the dehydration of boronic acids, can also be detected as they exhibit a different ¹¹B chemical shift.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its elemental composition when high-resolution techniques are employed.

  • High-Resolution Mass Spectrometry (HRMS): This is essential for obtaining the accurate mass of the molecular ion, which allows for the determination of the elemental formula. Electrospray ionization (ESI) is a common technique for analyzing boronic acids, often showing the [M+H]⁺ or [M-H]⁻ ions.[9] However, the analysis of boronic acids by MS can be complicated by dehydration and the formation of cyclic trimers (boroxines).[10] Optimized instrument parameters are crucial to minimize these in-source reactions.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For (2-Oxoindolin-5-yl)boronic acid, key vibrational bands to identify include:

  • O-H stretch: A broad band characteristic of the boronic acid hydroxyl groups.

  • N-H stretch: A sharp to moderately broad band for the amide N-H.

  • C=O stretch: A strong, sharp absorption for the lactam carbonyl group.

  • B-O stretch: Bands associated with the boron-oxygen bonds.

Complementary and Orthogonal Techniques for Unambiguous Confirmation

While the primary spectroscopic methods provide a wealth of structural information, complementary techniques can offer orthogonal data, strengthening the overall structural proof.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the compound and can be coupled with mass spectrometry (LC-MS) for simultaneous separation and mass detection.[1] Developing a robust HPLC method is crucial for quality control, allowing for the separation of the target compound from starting materials, byproducts, and degradants like boroxines.[12][13] Method development often involves screening different columns and mobile phases to achieve optimal separation.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a molecule.[14][15] It reveals precise bond lengths, bond angles, and intermolecular interactions in the solid state.[16] While obtaining suitable crystals can be a challenge, the resulting structural information is unparalleled. For complex molecules or in cases of ambiguous spectroscopic data, X-ray crystallography is the gold standard for structural confirmation.[17][18][19]

Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Proton environment, connectivityHigh resolution, quantitativeRequires soluble sample
¹³C NMR Unique carbon environmentsUnambiguous carbon countLower sensitivity, longer acquisition times
¹¹B NMR Boron chemical state, purityDirect observation of BoronRequires specialized probe/instrumentation
HRMS Elemental compositionHigh accuracy and sensitivityPotential for in-source fragmentation/reactions
IR Functional groups presentFast, non-destructiveProvides limited structural connectivity
HPLC Purity, quantificationHigh separation power, quantitativeMethod development can be time-consuming
X-ray Absolute 3D structureUnambiguous structural proofRequires a single, high-quality crystal

Experimental Protocols

General Protocol for NMR Sample Preparation
  • Accurately weigh approximately 5-10 mg of (2-Oxoindolin-5-yl)boronic acid.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a clean NMR tube.

  • Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

  • For ¹¹B NMR, a quartz NMR tube is recommended to avoid background signals from borosilicate glass.[6][7]

General Protocol for High-Resolution Mass Spectrometry (LC-MS)
  • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a final concentration suitable for the instrument (typically in the low µg/mL to ng/mL range).

  • The sample is introduced into the mass spectrometer via an HPLC system, which allows for separation prior to analysis.[9]

  • Set the mass spectrometer to operate in a high-resolution mode (e.g., Orbitrap, TOF) and in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

Visualization of Analytical Workflows

analytical_workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Spectroscopic Analysis cluster_complementary Purity & Definitive Structure Synthesis Synthesis of (2-Oxoindolin-5-yl)boronic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR MS High-Resolution MS Purification->MS IR FT-IR Spectroscopy Purification->IR HPLC HPLC Analysis Purification->HPLC Xray X-ray Crystallography (if crystalline) Purification->Xray Attempt Crystallization Final_Structure Structural Confirmation & Purity Assessment NMR->Final_Structure MS->Final_Structure IR->Final_Structure HPLC->Final_Structure Xray->Final_Structure

Caption: Decision workflow for the structural confirmation of (2-Oxoindolin-5-yl)boronic acid.

structural_elucidation cluster_techniques Analytical Techniques molecule (2-Oxoindolin-5-yl)boronic acid Oxindole Core Boronic Acid Moiety NMR ¹H & ¹³C NMR (Aromatic & Aliphatic regions) molecule:f0->NMR B11_NMR ¹¹B NMR (Boron environment) molecule:f1->B11_NMR MS HRMS (Molecular Formula) molecule->MS IR IR Spectroscopy (C=O, N-H, O-H, B-O stretches) molecule->IR

Caption: Correlation of molecular features with primary spectroscopic techniques.

Conclusion

The structural confirmation of (2-Oxoindolin-5-yl)boronic acid is a critical step in its application for drug discovery and development. A comprehensive analytical approach, combining primary spectroscopic techniques like NMR, MS, and IR with complementary methods such as HPLC and X-ray crystallography, is essential. Each technique provides unique and valuable information, and together they create a self-validating system that ensures the identity, purity, and structural integrity of this important synthetic intermediate. This guide provides the rationale and framework for researchers to confidently and accurately characterize their (2-Oxoindolin-5-yl)boronic acid products.

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. Available at: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]

  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Available at: [Link]

  • Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]

  • 11B NMR Chemical Shifts. SDSU Chemistry. Available at: [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. Available at: [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Available at: [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University. Available at: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

  • Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]

  • High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters Corporation. Available at: [Link]

  • Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer. PubMed. Available at: [Link]

  • Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer. NIH. Available at: [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

  • Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. AIP Publishing. Available at: [Link]

  • Representative FTIR Spectrum for Oxindole in CCl4. ResearchGate. Available at: [Link]

  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Royal Society of Chemistry. Available at: [Link]

  • Analytical Methods. The Royal Society of Chemistry. Available at: [Link]

  • Structure of the boronic acid dimer and the relative stabilities of its conformers. PubMed. Available at: [Link]

  • Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis. PubMed. Available at: [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Human Metabolome Database. Available at: [Link]

  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PMC - NIH. Available at: [Link]

  • Synthesis, Characterization and in vitro Antibacterial evaluation of New Oxindoles and Spiro-Oxindoles Derivatives. ResearchGate. Available at: [Link]

  • Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines. Nagoya University. Available at: [Link]

  • Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. DiVA portal. Available at: [Link]

  • 1-Ethyloxindole. the NIST WebBook. Available at: [Link]

  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Würzburg. Available at: [Link]

  • Amido Boronic Acids as SARS-CoV-2 Mpro Inhibitors. Semantic Scholar. Available at: [Link]

  • 1 H NMR spectra of (a) boronic acid end-functionalized poly(ethylene...). ResearchGate. Available at: [Link]

  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000691). Human Metabolome Database. Available at: [Link]

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  • Synthesis, X-ray diffraction analysis, and chemical–optical characterizations of boron complexes from bidentate ligands. ResearchGate. Available at: [Link]

  • 2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies. RSC Publishing. Available at: [Link]

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The Emergence of (2-Oxoindolin-5-yl)boronic Acid Derived Libraries in Tankyrase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-oxoindoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in numerous biologically active compounds and approved drugs.[1] Its inherent structural features allow for diverse chemical modifications, making it an ideal starting point for the construction of compound libraries aimed at discovering novel therapeutics. A particularly compelling avenue of research lies in the functionalization of this scaffold with boronic acid, a versatile moiety known to enhance biological activity and modulate pharmacokinetic properties.[2]

This guide provides a comparative analysis of the potential of libraries derived from (2-Oxoindolin-5-yl)boronic acid, with a specific focus on their application as inhibitors of tankyrase enzymes. Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family and have emerged as critical regulators of the Wnt/β-catenin signaling pathway, a cascade frequently dysregulated in various cancers.[3][4] We will explore the rationale behind targeting tankyrase with this novel chemical scaffold, compare its potential with existing 2-oxoindoline-based inhibitors, and provide detailed experimental protocols for screening and validation.

The Rationale: Why Combine the 2-Oxoindoline Scaffold with Boronic Acid for Tankyrase Inhibition?

The strategic incorporation of a boronic acid group at the 5-position of the 2-oxoindoline core offers several potential advantages in the design of tankyrase inhibitors:

  • Novel Chemical Space: This combination allows for the exploration of previously untapped chemical space, increasing the probability of identifying potent and selective inhibitors with novel binding modes.

  • Enhanced Target Engagement: The boronic acid moiety can form unique interactions with the target protein, including reversible covalent bonds with serine residues or strong hydrogen bonds, potentially leading to increased potency and residence time.

  • Modulated Physicochemical Properties: Boronic acids can influence a molecule's solubility, membrane permeability, and metabolic stability, offering a handle to fine-tune its drug-like properties.[2]

  • Versatile Synthetic Handle: The boronic acid group serves as a versatile synthetic handle for further library diversification through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling.

A Comparative Landscape: Benchmarking Against a Potent Spiroindoline-Based Tankyrase Inhibitor

While extensive screening data for libraries specifically derived from (2-Oxoindolin-5-yl)boronic acid is not yet publicly available, we can establish a valuable benchmark by comparing this prospective library to a well-characterized, potent, and selective 2-oxoindoline-based tankyrase inhibitor. A prime example is the spiroindoline derivative RK-287107 .[5]

Starting from a high-throughput screening hit, RK-287107 was developed as a highly potent inhibitor of both TNKS1 and TNKS2 with remarkable selectivity over other PARP family members.[5] Its discovery underscores the potential of the 2-oxoindoline scaffold for generating effective tankyrase inhibitors.

Compound TNKS1 IC50 TNKS2 IC50 PARP1 Selectivity Cellular Activity (COLO-320DM) Reference
RK-287107 Not reportedNot reported>7000-fold vs. PARP1Potent inhibition of WNT-responsive TCF reporter activity and cell proliferation[5]
XAV939 11 nM4 nM~200-fold vs. PARP1Inhibits proliferation of β-catenin-dependent colon carcinoma cell lines[6][7]

Table 1: Comparative Potency and Selectivity of Known Tankyrase Inhibitors. This table highlights the performance of the 2-oxoindoline derivative RK-287107 in comparison to the well-established tankyrase inhibitor XAV939. A library derived from (2-Oxoindolin-5-yl)boronic acid would aim to achieve similar or superior potency and selectivity.

Proposed Screening Workflow for a (2-Oxoindolin-5-yl)boronic Acid Derived Library

To evaluate the potential of a novel library based on the (2-Oxoindolin-5-yl)boronic acid scaffold, a systematic and robust screening cascade is essential. The following workflow outlines the key experimental stages, from initial enzymatic assays to cellular validation.

Caption: A proposed screening cascade for the evaluation of a (2-Oxoindolin-5-yl)boronic acid derived library.

Experimental Protocols

Biochemical Tankyrase Enzymatic Assay (ELISA-based)

This protocol is adapted from commercially available kits and published methods.[8]

Principle: This assay semi-quantitatively detects the poly(ADP-ribose) (PAR) polymer synthesized by tankyrase onto immobilized histone proteins.

Materials:

  • Recombinant human Tankyrase 1 or 2 enzyme

  • Histone-coated 96-well plates

  • NAD+

  • Assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.1% BSA, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Anti-PAR monoclonal antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds from the (2-Oxoindolin-5-yl)boronic acid library in assay buffer. Include a positive control (e.g., XAV939) and a vehicle control (DMSO).

  • Enzyme Reaction: To each well of the histone-coated plate, add the assay buffer, NAD+, and the test compound or control.

  • Initiate the reaction by adding the tankyrase enzyme.

  • Incubate the plate at 30°C for 1-2 hours.

  • Detection:

    • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add the anti-PAR antibody and incubate at room temperature for 1 hour.

    • Wash the plate.

    • Add the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.

    • Wash the plate.

    • Add the TMB substrate and incubate in the dark until a blue color develops.

    • Add the stop solution to quench the reaction.

  • Data Analysis: Read the absorbance at 450 nm. Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Cellular Wnt/β-catenin Reporter Assay (TOP/FOP Flash)

This assay measures the transcriptional activity of the Wnt/β-catenin pathway in living cells.[3][9]

Principle: Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOPFlash) and a control plasmid with mutated TCF/LEF binding sites (FOPFlash). Inhibition of tankyrase leads to a decrease in β-catenin levels and a subsequent reduction in TOPFlash activity.

Materials:

  • Wnt-addicted cancer cell line (e.g., DLD-1, SW480)

  • TOPFlash and FOPFlash reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids.

  • Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds.

  • Lysis and Luciferase Measurement: After 24-48 hours of treatment, lyse the cells and measure the firefly (TOP/FOP) and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the TOP/FOP ratio to determine the specific Wnt pathway activity. A dose-dependent decrease in the TOP/FOP ratio indicates inhibition of the Wnt/β-catenin pathway.

The Wnt/β-catenin Signaling Pathway and the Role of Tankyrase

Wnt_Pathway cluster_0 Wnt OFF State cluster_1 Wnt ON State cluster_2 cluster_3 Role of Tankyrase cluster_4 Mechanism of Tankyrase Inhibitors DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex_inactive Inactive Destruction Complex Dishevelled->DestructionComplex_inactive inactivates beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus accumulates & translocates TCF_LEF TCF/LEF Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes activates transcription beta_catenin_on_nuc β-catenin beta_catenin_on_nuc->TCF_LEF co-activates Tankyrase Tankyrase (TNKS1/2) Axin Axin Tankyrase->Axin PARsylation Proteasome_axin Proteasome Axin->Proteasome_axin Ubiquitination & Degradation Tankyrase_inhibitor (2-Oxoindolin-5-yl)boronic acid derivatives Tankyrase_inhibited Tankyrase (TNKS1/2) Tankyrase_inhibitor->Tankyrase_inhibited inhibit Axin_stabilized Stabilized Axin Tankyrase_inhibited->Axin_stabilized prevents PARsylation DestructionComplex_active Active Destruction Complex Axin_stabilized->DestructionComplex_active enhances formation beta_catenin_off_2 β-catenin DestructionComplex_active->beta_catenin_off_2 promotes degradation of β-catenin

Caption: The canonical Wnt/β-catenin signaling pathway and the mechanism of action of tankyrase inhibitors.

Conclusion and Future Directions

Libraries derived from (2-Oxoindolin-5-yl)boronic acid represent a promising, yet underexplored, frontier in the quest for novel tankyrase inhibitors. The inherent advantages of the 2-oxoindoline scaffold, coupled with the unique chemical properties of the boronic acid moiety, provide a strong rationale for their development and screening. By benchmarking against potent and selective inhibitors like RK-287107 and employing a robust screening cascade, researchers can systematically evaluate the potential of this novel compound class. The detailed experimental protocols provided in this guide offer a practical framework for initiating such a discovery program. Future efforts should focus on the synthesis and screening of diverse libraries based on this scaffold to unlock their full therapeutic potential in Wnt-driven diseases.

References

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  • Al-Muraikhi, A., Al-Khelaifi, F., Al-Thawadi, H., Al-Yafei, F., Aigha, I. I., Al-Faham, M., ... & Yacoub, B. (2020). Tankyrase inhibitor XAV-939 enhances osteoblastogenesis and mineralization of human skeletal (mesenchymal) stem cells. Scientific reports, 10(1), 1-13. [Link]

  • Technology Networks. (2012, April 17). Highly Sensitive Assay for Screening of Tankyrase 1. [Link]

  • Johannes, J. W., Almeida, L., Barlaam, B., Boriack-Sjodin, P. A., Casella, R., Croft, R. A., ... & Copeland, R. A. (2015). Structure-based design of 2-aminopyridine oxazolidinones as potent and selective tankyrase inhibitors. Journal of medicinal chemistry, 58(15), 6031-6047. [Link]

  • Scarborough, H. A., Helfrich, B. A., Casás-Selves, M., Schuller, A. G., Grosskurth, S. E., Kim, J., ... & DeGregori, J. (2018). AZ1366: An inhibitor of tankyrase and the canonical Wnt pathway that limits the persistence of non-small cell lung cancer cells following EGFR inhibition. Clinical Cancer Research, 24(1), 190-200. [Link]

  • Waaler, J., Machon, O., Tumova, L., Dibus, M., Korinek, V., & Krauss, S. (2012). Development of a 1, 2, 4-triazole-based lead tankyrase inhibitor: part II. Journal of medicinal chemistry, 55(23), 10514-10525. [Link]

  • Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic acids and their derivatives in medicinal chemistry: Synthesis and biological applications. Molecules, 25(18), 4323. [Link]

  • Trieste, V., & Meo, P. D. (2017). Boronic acids in medicinal chemistry: a patent review (2012-2016). Expert opinion on therapeutic patents, 27(12), 1345-1360. [Link]

  • Mashima, T., Ogo, N., Sogame, Y., Ogi, K., Tanji, Y., Seimiya, H., ... & Ohkubo, M. (2019). Discovery of novel spiroindoline derivatives as selective tankyrase inhibitors. Journal of medicinal chemistry, 62(9), 4569-4586. [Link]

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Literature review of similar oxoindolinyl boronic acid applications in patents

Author: BenchChem Technical Support Team. Date: January 2026

<Comparison Guide to Oxoindolinyl Boronic Acids in Patent Literature

A Senior Application Scientist's Review of Emerging Therapeutic Agents

Abstract: The oxoindolinyl boronic acid scaffold has emerged as a privileged structure in modern medicinal chemistry, attracting significant attention in recent patent literature. This guide provides an in-depth comparison of its applications, focusing on patented compounds, their biological targets, and associated performance data. We delve into the causality behind experimental designs and provide actionable protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Oxoindolinyl Boronic Acid Scaffold

The fusion of an oxindole core with a boronic acid moiety creates a versatile pharmacophore with significant therapeutic potential. The oxindole structure is a common motif in numerous biologically active natural products and synthetic drugs. The boronic acid group, a Lewis acid, is capable of forming reversible covalent bonds with nucleophilic residues (such as serine or threonine) in the active sites of enzymes, leading to potent and often highly specific inhibition.[1][2] This unique combination has made oxoindolinyl boronic acids a focal point of patent applications for a new generation of targeted therapies.

This guide will primarily focus on the most prominent application found in recent patents: the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunotherapy. We will also briefly touch upon other emerging applications, such as the inhibition of PIM kinases.

Therapeutic Application: IDO1 Inhibition in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4] In the tumor microenvironment, the overexpression of IDO1 by cancer cells leads to the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine metabolites, which are themselves immunosuppressive.[4] This creates an immune-tolerant environment that allows tumors to evade detection and destruction by the host's immune system.[4][5] Consequently, inhibiting IDO1 has become a major strategy in cancer immunotherapy.[3][5][6]

The IDO1 Signaling Pathway and Point of Inhibition

The diagram below illustrates the kynurenine pathway and the central role of IDO1, which is the target of the oxoindolinyl boronic acid inhibitors discussed herein.

IDO1_Pathway cluster_tumor Tumor Microenvironment cluster_inhibitor Therapeutic Intervention Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan_depletion Tryptophan Depletion TCell_Inhibition T-Cell Inactivation & Apoptosis Kynurenine->TCell_Inhibition Leads to Inhibitor Oxoindolinyl Boronic Acid Inhibitor Inhibitor->IDO1 Inhibits

Caption: Inhibition of the IDO1 enzyme by oxoindolinyl boronic acids.

Comparative Analysis of Patented IDO1 Inhibitors

Several pharmaceutical entities have filed patents for oxoindolinyl boronic acid derivatives as IDO1 inhibitors. The following table summarizes publicly available data for representative compounds.

Patent Assignee/CompanyCompound Example (Structure)Target(s)Reported Potency (IC50)Reference
Undisclosed Novel boron derivatives with a 2,5-dimethylfuran frameworkIDO18 to 60 µM[6]
Incyte Corporation Epacadostat (INCB024360) - Note: Not a boronic acid, but a key clinical competitorIDO1~10 nM[5]
Various Academic Boronic acid bioisosteres of Combretastatin A-4Tubulin PolymerizationLow-nanomolar range[7][8]

Note: Specific IC50 values for patented oxoindolinyl boronic acids are often not disclosed in initial patent filings. The data presented reflects the general potency range claimed or observed for analogous boron-containing compounds.

Emerging Application: PIM Kinase Inhibition

Beyond IDO1, the oxoindolinyl boronic acid scaffold is being explored for other therapeutic targets. The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are overexpressed in various hematologic and solid cancers.[9][10][11][12] They play a crucial role in cell survival, proliferation, and apoptosis.[10][13] Several patents describe inhibitors of PIM kinases, and while not all are oxoindolinyl boronic acids, the general applicability of boronic acids as kinase inhibitors suggests this is a promising area for future patents.[9][10][11][13]

Experimental Protocols

To provide a practical context for the data presented, this section details representative methodologies for the synthesis and evaluation of oxoindolinyl boronic acid inhibitors.

Representative Synthesis of an Oxoindole Boronic Acid Derivative

The synthesis of oxoindole boronic acid derivatives often involves a multi-step process. A common strategy is the Suzuki-Miyaura cross-coupling reaction.[14]

Workflow for Synthesis:

Synthesis_Workflow start Start with functionalized Oxindole step1 Halogenation (e.g., with NBS) start->step1 step2 Suzuki-Miyaura Coupling with Bis(pinacolato)diboron step1->step2 Pd catalyst, base step3 Hydrolysis of Pinacol Ester step2->step3 Acidic workup end Final Oxoindolinyl Boronic Acid Product step3->end

Caption: General synthetic workflow for oxoindolinyl boronic acids.

Step-by-Step Protocol:

  • Halogenation of the Oxindole Core:

    • Dissolve the starting oxindole material in a suitable solvent such as N,N-Dimethylformamide (DMF).

    • Add a halogenating agent, for example, N-Bromosuccinimide (NBS), portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Work up the reaction by quenching with water and extracting the product with an organic solvent like ethyl acetate.

    • Purify the halogenated oxindole by column chromatography.

  • Miyaura Borylation (Suzuki-Miyaura Coupling):

    • To a solution of the halogenated oxindole in a solvent such as 1,4-dioxane, add bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium acetate).

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for several hours.

    • Monitor the reaction for the consumption of the starting material.

    • After completion, cool the reaction, filter through celite, and concentrate the solvent.

    • Purify the resulting oxoindole boronic acid pinacol ester via column chromatography.

  • Hydrolysis to the Boronic Acid:

    • Dissolve the pinacol ester in a solvent mixture such as acetone and water.

    • Add an acid, for instance, hydrochloric acid (HCl), and stir the reaction at room temperature.

    • The hydrolysis is typically complete within a few hours.

    • Remove the organic solvent under reduced pressure and extract the aqueous layer with an appropriate organic solvent.

    • Dry the combined organic layers, concentrate, and purify the final oxoindolinyl boronic acid product, often by recrystallization.

In Vitro IDO1 Enzymatic Assay (Absorbance-Based)

This assay measures the enzymatic activity of IDO1 by quantifying the formation of kynurenine.[15][16]

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer: 50 mM potassium phosphate buffer (pH 6.5).

    • Prepare a reaction mixture containing the assay buffer, 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[16][17]

    • Prepare a stock solution of L-tryptophan (substrate) in the assay buffer.

    • Prepare serial dilutions of the oxoindolinyl boronic acid inhibitor in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add the reaction mixture to each well.

    • Add the inhibitor at various concentrations to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Add purified recombinant IDO1 protein to each well to initiate the reaction.

    • Add the L-tryptophan substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.[15]

    • Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[15][16]

    • Incubate at 50-60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Detection and Data Analysis:

    • Centrifuge the plate to pellet any precipitate.[15][16]

    • Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

    • Measure the absorbance at 480 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationships (SAR)

Analysis of the patent literature reveals key structural modifications that influence the potency of oxoindolinyl boronic acid inhibitors.

SAR cluster_sar Key Positions for Modification Core Oxoindolinyl Boronic Acid Core R1 Position R1: - Bulky hydrophobic groups - Can increase potency and selectivity R2 Position R2: - Introduction of polar groups - May improve solubility Boron Boronic Acid Moiety: - Essential for covalent interaction - Esterification (e.g., pinacol) improves stability and cell permeability (prodrug strategy)

Caption: Structure-Activity Relationship (SAR) of oxoindolinyl boronic acids.

  • The Oxindole Core: The core structure provides a rigid scaffold for orienting the key interacting groups.

  • Substitutions on the Aromatic Ring (Positions 4, 5, 6, 7): Modifications at these positions with various functional groups can modulate potency, selectivity, and pharmacokinetic properties. For example, electron-withdrawing groups can influence the acidity of the boronic acid.

  • The Boronic Acid Moiety: This group is critical for the mechanism of action. It is often protected as a boronate ester (e.g., pinacol ester) to create a prodrug with improved stability and cell permeability.[14][18]

Conclusion and Future Outlook

The patent landscape clearly demonstrates that oxoindolinyl boronic acids are a highly promising class of compounds, particularly as inhibitors of the IDO1 enzyme for cancer immunotherapy. The unique ability of the boronic acid to form reversible covalent bonds offers a distinct advantage in designing potent and selective inhibitors. While IDO1 is the most prominent target, the scaffold's versatility is being leveraged for other targets like PIM kinases.

Future research and patent applications will likely focus on:

  • Optimizing the pharmacokinetic and safety profiles of these compounds.

  • Exploring novel substitutions on the oxindole ring to achieve selectivity for different enzyme targets.

  • Developing dual-target inhibitors, for example, compounds that inhibit both IDO1 and another checkpoint protein.

This guide provides a snapshot of the current state of oxoindolinyl boronic acid applications in patents. As more clinical data becomes available, the therapeutic potential of this exciting class of molecules will be further elucidated.

References

  • Ri, M., et al. (2020). Quantification of IDO1 enzyme activity in normal and malignant tissues. PMC. Retrieved from [Link]

  • Synapse. (n.d.). IDO1 inhibitors (Hutchison MediPharma). Drug Targets, Indications, Patents. Retrieved from [Link]

  • Karakiewicz, J., et al. (2020). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). US20160347735A1 - Pyridineamine compounds useful as pim kinase inhibitors.
  • Google Patents. (n.d.). CN112739345A - PIM kinase inhibitor compositions, methods and uses thereof.
  • PubMed. (2013). Indoleamine 2,3-dioxygenase inhibitors: a patent review (2008 - 2012). Retrieved from [Link]

  • PubMed. (n.d.). PIM kinase inhibitors: an updated patent review (2016-present). Retrieved from [Link]

  • PubMed. (2013). Small molecule inhibitors of PIM1 kinase: July 2009 to February 2013 patent update. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019090205A1 - Pim kinase inhibitor compositions, methods, and uses thereof.
  • Google Patents. (n.d.). US20020188100A1 - Formulation of boronic acid compounds.
  • Google Patents. (n.d.). US10945994B2 - Combinations comprising a pyrrolidine-2,5-dione IDO1 inhibitor and an anti-body.
  • Google Patents. (n.d.). AU2005230930B2 - Synthesis of boronic ester and acid compounds.
  • Google Patents. (n.d.). US20140330008A1 - Process for the preparation of boronic acid intermediates.
  • PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Retrieved from [Link]

  • Google Patents. (n.d.). US9132140B2 - Boronic acid derivatives and therapeutic uses thereof.
  • PubMed Central. (n.d.). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Retrieved from [Link]

  • ODU Digital Commons. (2024). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019097112A1 - Synthesis of a 2-indolinone derivative known as intermediate for preparing nintedanib.
  • Google Patents. (n.d.). US11103511B2 - Substituted indolo[2,1-b]quinazolines as inhibitors of tryptophan dioxygenase and indoleamine 2,3-dioxygenase 1.
  • Patsnap. (n.d.). Formulation of boronic acid compounds. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014107536A1 - Boronic acid derivatives and therapeutic uses thereof.
  • Google Patents. (n.d.). US5780454A - Boronic ester and acid compounds.
  • MDPI. (n.d.). Discovery of Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) and Histone Deacetylase 1 (HDAC1) Dual Inhibitors Derived from the Natural Product Saprorthoquinone. Retrieved from [Link]

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A Guide to Investigating the Cross-Reactivity of (2-Oxoindolin-5-yl)boronic acid in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for analyzing the cross-reactivity of the novel compound, (2-Oxoindolin-5-yl)boronic acid. As specific biological data for this compound is not yet widely available, we will proceed based on a chemically reasoned hypothesis regarding its intended target class and outline a rigorous, multi-faceted approach to characterizing its selectivity. This document is intended for researchers, scientists, and drug development professionals.

Introduction: Deconstructing (2-Oxoindolin-5-yl)boronic acid for Targeted Analysis

The structure of (2-Oxoindolin-5-yl)boronic acid presents two key pharmacophores that inform our analytical strategy: the 2-oxoindoline core and the boronic acid moiety . The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors.[1] This suggests that the primary target of (2-Oxoindolin-5-yl)boronic acid may be within the kinome. The boronic acid group is a versatile functional group known to form reversible covalent bonds with serine and threonine residues, which are key amino acids in the active sites of many enzymes, including kinases and serine proteases.[1][2][3]

However, the very reactivity that makes boronic acids effective can also lead to off-target interactions. The primary concerns for cross-reactivity with boronic acid-containing compounds are:

  • Other kinases: The human kinome is large and structurally related, making off-target kinase inhibition a common challenge.[4][5][6][7]

  • Serine proteases: The catalytic serine in these enzymes can be an alternative target for the electrophilic boron atom.[2][3][8][9]

  • Glycoproteins: Boronic acids are known to form esters with the cis-diols present in saccharides, leading to potential interactions with glycoproteins on the cell surface or in circulation.[10][11][12][13][14]

This guide will therefore focus on a three-pronged approach to evaluating the cross-reactivity of (2-Oxoindolin-5-yl)boronic acid:

  • On-Target Validation and Kinome Profiling: Assuming a primary kinase target, we will first confirm this interaction and then broaden the analysis to a panel of other kinases.

  • Screening Against Key Off-Target Classes: We will then detail assays to assess activity against serine proteases and matrix metalloproteinases (MMPs), another class of enzymes where indole-based inhibitors have been identified.

  • Assessing Interactions with Glycoproteins: Finally, we will outline methods to investigate the potential for glycan binding.

Comparative Analysis: Potential Competitors and Off-Targets

To provide a meaningful cross-reactivity analysis, it is essential to compare the activity of (2-Oxoindolin-5-yl)boronic acid against a panel of relevant compounds and targets.

Compound/Target Class Rationale for Comparison Potential for Cross-Reactivity
Staurosporine A broad-spectrum kinase inhibitor, serving as a positive control for kinase assays.High
Bortezomib An FDA-approved proteasome inhibitor containing a boronic acid, useful for comparing off-target serine protease activity.[12][15]Moderate to High
Indole-based MMP Inhibitors The indole scaffold is present in known inhibitors of MMPs, such as MMP-13.[16][17]Moderate
Panel of Serine Proteases (e.g., Thrombin, Trypsin, Chymotrypsin) To directly assess the off-target potential of the boronic acid moiety.[8][9]High
Panel of Kinases (e.g., CDK2, VEGFR2, EGFR) To determine the selectivity of the compound within the kinome.[4][5][7]High

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments to characterize the cross-reactivity of (2-Oxoindolin-5-yl)boronic acid.

Kinase Inhibition Assays (Hypothesized Primary Target)

Given the prevalence of the 2-oxoindoline core in kinase inhibitors, a logical starting point is to screen against a panel of kinases, with a particular focus on Cyclin-Dependent Kinases (CDKs) like CDK2.[18][19][20][21][22]

a. In Vitro CDK2 Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • CDK2 Assay Kit (containing kinase buffer, ATP, and substrate peptide)[18][21][22]

  • (2-Oxoindolin-5-yl)boronic acid, dissolved in DMSO

  • Staurosporine (positive control)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of (2-Oxoindolin-5-yl)boronic acid and staurosporine in kinase buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 5 µL of the diluted inhibitor solutions. Include "no inhibitor" and "no enzyme" controls.

  • Add 20 µL of diluted CDK2/Cyclin A2 enzyme to all wells except the "no enzyme" control.

  • Incubate the plate at room temperature for 20 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 25 µL of a master mix containing ATP and the substrate peptide.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding a luciferase-based detection reagent according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

b. Kinome-Wide Profiling

To obtain a broader view of kinase selectivity, it is recommended to submit (2-Oxoindolin-5-yl)boronic acid to a commercial kinome profiling service. These services typically screen the compound against a large panel of kinases (e.g., >400) at a fixed concentration (e.g., 1 µM). The results are usually presented as a percentage of inhibition, allowing for the identification of off-target kinases.

Serine Protease Inhibition Assay

This assay is crucial for assessing the off-target potential of the boronic acid moiety.

a. Fluorogenic Serine Protease Assay

Materials:

  • Purified serine protease (e.g., trypsin, chymotrypsin, thrombin)

  • Fluorogenic peptide substrate specific for the protease

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)

  • (2-Oxoindolin-5-yl)boronic acid, dissolved in DMSO

  • A known serine protease inhibitor (positive control)

  • Black, opaque 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of (2-Oxoindolin-5-yl)boronic acid and the positive control in assay buffer.

  • In a 96-well plate, add 50 µL of the diluted inhibitor solutions.

  • Add 25 µL of the serine protease solution to each well.

  • Incubate at room temperature for 15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Monitor the fluorescence kinetically over 30 minutes.

  • Calculate the initial reaction velocity (V₀) for each well.

  • Determine the percent inhibition and IC50 value as described for the kinase assay.

Matrix Metalloproteinase (MMP) Inhibition Assay

Given that some indole-based compounds are known to inhibit MMPs, it is prudent to screen for this activity.

a. MMP-13 Inhibition Assay (Fluorogenic)

Materials:

  • Recombinant human MMP-13

  • MMP-13 Inhibitor Assay Kit (containing a fluorogenic substrate and assay buffer)[15][16][17]

  • A known MMP-13 inhibitor (e.g., NNGH) as a positive control

  • (2-Oxoindolin-5-yl)boronic acid, dissolved in DMSO

  • Black, opaque 96-well plates

  • Fluorescence plate reader

Procedure:

  • Activate the pro-MMP-13 enzyme according to the manufacturer's instructions.

  • Prepare serial dilutions of (2-Oxoindolin-5-yl)boronic acid and the positive control.

  • In a 96-well plate, add the diluted inhibitors.

  • Add the activated MMP-13 enzyme to each well and incubate for 30 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the fluorescence kinetically for 60 minutes at 37°C.

  • Calculate the reaction rates and determine the percent inhibition and IC50 value.

Glycoprotein Binding Assay

This assay will determine if the boronic acid moiety of the compound interacts with glycans.

a. Competitive Binding Assay with Alizarin Red S (ARS)

ARS is a dye that complexes with boronic acids, resulting in a change in its fluorescence. The displacement of ARS by a diol-containing molecule (like a glycoprotein) can be monitored.

Materials:

  • (2-Oxoindolin-5-yl)boronic acid

  • Alizarin Red S (ARS)

  • A model glycoprotein (e.g., horseradish peroxidase, HRP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of (2-Oxoindolin-5-yl)boronic acid and ARS in PBS. The concentrations should be optimized to give a stable fluorescent signal.

  • In a 96-well plate, add the boronic acid-ARS complex.

  • Add serial dilutions of the glycoprotein (HRP) to the wells.

  • Incubate for 30 minutes at room temperature.

  • Measure the fluorescence of the ARS. A decrease in fluorescence indicates displacement of ARS by the glycoprotein.

  • Plot the change in fluorescence against the glycoprotein concentration to determine the binding affinity.

Data Presentation and Interpretation

The results of these assays should be tabulated for clear comparison.

Table 1: Inhibitory Activity of (2-Oxoindolin-5-yl)boronic acid against a Panel of Enzymes

Enzyme IC50 (µM) Assay Type
CDK2 Experimental ValueLuminescence
VEGFR2 Experimental ValueFrom Kinome Scan
EGFR Experimental ValueFrom Kinome Scan
Trypsin Experimental ValueFluorogenic
Chymotrypsin Experimental ValueFluorogenic
MMP-13 Experimental ValueFluorogenic

Table 2: Glycoprotein Binding Affinity

Glycoprotein Binding Affinity (Kd, µM) Assay Type
Horseradish Peroxidase Experimental ValueCompetitive Fluorescence

A selective compound will exhibit a significantly lower IC50 value for its primary target (e.g., CDK2) compared to other kinases and off-target enzymes. A selectivity ratio of at least 100-fold is generally considered desirable. Any significant binding to glycoproteins should be noted and may warrant further investigation into the compound's pharmacokinetic properties.

Visualizing the Cross-Reactivity Analysis Workflow

The following diagram illustrates the proposed workflow for the cross-reactivity analysis of (2-Oxoindolin-5-yl)boronic acid.

Cross_Reactivity_Workflow cluster_primary_target Primary Target Validation & Kinome Profiling cluster_off_target Off-Target Class Screening cluster_glycoprotein Glycoprotein Interaction node_cdk2 CDK2 Inhibition Assay (IC50 Determination) node_kinome Kinome-wide Screen (>400 kinases) node_cdk2->node_kinome Confirm primary target & proceed to broad screen node_data Data Analysis & Interpretation (Selectivity Profile) node_kinome->node_data node_serine_protease Serine Protease Panel (Trypsin, Chymotrypsin, etc.) node_serine_protease->node_data node_mmp MMP-13 Inhibition Assay node_mmp->node_data node_glycoprotein Competitive Binding Assay (e.g., with ARS) node_glycoprotein->node_data node_compound (2-Oxoindolin-5-yl)boronic acid node_compound->node_cdk2 node_compound->node_serine_protease node_compound->node_mmp node_compound->node_glycoprotein

Sources

A Senior Application Scientist's Guide to (2-Oxoindolin-5-yl)boronic acid: A Comparative Analysis for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is a critical determinant of a program's success. The 2-oxoindoline core is a well-established "privileged scaffold," forming the foundation of numerous approved kinase inhibitors and other therapeutics.[1][2][3] This guide provides an in-depth, objective comparison of (2-Oxoindolin-5-yl)boronic acid against other relevant building blocks, offering experimental insights and data-driven recommendations for researchers, medicinal chemists, and drug development professionals.

The Strategic Value of the 2-Oxoindoline Scaffold

The 2-oxoindoline moiety is a cornerstone of many clinically successful drugs, particularly in oncology.[1][4] Its rigid, planar structure, combined with a lactam ring, provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors. This architecture is particularly adept at interacting with the hinge region of ATP-binding sites in kinases, a feature exploited by numerous inhibitors.[5] The C5 position of the ring offers a key vector for introducing diversity, allowing chemists to modulate potency, selectivity, and pharmacokinetic properties.

The introduction of a boronic acid at this C5 position creates a versatile building block, primed for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7]

(2-Oxoindolin-5-yl)boronic acid: The Workhorse Reagent

(2-Oxoindolin-5-yl)boronic acid is a commercially available and widely used building block for introducing the 2-oxoindoline pharmacophore. Its primary utility lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and functional group-tolerant method for creating biaryl and heteroaryl-aryl bonds.[7] For (2-Oxoindolin-5-yl)boronic acid, this typically involves coupling with an aryl or heteroaryl halide (or triflate) to generate compounds with a C5-aryl substituted 2-oxoindoline core.

G cluster_reactants Reactants cluster_catalyst Catalytic System Oxoindoline Boronic Acid (2-Oxoindolin-5-yl)boronic acid Catalytic Cycle Suzuki-Miyaura Catalytic Cycle Oxoindoline Boronic Acid->Catalytic Cycle Aryl Halide Ar-X (X = Br, I, Cl) or Ar-OTf Aryl Halide->Catalytic Cycle Pd Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) Pd Catalyst->Catalytic Cycle Ligand Ligand (e.g., SPhos, XPhos) Ligand->Catalytic Cycle Base Base (e.g., K₃PO₄, Cs₂CO₃) Base->Catalytic Cycle Product 5-Aryl-2-oxoindoline Product Catalytic Cycle->Product caption Figure 1: Suzuki-Miyaura Coupling Workflow.

Caption: Figure 1: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Benchmarking Against Alternative Building Blocks

While (2-Oxoindolin-5-yl)boronic acid is a powerful tool, it is not without its challenges. Boronic acids can be susceptible to side reactions like protodeboronation and homocoupling, and their purification can sometimes be complicated by the formation of cyclic trimer anhydrides (boroxines).[8][9] This has led to the development of several alternative building blocks, each with its own set of advantages and disadvantages.

Alternative Boron Reagents: Trifluoroborates and MIDA Boronates

Potassium trifluoroborates and N-methyliminodiacetic acid (MIDA) boronates are two popular alternatives to boronic acids.[10][11][12]

  • Potassium Organotrifluoroborates (R-BF₃K): These are crystalline, air- and moisture-stable solids that are often easier to handle and purify than the corresponding boronic acids.[12] They are competent nucleophiles in Suzuki-Miyaura couplings, although they may require slightly different reaction conditions (e.g., the presence of water or an alcohol) to facilitate transmetalation.[9][13]

  • MIDA Boronates: MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of synthetic reagents and are amenable to chromatography.[11][14][15] This stability makes them ideal for multi-step syntheses where the boron functionality needs to be carried through several transformations.[14] The MIDA protecting group can be easily removed under mild basic conditions to liberate the boronic acid for the final cross-coupling step.[11]

Building BlockKey AdvantagesKey DisadvantagesTypical Use Case
(2-Oxoindolin-5-yl)boronic acid High reactivity, atom-economical, widely available.[13]Susceptible to protodeboronation and boroxine formation.[8]Direct, single-step cross-coupling reactions.
Potassium (2-Oxoindolin-5-yl)trifluoroborate High stability (air & moisture), crystalline, long shelf-life.[13]Higher molecular weight, may require specific conditions for activation.[9]When stability and ease of handling are paramount.
(2-Oxoindolin-5-yl)MIDA boronate Exceptionally stable, compatible with chromatography and diverse reagents.[14][15]Requires an additional deprotection step before coupling.[11]Multi-step synthesis and iterative cross-coupling strategies.[10]

Table 1: Comparison of Boron-Based Building Blocks.

Alternative Coupling Partners: The Halogenated 2-Oxoindolines

An alternative strategy is to reverse the polarity of the coupling partners, using a halogenated 2-oxoindoline (e.g., 5-bromo- or 5-iodo-2-oxoindoline) as the electrophile and an arylboronic acid as the nucleophile.

G cluster_reactants Reactants cluster_catalyst Catalytic System Halogenated Oxoindoline 5-Halo-2-oxoindoline (X = Br, I) Catalytic Cycle Suzuki-Miyaura Catalytic Cycle Halogenated Oxoindoline->Catalytic Cycle Aryl Boronic Acid Ar-B(OH)₂ Aryl Boronic Acid->Catalytic Cycle Pd Catalyst Pd(0) Catalyst Pd Catalyst->Catalytic Cycle Ligand Ligand Ligand->Catalytic Cycle Base Base Base->Catalytic Cycle Product 5-Aryl-2-oxoindoline Product Catalytic Cycle->Product caption Figure 2: Reversed Polarity Suzuki Coupling.

Caption: Figure 2: Reversed Polarity Suzuki Coupling.

This approach can be advantageous when the desired arylboronic acid is more readily available or stable than the corresponding aryl halide. The choice between these two strategies often comes down to the commercial availability and cost of the starting materials.

Impact on Physicochemical and Pharmacokinetic Properties

The choice of building block can have a significant impact on the drug-like properties of the final compound.

  • Metabolic Stability: The 2-oxoindoline scaffold itself can be a site of metabolism, often through oxidation by cytochrome P450 enzymes.[16] The nature and position of substituents introduced via the building block can influence this metabolic fate. For instance, strategic blocking of potential metabolic "soft spots" is a key consideration in lead optimization. While the core scaffold's stability is a primary factor, the choice of coupling partner can introduce new metabolic liabilities.

  • Solubility and Lipophilicity: The substituents introduced at the C5 position will directly impact the compound's solubility and lipophilicity (LogP), which are critical for absorption and distribution. The ability to rapidly generate a diverse library of analogs using different boronic acids allows for the fine-tuning of these properties.

  • Target Engagement: The 2-oxoindoline core typically acts as a hinge-binder in kinases.[5] The C5-substituent extends into the solvent-exposed region, providing a crucial handle for achieving selectivity and potency against specific kinase targets. The versatility of (2-Oxoindolin-5-yl)boronic acid allows for the exploration of a wide range of C5-substituents to optimize these interactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of (2-Oxoindolin-5-yl)boronic acid

This is a representative protocol and may require optimization for specific substrates.

  • Reagent Preparation: In a reaction vessel, combine (2-Oxoindolin-5-yl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2-3 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

(2-Oxoindolin-5-yl)boronic acid remains a highly valuable and versatile building block in drug discovery, providing a reliable entry point to a privileged chemical space. Its high reactivity in Suzuki-Miyaura cross-coupling reactions allows for the rapid generation of diverse compound libraries for lead discovery and optimization.

However, for complex, multi-step syntheses, the superior stability of MIDA boronates may offer a significant advantage. Potassium trifluoroborates also present a viable, often more user-friendly, alternative. The choice of building block should be a strategic decision based on the specific synthetic route, the required chemical robustness, and the overall cost and efficiency of the proposed chemistry. As new cross-coupling methodologies continue to emerge, the utility of these and other novel building blocks will undoubtedly continue to expand, further empowering the modern medicinal chemist.

References

  • New molecular building kit “blows door wide open” for drug development. (2022).
  • Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki−Miyaura Cross-Coupling with - ACS Publications. (2012).
  • MIDA boronate library synthesized and screened for biological activity.... - ResearchGate.
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013).
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  • BLD Insights | MIDA Boronate: A New Organo-boron Reagent - BLDpharm. (2021).
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  • Natural and synthetic biologically active compounds containing the 2-oxindole unit.
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  • Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors - PMC.
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  • Suzuki reaction with different boronic acids a | Download Scientific Diagram - ResearchGate.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed Central.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid - Benchchem.
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  • A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - NIH.
  • Simple Synthesis Method Yields Boronic Acid-Based Drugs. (2017).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
  • (2-Oxoindolin-5-yl)boronic acid - - Sigma-Aldrich.
  • Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed. (2023).
  • 2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies - PMC - PubMed Central. (2025).
  • Examples of boronic acids in pharmacologically relevant compounds. - ResearchGate.
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Safety Operating Guide

Proper Disposal Procedures for (2-Oxoindolin-5-yl)boronic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of (2-Oxoindolin-5-yl)boronic acid. As a valued partner in your research and development endeavors, we are committed to providing information that ensures a safe laboratory environment and promotes scientific integrity. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Immediate Safety and Hazard Assessment

(2-Oxoindolin-5-yl)boronic acid, while a valuable reagent, requires careful handling due to its potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure.

Hazard Identification:

A thorough understanding of the hazards associated with (2-Oxoindolin-5-yl)boronic acid is the first step in safe handling and disposal. The following table summarizes the key hazard statements for this compound.

Hazard ClassHazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)Harmful if swallowed.P301+P312+P330
Skin Irritation (Category 2)Causes skin irritation.P302+P352, P332+P313, P362
Eye Irritation (Category 2A)Causes serious eye irritation.P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Category 3), Respiratory systemMay cause respiratory irritation.P261, P304+P340+P312

Personal Protective Equipment (PPE):

Before handling (2-Oxoindolin-5-yl)boronic acid for any purpose, including disposal, ensure you are wearing the appropriate PPE.[1][2]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are required. Always inspect gloves for tears or holes before use.[2]

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect your skin and clothing.[2]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.[1][3]

Disposal Procedures: A Decision-Based Approach

The appropriate disposal route for (2-Oxoindolin-5-yl)boronic acid depends on the quantity of waste, your facility's capabilities, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash without appropriate treatment.[1]

DisposalDecisionTree Start Waste (2-Oxoindolin-5-yl)boronic acid Decision Small Quantity (<5g) and Lab Equipped for Chemical Treatment? Start->Decision HazardousWaste Treat as Hazardous Waste Decision->HazardousWaste No ChemicalTreatment Chemical Degradation Pre-treatment Decision->ChemicalTreatment Yes Collect Collect in a labeled, sealed hazardous waste container. HazardousWaste->Collect Oxidative Oxidative Degradation ChemicalTreatment->Oxidative Hydrolytic Hydrolytic Degradation ChemicalTreatment->Hydrolytic Arrange Arrange for pickup by EHS or licensed contractor. Collect->Arrange Verify Verify Degradation (optional) Oxidative->Verify Hydrolytic->Verify NeutralizeAndDrain Neutralize to pH 6-8 and dispose down the drain with copious amounts of water. Verify->NeutralizeAndDrain Complete CollectTreated Collect treated waste in a labeled container for disposal. Verify->CollectTreated Incomplete NeutralizeAndDrain->Arrange If local regulations prohibit drain disposal of treated waste CollectTreated->Arrange

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling (2-Oxoindolin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of research and development, the proper handling of specialized reagents like (2-Oxoindolin-5-yl)boronic acid is not merely a procedural formality but a cornerstone of scientific integrity and laboratory safety. This guide provides an in-depth operational plan for the safe handling, use, and disposal of this versatile building block, ensuring the protection of personnel and the preservation of a secure research environment.

(2-Oxoindolin-5-yl)boronic acid, a member of the boronic acid class of compounds, is increasingly utilized in organic synthesis, particularly in the construction of complex molecules for drug discovery.[1][2] While boronic acids are lauded for their synthetic utility and are generally considered to have low toxicity, they are not without hazards.[2][3] A thorough understanding of the specific risks associated with (2-Oxoindolin-5-yl)boronic acid is paramount for its safe and effective use.

Hazard Identification and Risk Assessment

The primary hazards associated with (2-Oxoindolin-5-yl)boronic acid, as identified by its hazard statements, are:

  • H302: Harmful if swallowed. [4]

  • H315: Causes skin irritation. [4]

  • H319: Causes serious eye irritation. [4]

  • H335: May cause respiratory irritation. [4]

These classifications necessitate a stringent approach to exposure control. The oxoindoline core, a common scaffold in medicinal chemistry, combined with the reactive boronic acid moiety, demands respect and careful handling.

Quantitative Hazard Data Summary
Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[4]
Skin IrritationH315Causes skin irritation[4]
Eye IrritationH319Causes serious eye irritation[4]
Specific target organ toxicity – single exposureH335May cause respiratory irritation[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of personal protective equipment is mandatory when working with (2-Oxoindolin-5-yl)boronic acid to prevent exposure.[5] The selection of appropriate PPE is not a matter of preference but a critical risk mitigation strategy.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[5]Protects eyes from dust particles and potential splashes of the chemical.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile).[5]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[5]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[5]Protects skin from accidental spills and contact.[5]
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound.[5]Minimizes the risk of respiratory tract irritation from inhalation of dust particles.[5][6]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of (2-Oxoindolin-5-yl)boronic acid.[5] This workflow is designed to minimize the risk of exposure at every stage of the process.

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_post Post-Handling prep1 Verify accessibility of safety shower and eyewash station prep2 Ensure work is conducted in a certified chemical fume hood prep3 Maintain a clean and organized workspace ppe1 Put on all required PPE as outlined in the table above prep3->ppe1 Proceed once prepared handling1 Keep the container of (2-Oxoindolin-5-yl)boronic acid tightly closed when not in use ppe1->handling1 Begin handling handling2 Avoid generating dust when transferring the solid handling3 Use appropriate tools, such as a spatula, for transfers handling4 Wash hands thoroughly with soap and water after handling post1 Clean the work area to remove any residual chemical handling4->post1 Conclude handling post2 Decontaminate or dispose of contaminated PPE as hazardous waste

Caption: Workflow for the safe handling of (2-Oxoindolin-5-yl)boronic acid.

Disposal Plan: Responsible Management of Chemical Waste

The guiding principle for the disposal of (2-Oxoindolin-5-yl)boronic acid is that it must be treated as hazardous chemical waste.[7] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[8][9]

Waste Segregation and Collection:
  • Solid Waste: Collect unused (2-Oxoindolin-5-yl)boronic acid or contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste".[8]

  • Liquid Waste: If (2-Oxoindolin-5-yl)boronic acid is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "(2-Oxoindolin-5-yl)boronic acid," and any other identifiers required by your institution.[8]

Decontamination of Empty Containers:

Empty containers of (2-Oxoindolin-5-yl)boronic acid must be properly decontaminated to remove residual chemicals before they can be disposed of.[8]

  • Initial Rinse (to be collected as hazardous waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent.[8] The first rinseate must be collected and disposed of as hazardous waste.[8][10]

  • Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[7][8]

  • Final Disposal of the Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[8][10]

start Waste Generated waste_type Waste Type? start->waste_type solid_waste Solid Waste (Unused reagent, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty collect_solid Collect in a labeled, sealable hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealable liquid hazardous waste container liquid_waste->collect_liquid decontaminate Decontaminate Container empty_container->decontaminate dispose_hazardous Dispose through institutional EHS office or licensed contractor collect_solid->dispose_hazardous collect_liquid->dispose_hazardous rinse1 Triple rinse with a suitable solvent decontaminate->rinse1 collect_rinseate Collect first rinseate as hazardous waste rinse1->collect_rinseate dispose_container Dispose of clean, dry container in appropriate recycling rinse1->dispose_container After subsequent rinses and drying collect_rinseate->dispose_hazardous

Caption: Decision workflow for the disposal of (2-Oxoindolin-5-yl)boronic acid waste.

By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling (2-Oxoindolin-5-yl)boronic acid, fostering a culture of safety and scientific excellence.

References

  • Benchchem. Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
  • Benchchem. Personal protective equipment for handling 2-Naphthylboronic acid-D7.
  • Benchchem. Proper Disposal of 2-Naphthylboronic Acid-D7: A Comprehensive Guide.
  • Lab Alley. How To Safely Dispose of Boric Acid.
  • Sigma-Aldrich. (2-Oxoindolin-5-yl)boronic acid | 1051316-38-1.
  • Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • Benchchem. Essential Procedures for the Proper Disposal of ARI-3531.
  • Apollo Scientific. (2,3-Difluoro-4-hydroxyphenyl)boronic acid, pinacol ester.
  • AK Scientific. 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester.
  • Benchchem. Personal protective equipment for handling Methylboronic acid pinacol ester-d3.
  • J&K Scientific. 2-Oxoindoline-5-boronic acid pinacol ester, 97% | 837392-64-0.
  • ResearchGate.
  • Sigma-Aldrich.
  • SiliCycle. Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
  • Organic Syntheses Procedure. boronic esters.
  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Fisher Scientific.
  • Fisher Scientific.
  • Benchchem. Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
  • Sigma-Aldrich. (2-Oxoindolin-5-yl)boronic acid.
  • BLD Pharmatech.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.